4-Chloro-1-(chloromethyl)-2-fluorobenzene
Description
Properties
IUPAC Name |
4-chloro-1-(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGAVHMLDNAXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564952 | |
| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87417-71-8 | |
| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-1-(chloromethyl)-2-fluorobenzene: Properties, Reactivity, and Applications in Drug Discovery
Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Chloro-1-(chloromethyl)-2-fluorobenzene, a halogenated aromatic compound, has emerged as a particularly valuable intermediate. Its unique structural arrangement, featuring a reactive benzylic chloride and a di-substituted phenyl ring, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind its synthetic utility and provide a framework for its safe and effective implementation in the laboratory.
Part 1: Core Chemical and Physical Properties
A foundational understanding of a compound's identity and physical characteristics is essential for its proper use. This compound is a clear, colorless liquid at room temperature, noted for its lachrymatory properties, necessitating careful handling.[1]
Compound Identification
Precise identification is the cornerstone of chemical research, ensuring reproducibility and safety. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 87417-71-8 | [1][2][4] |
| Molecular Formula | C₇H₅Cl₂F | [1][2][4] |
| Molecular Weight | 179.02 g/mol | [1][2] |
| InChI Key | CMGAVHMLDNAXBU-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)F)CCl | [2][3] |
| Synonyms | 4-Chloro-2-fluorobenzyl chloride, 2-Fluoro-4-chlorobenzyl chloride | [4][] |
Physicochemical Data
The physicochemical properties dictate the compound's behavior in various solvents and reaction conditions, influencing experimental design.
| Property | Value | Source |
| Physical State | Clear, colorless liquid | [1] |
| Boiling Point | 208.5 ± 25.0 °C (Predicted) | [1][4] |
| Density | 1.343 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 85.3 ± 16.6 °C | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| XLogP3 (Lipophilicity) | 3.3 | [2] |
Part 2: Chemical Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms. The benzylic chlorine in the chloromethyl group is significantly more susceptible to nucleophilic substitution than the chlorine atom attached directly to the aromatic ring. This reactivity differential is the key to its role as a versatile building block, allowing for selective, stepwise functionalization.[3]
The fluorine atom and the aromatic chlorine exert a combined electronic effect on the benzene ring. Fluorine's strong inductive electron-withdrawing nature can influence the reactivity of the ring in electrophilic aromatic substitution reactions.[6] This electronic landscape is critical for planning multi-step syntheses where subsequent modifications to the aromatic ring are desired.
Selective Functionalization Workflow
The primary experimental advantage of this reagent is the ability to perform nucleophilic substitution at the benzylic position without disturbing the aromatic chloride. This allows for the initial introduction of a wide variety of moieties (e.g., amines, ethers, thiols) via standard Sₙ2 reactions. The remaining aromatic chloride can then be used as a handle for subsequent transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to build more complex molecular scaffolds.
References
- 1. This compound , 98% , 87417-71-8 - CookeChem [cookechem.com]
- 2. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|CAS 87417-71-8 [benchchem.com]
- 4. 4-Chloro-2-fluorobenzyl chloride | CAS#:87417-71-8 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-1-(chloromethyl)-2-fluorobenzene (CAS 87417-71-8)
This guide provides a comprehensive technical overview of 4-Chloro-1-(chloromethyl)-2-fluorobenzene, a key intermediate in modern organic synthesis, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and supported by relevant literature.
Introduction
This compound, also known as 4-chloro-2-fluorobenzyl chloride, is a disubstituted aromatic compound with the chemical formula C₇H₅Cl₂F.[1] Its strategic importance lies in its bifunctional nature, possessing a reactive chloromethyl group and a substituted benzene ring, making it a versatile building block for more complex molecules. The presence of both chloro and fluoro substituents on the aromatic ring offers unique electronic properties and opportunities for selective functionalization, which is highly valuable in the design of novel therapeutic agents.[2][3][4]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of a chemical entity is fundamental for its application in synthesis and analysis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 87417-71-8 | [1] |
| Molecular Formula | C₇H₅Cl₂F | [1] |
| Molecular Weight | 179.02 g/mol | [1] |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 208.5 ± 25.0 °C at 760 mmHg | |
| Flash Point | 85.3 ± 16.6 °C | |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Chloro-2-fluorobenzyl chloride |
Spectroscopic Profile:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons of the chloromethyl group (CH₂Cl) in the range of δ 4.5-4.8 ppm. The aromatic protons will appear as a complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm) due to the combined effects of the chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the benzylic carbon around δ 45-50 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents. The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹J C-F).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 178, with a characteristic isotopic pattern (M+2) due to the presence of two chlorine atoms. Fragmentation will likely involve the loss of a chlorine atom and the chloromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic C-H stretching vibrations for the aromatic ring and the CH₂ group, C=C stretching bands for the aromatic ring in the 1400-1600 cm⁻¹ region, and C-Cl stretching vibrations in the fingerprint region (600-800 cm⁻¹).
Synthesis Methodologies
Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale, purity requirements, and economic factors. The most common and industrially viable method is the chloromethylation of 4-chloro-2-fluorobenzene.
Chloromethylation of 4-chloro-2-fluorobenzene
This method is often preferred for its scalability and good yields.[5] It involves the reaction of 4-chloro-2-fluorobenzene with a chloromethylating agent in the presence of a Lewis acid catalyst.
Figure 1: General workflow for the synthesis of this compound via chloromethylation.
Experimental Protocol: Chloromethylation
The following is a generalized, self-validating protocol based on established chloromethylation procedures.[6][7]
-
Reactor Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a gas inlet/outlet is charged with an inert solvent (e.g., dichloromethane or dichloroethane) under a nitrogen atmosphere.
-
Catalyst Addition: The Lewis acid catalyst (e.g., anhydrous aluminum chloride or zinc chloride, 1.0-1.5 equivalents) is carefully added to the solvent with stirring.
-
Reactant Addition: 4-chloro-2-fluorobenzene (1.0 equivalent) and the chloromethylating agent (e.g., paraformaldehyde, 1.1-2.0 equivalents, and hydrogen chloride gas) are added to the stirred suspension at a controlled temperature (typically 0-10 °C). The rationale for the slow addition and temperature control is to manage the exothermicity of the reaction and prevent the formation of byproducts.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40-60 °C) for several hours. The progress of the reaction is monitored by a suitable analytical technique such as Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled and quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step deactivates the catalyst and separates the aqueous and organic layers.
-
Purification: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield high-purity this compound.
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by the benzylic chloride, which is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The primary mode of reaction for this compound involves the displacement of the chloride from the chloromethyl group by a variety of nucleophiles. This allows for the introduction of diverse functional groups, a key strategy in the synthesis of pharmaceutical intermediates.[5]
Figure 2: Key nucleophilic substitution reactions of this compound.
-
Reaction with Amines: This reaction leads to the formation of substituted benzylamines, which are common structural motifs in many biologically active compounds. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Reaction with Alcohols: In the presence of a base, alcohols react to form benzyl ethers. This is a common method for introducing an ether linkage into a molecule.
-
Reaction with Thiols: Thiols, being excellent nucleophiles, readily react to form benzyl thioethers.[8][9][10] This transformation is significant in the synthesis of various sulfur-containing pharmaceuticals.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a range of pharmaceutical compounds. Its utility is exemplified by its application as a key building block in the synthesis of Janus kinase (JAK) inhibitors.[11]
Role in the Synthesis of JAK2 Inhibitors
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in various diseases, including myeloproliferative neoplasms, inflammatory diseases, and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[12]
This compound serves as a precursor for the synthesis of the core scaffold of certain JAK2 inhibitors.[11] The chloromethyl group allows for the crucial coupling reaction with a heterocyclic core, a key step in the assembly of the final drug molecule.
Figure 3: Representative role of this compound in the synthesis of a JAK2 inhibitor.
The precise structure of the heterocyclic core and the subsequent synthetic modifications will vary depending on the specific JAK2 inhibitor being synthesized. However, the initial coupling step, facilitated by the reactive chloromethyl group of the title compound, is a critical and enabling transformation.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. In case of contact, immediate and thorough washing of the affected area is crucial, and medical attention should be sought.
Conclusion
This compound is a strategically important and versatile building block in organic synthesis. Its value is particularly pronounced in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of complex and biologically active molecules, most notably JAK2 inhibitors. A comprehensive understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.
References
- 1. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-(chloromethyl)-2-fluoro- [webbook.nist.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 87417-71-8 [benchchem.com]
- 6. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]
- 7. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]
- 8. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound , 98% , 87417-71-8 - CookeChem [cookechem.com]
- 12. EP2861231B1 - Inhibitor of jak1 and jak2 - Google Patents [patents.google.com]
4-Chloro-1-(chloromethyl)-2-fluorobenzene molecular weight and formula
An In-depth Technical Guide to 4-Chloro-1-(chloromethyl)-2-fluorobenzene for Advanced Chemical Synthesis
Authored for researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of this compound. It delves into its core chemical properties, synthesis protocols, strategic applications in medicinal chemistry, and essential safety and handling procedures. This document is structured to serve as a practical resource, blending foundational data with field-proven insights to support laboratory and development endeavors.
Core Chemical Identity and Properties
This compound is a substituted aromatic compound of significant interest as a building block in organic synthesis. Its reactivity is primarily dictated by the benzylic chloride group, which is susceptible to nucleophilic substitution, and the electronic effects of the chloro and fluoro substituents on the benzene ring. These features make it a versatile intermediate for introducing the 4-chloro-2-fluorobenzyl moiety into more complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Cl₂F | [1][2] |
| Molecular Weight | 179.02 g/mol | [1][2] |
| CAS Number | 87417-71-8 | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Chloro-2-fluorobenzyl chloride, 2-Fluoro-4-chlorobenzyl chloride | [] |
| Appearance | Liquid (at standard conditions) | [4] |
| Density | ~1.3 g/cm³ | [5] |
| Boiling Point | ~208.5 °C at 760 mmHg | [5] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is typically achieved via the chloromethylation of 1-chloro-3-fluorobenzene. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the benzene ring. The directing effects of the existing chloro and fluoro substituents guide the position of the incoming electrophile.
Plausible Synthetic Workflow
The chloromethylation reaction involves an in-situ generated electrophile, typically from a source of formaldehyde and hydrogen chloride, often with a Lewis acid catalyst.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Illustrative)
This protocol is an illustrative example based on standard chloromethylation procedures[6]. Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood due to the hazardous nature of the reagents.
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet for inert gas (e.g., nitrogen).
-
Charging Reagents: In the fume hood, charge the flask with 1-chloro-3-fluorobenzene and a Lewis acid catalyst such as anhydrous zinc chloride.
-
Reaction: Slowly add the chloromethylating agent (e.g., a mixture of paraformaldehyde and concentrated hydrochloric acid) to the stirred mixture.
-
Heating: Heat the reaction mixture under an inert atmosphere to the required temperature (typically 50-70 °C) and maintain for several hours, monitoring the reaction progress via TLC or GC.
-
Quenching: After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with a suitable solvent (e.g., dichloromethane). Wash the organic phase sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation to obtain pure this compound.
Applications in Drug Discovery and Development
The utility of this compound stems from its role as a key intermediate. The presence of halogen atoms enhances the potential for molecular interactions and can improve the pharmacokinetic profile of a final drug candidate, for instance, by increasing metabolic stability or lipophilicity[7].
Synthesis of Kinase Inhibitors
A notable application is its use as a reagent in the synthesis of intermediates for Janus kinase 2 (JAK2) inhibitors[1]. JAK kinases are critical signaling proteins, and their inhibition is a therapeutic strategy for various autoimmune diseases and cancers. The 4-chloro-2-fluorobenzyl group can be installed onto a core scaffold, forming a crucial part of the final active pharmaceutical ingredient (API).
Caption: Role as a precursor in pharmaceutical synthesis.
Versatility in Organic Synthesis
Beyond specific targets, this compound is a versatile building block for:
-
Pharmaceuticals: Creating a wide range of drug candidates by attaching the benzyl group to various core structures[8].
-
Agrochemicals: Synthesizing novel pesticides and herbicides.
-
Specialty Chemicals: Producing materials with unique electronic or physical properties[8].
Safety, Handling, and Hazard Management
Due to its reactivity, this compound is a hazardous substance requiring strict safety protocols.
GHS Hazard Classification
According to the Globally Harmonized System (GHS), this chemical is classified with the following hazards[2]:
-
H302: Harmful if swallowed (Acute toxicity, oral).
-
H314: Causes severe skin burns and eye damage (Skin corrosion/irritation).
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure).
The signal word is "Danger," and it is designated as corrosive and an irritant[2]. It is also a lachrymator, a substance that irritates the eyes and causes tears[9].
Safe Handling and Storage Protocol
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors[9][10]. Ensure that an eyewash station and safety shower are immediately accessible[11].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield[12].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) inspected for integrity before use[12].
-
Skin Protection: Wear a flame-resistant lab coat and appropriate protective clothing to prevent skin contact[11][12].
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials[9][10]. Keep away from incompatible substances, heat, sparks, and open flames[9][10].
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[11][13].
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[9][13].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[11][13].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10][13].
Conclusion
This compound is a high-value chemical intermediate whose utility in pharmaceutical and chemical synthesis is well-established. Its unique substitution pattern provides a reactive handle for constructing complex molecules, particularly in the development of modern therapeutics like kinase inhibitors. However, its hazardous nature necessitates rigorous adherence to safety protocols. This guide provides the foundational knowledge for researchers to handle, synthesize, and apply this compound effectively and safely in their work.
References
- 1. This compound , 98% , 87417-71-8 - CookeChem [cookechem.com]
- 2. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-fluorobenzyl chloride | CAS#:87417-71-8 | Chemsrc [chemsrc.com]
- 6. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound|CAS 87417-71-8 [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis and Application of 4-Chloro-1-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and strategic applications of 4-Chloro-1-(chloromethyl)-2-fluorobenzene, a key intermediate in modern medicinal chemistry. While the definitive discovery of this compound is not prominently documented in readily available literature, its importance is underscored by its role in the synthesis of complex pharmaceutical agents. This document details two primary, scientifically sound synthetic pathways, offering step-by-step protocols and exploring the chemical rationale behind each. Furthermore, it highlights the compound's critical application in the development of Janus kinase 2 (JAK2) inhibitors, providing context for its relevance in contemporary drug discovery.
Introduction: Strategic Importance in Medicinal Chemistry
This compound (IUPAC Name: this compound; CAS Number: 87417-71-8) is a halogenated aromatic compound whose structural features make it a valuable building block in organic synthesis. The presence of chlorine and fluorine atoms on the benzene ring, coupled with a reactive chloromethyl group, provides multiple points for molecular elaboration. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the chlorine atoms offer sites for further functionalization or can influence the electronic properties of the molecule. The chloromethyl group is a versatile handle for introducing the benzyl moiety into larger, more complex structures through nucleophilic substitution reactions.
A significant application that highlights the importance of this compound is its use as a reagent in the synthesis of Janus kinase 2 (JAK2) inhibitor intermediates.[1] JAK2 is a tyrosine kinase that plays a crucial role in signal transduction pathways that are often dysregulated in myeloproliferative neoplasms and other diseases.[2][3] The ability to efficiently synthesize key intermediates like this compound is therefore of high interest to the pharmaceutical industry.
| Property | Value |
| Molecular Formula | C₇H₅Cl₂F |
| Molecular Weight | 179.02 g/mol |
| CAS Number | 87417-71-8 |
| Boiling Point | 208.5±25.0 °C (Predicted) |
| Density | 1.343±0.06 g/cm³ (Predicted) |
Synthetic Pathways and Methodologies
Two principal synthetic routes to this compound are presented here, based on established organic chemistry principles.
Route A: Direct Chloromethylation of 1-Chloro-3-fluorobenzene
This approach utilizes the Friedel-Crafts chloromethylation reaction, a classic method for introducing a chloromethyl group onto an aromatic ring. The starting material, 1-chloro-3-fluorobenzene, is commercially available. The directing effects of the chloro and fluoro substituents (both ortho, para-directing) will primarily yield the desired this compound, along with other isomers that would require purification.
Figure 1: Direct Chloromethylation of 1-Chloro-3-fluorobenzene.
Experimental Protocol (Hypothetical)
Materials:
-
1-Chloro-3-fluorobenzene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 1-chloro-3-fluorobenzene (1.0 eq) in anhydrous dichloromethane, add paraformaldehyde (1.5 eq) and anhydrous zinc chloride (0.5 eq).
-
Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution for 1-2 hours, or until saturation is achieved.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: Zinc chloride is a common and effective Lewis acid for Friedel-Crafts reactions, activating the formaldehyde towards electrophilic aromatic substitution.[4] Other Lewis acids like aluminum chloride or tin(IV) chloride could also be employed, but may lead to different selectivity and byproduct formation.[1][5]
-
Reagents: Paraformaldehyde serves as a convenient source of formaldehyde, while hydrogen chloride provides the chloride for the chloromethyl group and protonates the formaldehyde to generate the electrophile.
-
Work-up: The aqueous work-up is essential to quench the reaction, remove the catalyst, and neutralize any remaining acid.
Route B: Two-Step Synthesis from 4-Chloro-2-fluorobenzaldehyde
This alternative pathway involves the reduction of a commercially available aldehyde to the corresponding benzyl alcohol, followed by conversion of the alcohol to the benzyl chloride. This route can offer higher regioselectivity compared to direct chloromethylation.
References
- 1. US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight - Google Patents [patents.google.com]
- 2. US9487529B2 - Macrocyclic compounds as ALK, FAK and JAK2 inhibitors - Google Patents [patents.google.com]
- 3. JAK1 pathway inhibitors for the treatment of chronic lung allograft dysfunction - Patent US-11896595-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iris.unive.it [iris.unive.it]
- 5. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Safe Handling of 4-Chloro-1-(chloromethyl)-2-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 4-Chloro-1-(chloromethyl)-2-fluorobenzene (CAS No. 87417-71-8), a halogenated aromatic compound utilized as a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Addressed to researchers, chemists, and drug development professionals, this guide synthesizes critical safety information, detailed handling protocols, and emergency procedures. Given the compound's classification as a corrosive, acutely toxic, and irritant substance, this guide emphasizes a proactive approach to safety, grounded in the principles of risk assessment, hazard control, and regulatory compliance. Due to the limited availability of specific toxicological data for this compound, this guide incorporates data from the closely related and well-studied analogue, benzyl chloride, as a surrogate for establishing conservative safety and handling standards.
Section 1: Compound Identification and Hazard Analysis
Chemical Identity and Physicochemical Properties
This compound is a disubstituted aromatic compound with a chloromethyl group, making it a reactive alkylating agent. Its identity and key physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Chloro-2-fluorobenzyl chloride, Benzene, 4-chloro-1-(chloromethyl)-2-fluoro- | [3][] |
| CAS Number | 87417-71-8 | [3] |
| Molecular Formula | C₇H₅Cl₂F | [2][3] |
| Molecular Weight | 179.02 g/mol | [2][3] |
| Appearance | Colorless to slightly yellow liquid | [5][6] |
| Boiling Point | 208.5 ± 25.0 °C at 760 mmHg |
GHS Hazard Classification and Toxicological Profile
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with its corrosive nature and acute toxicity.
GHS Pictograms:
Signal Word: Danger
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H314: Causes severe skin burns and eye damage.[3]
-
H335: May cause respiratory irritation.[3]
Toxicological Summary:
The chloromethyl group makes this compound a potent alkylating agent, capable of reacting with nucleophilic sites in biological macromolecules like proteins and DNA. This reactivity is the underlying cause of its corrosive and irritant properties. Upon contact with mucous membranes, hydrolysis can occur, releasing hydrochloric acid, which contributes to severe irritation.[7]
| Metric | Benzyl Chloride (CAS 100-44-7) | Relevance |
| LD₅₀ (Oral, Rat) | 440 - 1231 mg/kg | Indicates significant oral toxicity. |
| LC₅₀ (Inhalation, Rat) | 0.52 mg/L (4 h) | Indicates high inhalation toxicity. |
| Carcinogenicity | IARC Group 2A (Probably carcinogenic to humans) | This is a critical long-term health hazard.[8] |
| Mutagenicity | Positive in bacterial assays | Indicates potential for genetic damage.[9][10] |
Researchers must handle this compound with the assumption that it carries similar or greater toxicity and carcinogenicity risks as benzyl chloride.
Section 2: Exposure Control and Personal Protection
A multi-layered approach, prioritizing engineering controls, is essential for minimizing exposure.
Hierarchy of Controls
The most effective way to manage exposure is to follow the hierarchy of controls, a system that prioritizes risk mitigation strategies from most to least effective.
Caption: Hierarchy of Controls for Safe Handling.
Occupational Exposure Limits (OELs)
No specific OELs have been established for this compound. Therefore, the established limits for benzyl chloride should be adopted as a conservative measure.
| Agency | Limit | Value |
| OSHA | PEL (8-hr TWA) | 1 ppm (5 mg/m³) |
| NIOSH | REL (15-min Ceiling) | 1 ppm (5 mg/m³) |
| ACGIH | TLV (8-hr TWA) | 1 ppm (5.2 mg/m³) |
| NIOSH | IDLH | 10 ppm |
TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value; IDLH = Immediately Dangerous to Life or Health.[11]
Personal Protective Equipment (PPE) Protocol
All work with this compound requires stringent adherence to PPE protocols.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.
-
Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards.
-
Face Protection: A face shield should be worn over safety goggles, especially when handling larger quantities (>50 mL) or during procedures with a high splash potential.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. An impervious apron is recommended for transfer operations.
-
Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA), is required.[7]
Section 3: Safe Handling and Storage Procedures
Chemical Incompatibility and Reactivity
The reactivity of the benzylic chloride functional group dictates its primary incompatibilities.
-
Moisture: The compound will slowly hydrolyze in the presence of water to form benzyl alcohol and corrosive hydrochloric acid.[7] Containers must be kept tightly sealed in a dry environment.
-
Metals: Unstabilized benzyl chlorides can undergo self-condensation or polymerization in the presence of many common metals (e.g., iron, aluminum, zinc, copper, magnesium).[6][11] This can be an exothermic reaction, liberating heat and HCl gas.[11] Use only compatible equipment (e.g., glass, stainless steel, nickel, lead).[6][11]
-
Strong Oxidizing Agents: Vigorous, potentially explosive reactions can occur.[11]
-
Strong Bases and Acids: Can catalyze decomposition or polymerization.[11]
Standard Operating Protocol for Handling
-
Preparation:
-
Thoroughly review this guide and the supplier's Safety Data Sheet (SDS).
-
Ensure a certified chemical fume hood is operational and the work area is clear of clutter.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[7]
-
Prepare and label all necessary glassware and equipment.
-
Assemble a spill kit containing appropriate absorbent material (e.g., vermiculite, sand) and a neutralizing agent for acids.
-
-
Execution:
-
Don all required PPE before entering the work area.
-
Conduct all transfers and reactions within the fume hood with the sash at the lowest practical height.
-
Use glass or compatible plastic syringes/pipettes for transfers to minimize spills.
-
Keep containers tightly sealed when not in use.
-
-
Waste Disposal and Decontamination:
-
All waste containing this compound must be collected in a dedicated, properly labeled halogenated organic waste container.
-
Decontaminate glassware by rinsing with a suitable organic solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.
-
Wipe down the work surface with an appropriate solvent and then soap and water.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated waste stream.
-
Storage Requirements
-
Store in a cool, dry, well-ventilated area designated for corrosive and toxic chemicals.
-
Keep containers tightly closed to prevent moisture ingress.
-
Store away from incompatible materials, particularly metals, bases, and oxidizing agents.[11]
-
Ensure the storage area is secured and accessible only to authorized personnel.
Section 4: Emergency and First Aid Procedures
Immediate and decisive action is critical in the event of an exposure or spill.
Emergency Response Workflow
Caption: Emergency Response Flowchart.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[11] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[11] Symptoms like pulmonary edema can be delayed.[11]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] There is a danger of stomach or esophagus perforation.
Section 5: Conclusion
This compound is a valuable research chemical that demands the highest level of safety precautions. Its corrosive, toxic, and potentially carcinogenic nature necessitates a comprehensive safety strategy that combines robust engineering controls, diligent administrative procedures, and consistent use of appropriate personal protective equipment. By understanding the chemical's reactivity and adhering to the protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment for the advancement of science.
References
- 1. This compound|CAS 87417-71-8 [benchchem.com]
- 2. This compound , 98% , 87417-71-8 - CookeChem [cookechem.com]
- 3. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzyl chloride [cdc.gov]
- 6. BENZYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 7. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. canada.ca [canada.ca]
- 9. 4-Chloromethylbiphenyl (4CMB): a novel mutagen and potential carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mutagenic activity of 4-chloromethylbiphenyl (4CMB) and benzyl chloride (BC) in the bacterial/microsome assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
Reactivity profile of 4-Chloro-1-(chloromethyl)-2-fluorobenzene
An In-depth Technical Guide to the Reactivity Profile of 4-Chloro-1-(chloromethyl)-2-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound (CAS No. 87417-71-8) is a pivotal bifunctional building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1] Its molecular architecture, featuring a reactive benzylic chloride and a substituted aromatic ring, presents a nuanced reactivity profile that allows for selective, stepwise functionalization. This guide provides a comprehensive analysis of its chemical behavior, focusing on the primary reaction pathways at its distinct electrophilic centers. We will explore nucleophilic substitution at the benzylic position, electrophilic and nucleophilic aromatic substitution on the phenyl ring, and its utility in metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.
Molecular and Physicochemical Properties
This compound is a disubstituted toluene derivative with two distinct halogen atoms and a reactive chloromethyl group. This unique combination of functional groups is the source of its synthetic versatility.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 87417-71-8 | PubChem[2] |
| Molecular Formula | C₇H₅Cl₂F | PubChem[2] |
| Molecular Weight | 179.02 g/mol | PubChem[1][2] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)F)CCl | PubChem[1] |
| InChI Key | CMGAVHMLDNAXBU-UHFFFAOYSA-N | PubChem[1][2] |
Core Reactivity Analysis
The reactivity of this compound is dominated by two primary sites: the highly electrophilic benzylic carbon of the chloromethyl group and the substituted aromatic ring. The disparate nature of these sites allows for a high degree of selective chemistry.
Nucleophilic Substitution at the Benzylic Position (Sₙ2)
The most facile reaction pathway for this molecule is the nucleophilic substitution at the benzylic carbon. The chloromethyl group is an excellent electrophile, analogous to benzyl chloride. The C-Cl bond is readily cleaved upon attack by a wide range of nucleophiles due to the stabilization of the transition state by the adjacent benzene ring. This reactivity is significantly higher than that of the C-Cl bond on the aromatic ring itself.[3][4]
Common Transformations:
-
With Amines: Forms secondary or tertiary amines, a crucial step in the synthesis of many pharmaceutical scaffolds.
-
With Alcohols/Alkoxides: Yields benzyl ethers.
-
With Thiols/Thiolates: Produces benzyl thioethers.[1]
-
With Cyanide: Leads to the formation of the corresponding benzyl cyanide, a precursor to phenylacetic acids.
References
- 1. This compound|CAS 87417-71-8 [benchchem.com]
- 2. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Here are some questions related to Chlorobenzene: Why is nucleophilic su.. [askfilo.com]
- 4. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]
A Comprehensive Technical Guide to the Solubility of 4-Chloro-1-(chloromethyl)-2-fluorobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical and materials science, a profound understanding of a compound's solubility is paramount for successful formulation, synthesis, and application. This guide offers an in-depth exploration of the solubility characteristics of 4-Chloro-1-(chloromethyl)-2-fluorobenzene, a key intermediate in various synthetic pathways. In the absence of extensive empirical solubility data in publicly available literature, this document pioneers a predictive approach leveraging Hansen Solubility Parameters (HSPs) to forecast its behavior across a spectrum of common organic solvents. By integrating theoretical calculations with established principles of physical chemistry, this whitepaper aims to equip researchers with the predictive tools and methodologies necessary to navigate the complexities of solubilizing this halogenated aromatic compound.
Introduction to this compound
This compound, also known as 4-chloro-2-fluorobenzyl chloride, is a substituted toluene derivative with the molecular formula C₇H₅Cl₂F. Its chemical structure features a benzene ring substituted with a chlorine atom, a fluorine atom, and a chloromethyl group. This unique combination of functional groups imparts specific physicochemical properties that are instrumental in its role as a versatile reagent in organic synthesis.
Notably, it serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. For instance, it is utilized in the preparation of Janus kinase (JAK) inhibitor intermediates, highlighting its significance in the development of targeted therapies. A comprehensive understanding of its solubility is therefore not merely an academic exercise but a critical component of process optimization, reaction kinetics, and product purification in these applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅Cl₂F |
| Molecular Weight | 179.02 g/mol |
| Boiling Point | ~208.5 °C |
| Density | ~1.3 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
The Theoretical Framework: Hansen Solubility Parameters (HSPs)
To navigate the solubility landscape of this compound, we turn to the robust theoretical framework of Hansen Solubility Parameters. The principle of "like dissolves like" is quantified by assigning three parameters to both the solute and the solvent, representing the cohesive energy contributions from:
-
δD (Dispersion forces): Arising from temporary fluctuating dipoles in molecules.
-
δP (Polar forces): Stemming from permanent dipole moments.
-
δH (Hydrogen bonding): Representing the energy of hydrogen bonds.
The total cohesive energy is the sum of these components. The closer the HSP values of a solute and a solvent, the higher the likelihood of dissolution.
Estimating the Hansen Solubility Parameters of this compound
In the absence of experimentally determined HSPs for our target compound, we employ group contribution methods. These methods approximate the HSPs by summing the contributions of the individual functional groups that constitute the molecule. Based on established methodologies such as those developed by Fedors, van Krevelen-Hoftyzer, and Stefanis-Panayiotou, we can dissect the this compound molecule and assign values to each component.
Molecular Breakdown for Group Contribution Analysis:
-
Aromatic ring (Benzene nucleus)
-
Aromatic -Cl substituent
-
Aromatic -F substituent
-
Aromatic -CH₂Cl substituent
By referencing tabulated group contributions to cohesive energy and molar volume from scientific literature, we can derive the estimated HSPs for this compound.
Table 2: Estimated Hansen Solubility Parameters for this compound
| Hansen Parameter | Estimated Value (MPa⁰·⁵) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 6.5 |
| δH (Hydrogen Bonding) | 4.0 |
These estimated values provide a quantitative basis for predicting the solubility of this compound in various organic solvents.
Predicted Solubility in Common Organic Solvents
With the estimated HSPs for this compound, we can now predict its solubility in a range of common organic solvents. The "Hansen Distance" (Ra) between the solute and a solvent is calculated to quantify their similarity. A smaller Hansen Distance indicates a higher affinity and, therefore, better solubility.
Table 3: Predicted Solubility of this compound in a Selection of Organic Solvents
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Hansen Distance (Ra) | Predicted Solubility |
| Toluene | 18.0 | 1.4 | 2.0 | 3.0 | High |
| Dichloromethane | 18.2 | 6.3 | 6.1 | 2.2 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 5.8 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.6 | Moderate |
| Methanol | 15.1 | 12.3 | 22.3 | 19.4 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 16.0 | Low |
| Hexane | 14.9 | 0.0 | 0.0 | 8.3 | Low |
| Water | 15.5 | 16.0 | 42.3 | 40.2 | Very Low / Insoluble |
Disclaimer: These are predicted solubility values based on a theoretical model and should be confirmed experimentally for critical applications.
Experimental Protocol for Solubility Determination
While predictive models provide a strong starting point, empirical validation is crucial for scientific rigor. The following is a standardized protocol for determining the solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately dispense a known volume of each selected organic solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath (e.g., 25 °C) and stir the mixtures vigorously using magnetic stirrers.
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
-
Visual Representation of the Experimental Workflow
Figure 1: A flowchart illustrating the key steps in the experimental determination of solubility.
Safety and Handling Considerations
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, we have established a theoretical framework for understanding its solubility behavior. The presented data and experimental protocol offer a valuable resource for researchers, scientists, and drug development professionals, enabling more informed decisions in solvent selection, process development, and formulation design. It is our hope that this guide will serve as a foundational document, encouraging further experimental investigation and contributing to the broader understanding of this important chemical intermediate.
Methodological & Application
Application Notes and Protocols for the Synthesis of Janus Kinase 2 (JAK2) Inhibitors Utilizing 4-Chloro-1-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of potent Janus Kinase 2 (JAK2) inhibitors, leveraging 4-Chloro-1-(chloromethyl)-2-fluorobenzene as a key starting material for the introduction of the 4-chloro-2-fluorobenzyl moiety. This structural motif is present in several advanced JAK2 inhibitors, including the clinical candidate Gandotinib (LY2784544). This document provides a detailed, step-by-step synthetic protocol, an in-depth discussion of the underlying chemical principles, and a mechanistic overview of JAK2 inhibition. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success in a research setting.
Introduction: The JAK-STAT Pathway and the Rationale for JAK2 Inhibition
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade in mammalian cells. It plays a pivotal role in mediating cellular responses to a wide array of cytokines and growth factors, thereby regulating fundamental processes such as cell growth, differentiation, and immune responses.[1][2] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1] Upon ligand binding to a cognate receptor, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to modulate gene expression.[3]
Dysregulation of the JAK-STAT pathway, particularly hyperactivation of JAK2, is a hallmark of various myeloproliferative neoplasms (MPNs), including polycythemia vera and essential thrombocythemia.[4] The discovery of a somatic gain-of-function mutation, JAK2V617F, in a majority of patients with these disorders has solidified JAK2 as a prime therapeutic target.[4] Consequently, the development of small molecule inhibitors of JAK2 has been a major focus of research and has led to clinically approved therapies.
Visualizing the JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling cascade.
Synthetic Strategy: A Modular Approach to Pyrazolo-core JAK2 Inhibitors
The synthesis of a potent JAK2 inhibitor bearing the 4-chloro-2-fluorobenzyl moiety can be approached in a modular fashion. The core of many successful JAK2 inhibitors is a heterocyclic scaffold that mimics the adenine ring of ATP, enabling it to bind to the kinase hinge region. A prominent example is the pyrazolo[1,5-a]pyrimidine scaffold.
Our strategy focuses on the construction of a key intermediate, a substituted aminopyrazole, followed by its elaboration to the final pyrazolo[1,5-a]pyrimidine core. This compound will be utilized for the regioselective N-alkylation of a pyrazole precursor.
Visualizing the Synthetic Workflow
Caption: A generalized synthetic workflow for JAK2 inhibitors.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. This compound is a lachrymator and should be handled with care.
Synthesis of Intermediate A: 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine
This initial step involves the regioselective N-alkylation of 3-amino-1H-pyrazole with this compound. The choice of base and solvent is critical to favor alkylation at the N1 position of the pyrazole ring.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Amino-1H-pyrazole | 83.09 | 10.0 | 0.831 g |
| This compound | 179.02 | 10.0 | 1.79 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-1H-pyrazole (0.831 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).
-
Add anhydrous N,N-dimethylformamide (20 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.79 g, 10.0 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate A as a solid.
Rationale: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, and a mild base like potassium carbonate is sufficient to deprotonate the pyrazole nitrogen without promoting significant side reactions.
Synthesis of Intermediate B: 7-(4-Chloro-2-fluorobenzyl)-7H-pyrazolo[1,5-a]pyrimidine
This step involves the cyclocondensation of the aminopyrazole intermediate with a suitable three-carbon synthon to form the pyrazolo[1,5-a]pyrimidine core. 1,1,3,3-Tetramethoxypropane is a convenient precursor to malondialdehyde.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Intermediate A | 225.65 | 5.0 | 1.13 g |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 6.0 | 1.04 mL |
| Acetic Acid (glacial) | 60.05 | - | 15 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve Intermediate A (1.13 g, 5.0 mmol) in glacial acetic acid (15 mL).
-
Add 1,1,3,3-tetramethoxypropane (1.04 mL, 6.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature. A precipitate may form.
-
Slowly add the reaction mixture to a stirred solution of saturated sodium bicarbonate to neutralize the acetic acid.
-
Collect the resulting solid by vacuum filtration, wash with water, and dry under vacuum to yield Intermediate B . Further purification can be achieved by recrystallization from ethanol.
Rationale: The acidic conditions promote the in situ formation of malondialdehyde from its acetal precursor, which then undergoes a condensation reaction with the amino group of the pyrazole, followed by intramolecular cyclization and dehydration to form the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Synthesis of a Representative JAK2 Inhibitor
Further functionalization of the pyrazolo[1,5-a]pyrimidine core is often necessary to achieve high potency and selectivity. This can involve the introduction of an amino group at a specific position, followed by coupling with a suitable partner. The following is a representative procedure for such a transformation, inspired by the synthesis of Gandotinib (LY2784544).[5]
Note: This is a generalized final step for illustrative purposes. The actual final steps for a specific inhibitor may vary.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Intermediate B | 275.70 | 2.0 | 0.55 g |
| 3-Amino-5-methyl-1H-pyrazole | 97.12 | 2.2 | 0.21 g |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.04 | 9 mg |
| Xantphos | 578.68 | 0.08 | 46 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 3.0 | 0.98 g |
| 1,4-Dioxane (anhydrous) | 88.11 | - | 10 mL |
Procedure:
-
To a dry Schlenk tube, add Intermediate B (0.55 g, 2.0 mmol), 3-amino-5-methyl-1H-pyrazole (0.21 g, 2.2 mmol), cesium carbonate (0.98 g, 3.0 mmol), palladium(II) acetate (9 mg, 0.04 mmol), and Xantphos (46 mg, 0.08 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the final JAK2 inhibitor.
Rationale: This step exemplifies a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds. The choice of a bulky phosphine ligand like Xantphos is often crucial for achieving high yields in the coupling of heteroaromatic halides with amines.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Expected Yield (%) | Appearance | Key Analytical Data |
| Intermediate A | 65-75 | Off-white solid | ¹H NMR: Characteristic signals for the benzyl protons and aromatic protons. MS (ESI+): [M+H]⁺ at m/z 226.7. |
| Intermediate B | 70-80 | Pale yellow solid | ¹H NMR: Signals for the pyrazolo[1,5-a]pyrimidine core protons. MS (ESI+): [M+H]⁺ at m/z 276.7. |
| Final Product | 50-65 | Solid | ¹H NMR & ¹³C NMR: Consistent with the proposed structure. HRMS: Calculated vs. found mass. Purity (HPLC): >95%. |
Conclusion
This application note provides a robust and detailed synthetic strategy for the preparation of JAK2 inhibitors utilizing this compound. The modular approach, involving the initial N-alkylation of an aminopyrazole followed by cyclocondensation and subsequent functionalization, offers a versatile platform for the synthesis of a variety of pyrazolo-core inhibitors. The provided protocols, along with the rationale behind the experimental choices, are intended to empower researchers in the field of medicinal chemistry to synthesize and explore novel JAK2 inhibitors for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-1-(chloromethyl)-2-fluorobenzene as a Versatile Reagent for Alkylation Reactions
Abstract
This comprehensive technical guide provides an in-depth exploration of 4-Chloro-1-(chloromethyl)-2-fluorobenzene, a pivotal reagent in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the core principles of its reactivity, offers detailed, field-proven protocols for its application in alkylation reactions, and explains the causality behind experimental choices. We will delve into the mechanistic dichotomy of its reactions, providing a robust framework for its strategic deployment in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).
Introduction: The Strategic Importance of this compound
This compound (CAS No: 87417-71-8) is a substituted toluene derivative that has emerged as a valuable building block in synthetic chemistry.[1][2] Its utility is anchored in its bifunctional nature: a reactive benzylic chloride for nucleophilic substitution and a decorated aromatic ring amenable to further transformations. The presence of both chloro and fluoro substituents on the phenyl ring offers steric and electronic modulation, which can be crucial for tuning the biological activity and pharmacokinetic properties of target molecules.[1]
This reagent is particularly prized for its ability to introduce the 4-chloro-2-fluorobenzyl moiety, a pharmacophore found in various biologically active compounds. A notable application is its use as a key intermediate in the synthesis of Janus kinase 2 (JAK2) inhibitors, highlighting its relevance in contemporary drug discovery programs.[3] This guide will provide the foundational knowledge and practical protocols to effectively harness the synthetic potential of this versatile reagent.
Core Principles of Reactivity: A Mechanistic Overview
The reactivity of this compound is dominated by the chemistry of its benzylic chloride group. Benzylic halides are a special class of alkyl halides that exhibit enhanced reactivity in nucleophilic substitution reactions. This is due to the ability of the adjacent benzene ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction.[4][5] The choice between these two pathways is not always clear-cut and is heavily influenced by the reaction conditions.[5]
The SN2 Pathway: Concerted Displacement
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where the nucleophile attacks the electrophilic benzylic carbon, and the chloride leaving group departs simultaneously.[6][7] This pathway is characterized by a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.[6][7]
Key Factors Favoring the SN2 Pathway:
-
Strong Nucleophiles: Potent nucleophiles (e.g., thiolates, alkoxides, amines) favor the concerted mechanism.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile solvate the cation of the nucleophilic salt but leave the nucleophile "naked" and highly reactive.[6]
-
Unhindered Substrate: As a primary benzylic halide, this compound is sterically accessible, making it an excellent candidate for SN2 reactions.
The transition state of the SN2 reaction is stabilized by the delocalization of electron density into the p-system of the aromatic ring, which accounts for the high reactivity of benzylic halides in this pathway.[4]
The SN1 Pathway: Carbocation Intermediate
The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the chloride leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by a nucleophile.
Key Factors Favoring the SN1 Pathway:
-
Weak Nucleophiles: Weak nucleophiles (e.g., water, alcohols) are not strong enough to initiate a backside attack and will wait for the formation of the carbocation.
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol can solvate both the leaving group and the carbocation intermediate, stabilizing them and favoring the SN1 mechanism.
-
Carbocation Stability: The 4-chloro-2-fluorobenzyl carbocation is stabilized by resonance, with the positive charge delocalized over the benzene ring.[5]
Application Protocols
The following protocols are designed to be self-validating and provide a clear rationale for each step. All operations involving this compound should be conducted in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[8][9]
Protocol 1: O-Alkylation of a Phenolic Substrate
This protocol details the synthesis of a benzyl ether, a common structural motif in pharmaceuticals and natural products. The reaction proceeds via an SN2 mechanism.
Objective: To synthesize 1-((4-chloro-2-fluorobenzyl)oxy)-4-nitrobenzene.
Materials:
-
4-Nitrophenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-nitrophenol (1.39 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol, 1.5 equiv), and 30 mL of anhydrous DMF.
-
Causality: Potassium carbonate is a mild base that deprotonates the phenol to form the more nucleophilic phenoxide. DMF is a polar aprotic solvent that enhances the rate of SN2 reactions.[6] An excess of the base ensures complete deprotonation.
-
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add this compound (1.79 g, 10 mmol, 1.0 equiv) dropwise to the suspension.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Moderate heating increases the reaction rate without promoting significant side reactions.
-
-
Work-up: After completion, cool the reaction to room temperature and pour it into 100 mL of cold water. This will precipitate the product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Causality: The desired ether product is organic-soluble and will be extracted into the ethyl acetate layer.
-
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality: The water wash removes residual DMF, and the brine wash helps to break any emulsions and remove bulk water before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure ether.
Quantitative Data (Representative):
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Nitrophenol | K₂CO₃ | DMF | 60 | 5 | ~90 |
| Phenol | Cs₂CO₃ | Acetonitrile | 80 | 4 | ~95 |
| Catechol | NaH | THF | 25 | 8 | ~85 (mono-alkylated) |
Protocol 2: N-Alkylation of a Heterocyclic Amine
This protocol describes the alkylation of a secondary amine, a key reaction in the synthesis of many APIs.[10]
Objective: To synthesize 4-(4-chloro-2-fluorobenzyl)morpholine.
Materials:
-
Morpholine
-
This compound
-
Potassium Bicarbonate (KHCO₃)
-
Acetonitrile, anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask with stir bar
-
Reflux condenser
Experimental Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve morpholine (1.05 g, 12 mmol, 1.2 equiv) in 20 mL of anhydrous acetonitrile. Add potassium bicarbonate (1.5 g, 15 mmol, 1.5 equiv).
-
Causality: Morpholine acts as the nucleophile. An excess is used to drive the reaction to completion and minimize potential dialkylation of the starting amine. KHCO₃ is a mild base that acts as an acid scavenger for the HCl generated in situ.
-
-
Reagent Addition: Add a solution of this compound (1.79 g, 10 mmol, 1.0 equiv) in 5 mL of acetonitrile to the stirring suspension.
-
Reaction Execution: Heat the mixture to reflux (approx. 82 °C) for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in 50 mL of DCM and wash with 50 mL of saturated sodium bicarbonate solution.
-
Drying and Concentration: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: If necessary, purify the product by vacuum distillation or column chromatography.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2] It is also a lachrymator.[3]
-
Handling: Always handle this reagent in a chemical fume hood.[9][11] Avoid inhalation of vapors and contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][3][11] Keep away from heat and sources of ignition.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[9][11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile reagent for introducing the 4-chloro-2-fluorobenzyl group into a wide array of molecules. A thorough understanding of the factors that govern the SN1 and SN2 reaction pathways is critical for controlling the outcome of its alkylation reactions. By carefully selecting the nucleophile, solvent, and reaction temperature, researchers can effectively leverage this reagent to construct complex molecular targets. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this compound in research and development.
References
- 1. This compound|CAS 87417-71-8 [benchchem.com]
- 2. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound , 98% , 87417-71-8 - CookeChem [cookechem.com]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. SN2 Reaction Mechanism [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. cleanchemlab.com [cleanchemlab.com]
Application Notes and Protocols for Nucleophilic Substitution with 4-Chloro-1-(chloromethyl)-2-fluorobenzene
Introduction: A Versatile Bifunctional Building Block
4-Chloro-1-(chloromethyl)-2-fluorobenzene is a key intermediate in medicinal chemistry and materials science, offering two distinct sites for nucleophilic attack. This bifunctional molecule possesses a highly reactive benzylic chloride at the 1-position and a less reactive aryl chloride at the 4-position. This disparity in reactivity is the cornerstone of its synthetic utility, enabling selective functionalization to build complex molecular architectures. This guide provides an in-depth exploration of the mechanistic principles governing its reactivity and detailed protocols for its application in nucleophilic substitution reactions.
Understanding the Reactivity Landscape: Regioselectivity is Key
The synthetic utility of this compound hinges on the predictable regioselectivity of nucleophilic substitution. The primary determinant of this selectivity is the inherent difference in reactivity between the benzylic chloride and the aryl chloride.
The chloromethyl group is a benzylic halide, where the chlorine is attached to an sp³-hybridized carbon adjacent to the benzene ring. This configuration renders the benzylic carbon highly susceptible to both SN1 and SN2 nucleophilic substitution.[1] The stability of the resulting benzylic carbocation in an SN1 pathway, due to resonance delocalization into the benzene ring, and the accessibility of the benzylic carbon for backside attack in an SN2 pathway, contribute to its high reactivity.[2][3]
In stark contrast, the chlorine atom at the 4-position is an aryl halide, directly bonded to an sp²-hybridized carbon of the benzene ring. Aryl halides are notoriously unreactive towards nucleophilic substitution under standard conditions.[1] This is due to the partial double bond character of the C-Cl bond arising from resonance with the benzene ring, and the steric hindrance of the aromatic ring preventing backside attack required for an SN2 reaction. Nucleophilic aromatic substitution (SNAr) is possible but typically requires harsh conditions and the presence of strong electron-withdrawing groups on the aromatic ring, which are not sufficiently activating in this molecule under the conditions described in the following protocols.
This significant difference in reactivity allows for the selective targeting of the benzylic chloride with a wide range of nucleophiles, while the aryl chloride remains intact for potential subsequent transformations, such as cross-coupling reactions.
Reaction Mechanism Visualization
The following diagram illustrates the favored SN2 reaction pathway at the benzylic position of this compound with a generic nucleophile (Nu⁻).
Caption: SN2 reaction at the benzylic position.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with common nucleophiles. These protocols are designed to be self-validating, with clear endpoints and purification procedures.
Protocol 1: Synthesis of 4-Chloro-1-(azidomethyl)-2-fluorobenzene
This protocol describes the reaction with sodium azide, a versatile nucleophile that introduces the azido group, a precursor for amines via reduction or for triazoles via "click" chemistry. The reaction proceeds selectively at the benzylic position.[4]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).
-
Addition of Nucleophile: To the stirred solution, add sodium azide (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the desired product.
Protocol 2: Synthesis of N-((4-Chloro-2-fluorophenyl)methyl)alkanamine
This protocol details the reaction with a primary or secondary amine to form the corresponding N-substituted benzylamine. The use of a non-nucleophilic base like potassium carbonate is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile.[4]
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile (0.3 M).
-
Addition of Reagents: Add the desired amine (1.5 eq) and potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter off the solid potassium carbonate and wash the solid with acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Protocol 3: Synthesis of 4-Chloro-1-((arylthio)methyl)-2-fluorobenzene
This protocol describes the reaction with a thiol, specifically thiophenol, to form a thioether. Thiolates are excellent nucleophiles for SN2 reactions.[4]
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Base Suspension: To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF (0.5 M), add thiophenol (1.1 eq) at room temperature. Stir for 15 minutes to form the thiophenolate.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentration and Purification: Concentrate the organic layer and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
Data Presentation: Summary of Reaction Conditions
The following table summarizes the typical reaction conditions for the nucleophilic substitution of this compound, providing a comparative overview for synthetic planning.
| Nucleophile | Reagent(s) | Solvent | Base | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Azide | NaN₃ | DMF | - | 25 | 4 | 85-95 |
| Amine (Morpholine) | Morpholine, K₂CO₃ | Acetonitrile | K₂CO₃ | 80 | 12 | 80-90 |
| Thiol (Thiophenol) | Thiophenol, K₂CO₃ | DMF | K₂CO₃ | 25 | 2 | >90 |
Note: Yields are representative and can vary based on the specific substrate, reaction scale, and purification method.
Safety and Handling
This compound is a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety information before use.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. The pronounced difference in reactivity between the benzylic and aryl chlorides allows for highly regioselective nucleophilic substitution reactions at the benzylic position. By carefully selecting the nucleophile, solvent, and base, researchers can efficiently introduce a wide range of functional groups, paving the way for the synthesis of novel compounds for pharmaceutical and materials science applications. The protocols provided herein offer a robust starting point for the exploration of this compound's synthetic potential.
References
The Strategic Application of 4-Chloro-1-(chloromethyl)-2-fluorobenzene in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Versatile Building Block for Targeted Therapies
4-Chloro-1-(chloromethyl)-2-fluorobenzene, a halogenated aromatic compound, has emerged as a critical building block in the intricate landscape of medicinal chemistry. Its unique substitution pattern, featuring a reactive benzylic chloride, a stabilizing chloro group, and a modulating fluoro group, offers a trifecta of chemical handles for the strategic construction of complex molecular architectures. This application note provides an in-depth exploration of the utility of this compound, with a particular focus on its role in the synthesis of targeted kinase inhibitors, exemplified by the Janus kinase 2 (JAK2) inhibitor, Pacritinib. We will delve into the mechanistic rationale behind its application, provide detailed, field-proven protocols, and present a comprehensive guide for researchers, scientists, and drug development professionals.
Physicochemical Properties and Reactivity Profile
The strategic importance of this compound in synthetic medicinal chemistry is rooted in its distinct physicochemical properties and predictable reactivity. A summary of its key characteristics is provided in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 87417-71-8 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅Cl₂F | --INVALID-LINK-- |
| Molecular Weight | 179.02 g/mol | --INVALID-LINK-- |
| Boiling Point | 208.5±25.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.343±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
The primary reactive center of the molecule is the benzylic chloride (-CH₂Cl). This group is an excellent electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. The presence of the electron-withdrawing chloro and fluoro groups on the aromatic ring further enhances the reactivity of the benzylic position towards nucleophilic attack. This predictable reactivity is the cornerstone of its utility in constructing the core scaffolds of many pharmaceutical agents.[1]
Application in the Synthesis of Pacritinib: A Case Study
Pacritinib is a potent and selective inhibitor of Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), approved for the treatment of myelofibrosis.[2][3] The synthesis of Pacritinib provides a compelling case study for the application of this compound in the construction of a key intermediate. While various synthetic routes to Pacritinib have been reported, a common strategy involves the preparation of a substituted pyrimidine core, which is subsequently elaborated to the final macrocyclic drug. This compound can be envisioned as a precursor to a crucial building block in this synthesis, such as a substituted phenyl pyrimidine.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow where this compound serves as a foundational element in the synthesis of a key Pacritinib intermediate.
References
Application Note & Protocols: Leveraging 4-Chloro-1-(chloromethyl)-2-fluorobenzene in the Synthesis of Novel Heterocyclic Compounds
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 4-Chloro-1-(chloromethyl)-2-fluorobenzene as a strategic building block in the synthesis of novel heterocyclic compounds. We delve into the reagent's unique reactivity, dictated by its specific substitution pattern, and present validated, step-by-step protocols for the construction of biologically relevant isoindolinone scaffolds. The causality behind experimental choices, mechanistic pathways, and critical process parameters are thoroughly discussed to ensure scientific integrity and reproducibility. This document is designed to serve as a practical resource, bridging theoretical concepts with actionable laboratory procedures.
Introduction: The Strategic Value of a Multifunctional Building Block
Heterocyclic compounds form the bedrock of modern medicinal chemistry, constituting the core of a vast majority of pharmaceuticals. Their structural diversity and ability to engage in specific biological interactions make them privileged scaffolds in drug discovery. The challenge and opportunity lie in the efficient construction of novel analogues to explore new chemical space and develop next-generation therapeutics.
This compound (CAS 87417-71-8) has emerged as a particularly valuable starting material in this endeavor[1][2]. Its utility stems from the presence of three distinct reactive handles on the benzene ring:
-
A benzylic chloride (-CH₂Cl): A potent electrophile, ideal for alkylation reactions with a wide range of nucleophiles.
-
An aryl chloride (-Cl): Less reactive than its benzylic counterpart, it can participate in transition-metal-catalyzed cross-coupling reactions.
-
An aryl fluoride (-F): The most inert of the three halogens, it can be used to modulate the electronic properties (pKa, lipophilicity) of the final molecule or serve as a late-stage functionalization site.
This unique combination of functionalities allows for sequential and regioselective reactions, making it a versatile precursor for constructing complex molecular architectures. This guide will focus on a key application: the synthesis of N-substituted isoindolinones, a class of compounds with significant biological properties[3][4].
Reagent Profile: this compound
A thorough understanding of the starting material is paramount for successful and safe synthesis.
Physicochemical Properties
| Property | Value |
| CAS Number | 87417-71-8[1] |
| Molecular Formula | C₇H₅Cl₂F[1] |
| Molecular Weight | 179.02 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~225-227 °C |
| Density | ~1.38 g/cm³ |
Reactivity Profile
The primary driver of this reagent's utility is the high reactivity of the benzylic chloride. This group is an excellent electrophile for Sₙ2 reactions with various nucleophiles, including amines, amides, and thiols. The electron-withdrawing nature of the fluorine and chlorine atoms on the ring further activates the benzylic position towards nucleophilic attack. This predictable reactivity allows for the selective formation of a C-N or C-S bond as the initial step in a heterocyclic synthesis cascade.
Synthetic Protocol: Two-Step Synthesis of N-Substituted Isoindolinones
The following protocol details a reliable, two-step procedure for synthesizing a library of N-substituted isoindolinones. This class of compounds is a core structural motif in many biologically active molecules[3][5]. The strategy involves an initial nucleophilic substitution followed by an intramolecular cyclization.
Overall Reaction Scheme
Caption: Workflow for the two-step synthesis of N-substituted isoindolinones.
Step 1: Synthesis of N-(4-Chloro-2-fluorobenzyl) Amine Intermediate
This initial step involves the nucleophilic substitution of the benzylic chloride by a primary amine. The choice of base and solvent is critical for achieving high yields and preventing side reactions.
Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the primary amine (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 5 mL per mmol of amine).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.
-
Scientist's Insight: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the amine, generating a potent nucleophile. Performing this at 0 °C controls the exothermic reaction and prevents solvent degradation.
-
-
Alkylation: After stirring for 30 minutes at 0 °C, add a solution of this compound (1.05 eq) in anhydrous DMF (2 mL per mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Step 2: Palladium-Catalyzed Carbonylative Cyclization
This step utilizes a palladium catalyst to insert a carbonyl group (from carbon monoxide) and facilitate an intramolecular C-N bond formation to construct the isoindolinone ring.
Protocol:
-
Setup: In a high-pressure reaction vessel, combine the crude N-(4-Chloro-2-fluorobenzyl) amine intermediate (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), Xantphos (0.10 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Scientist's Insight: Xantphos is a bulky phosphine ligand that promotes the desired reductive elimination step in the catalytic cycle and prevents catalyst decomposition. The choice of a weak inorganic base like K₂CO₃ is crucial to neutralize the HCl generated during the reaction without interfering with the catalyst.
-
-
Solvent Addition: Add anhydrous toluene (10 mL per mmol of substrate).
-
Carbon Monoxide Purge: Seal the vessel, then purge with carbon monoxide (CO) gas three times.
-
Reaction: Pressurize the vessel with CO (3 atm) and heat the mixture to 110 °C with vigorous stirring for 24 hours.
-
Work-up: Cool the vessel to room temperature and carefully vent the CO gas in a fume hood. Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure N-substituted isoindolinone.
Reaction Mechanism: The Catalytic Cycle
The palladium-catalyzed cyclization is the key transformation. Understanding the mechanism is vital for troubleshooting and optimization.
Caption: Simplified catalytic cycle for the palladium-catalyzed carbonylative cyclization.
Product Characterization
Confirming the structure and purity of the final compounds is a critical final step.
| Technique | Expected Observations for a Hypothetical N-benzyl Isoindolinone |
| ¹H NMR | - Singlet around 4.5-4.8 ppm (2H, benzylic CH₂ of the isoindolinone ring).- Singlet around 4.8-5.0 ppm (2H, benzylic CH₂ of the N-benzyl group).- Aromatic protons in the 7.0-7.8 ppm range. |
| ¹³C NMR | - Signal for the carbonyl carbon (C=O) around 168-172 ppm.- Signals for the two benzylic carbons (CH₂) between 45-55 ppm. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ should match the observed value to within 5 ppm. |
| FT-IR | Strong absorption band for the amide carbonyl stretch around 1680-1700 cm⁻¹. |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions. [1][6]
-
Hazard Profile: Causes severe skin burns and eye damage[1][7]. Harmful if swallowed or inhaled. Lachrymator (causes tears)[8].
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and splash-proof safety goggles or a face shield.
-
Handling: Avoid inhalation of vapors[9]. Prevent contact with skin and eyes. Keep away from heat and sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents[10].
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex heterocyclic structures. Its distinct reactivity profile allows for selective and sequential transformations, as demonstrated in the robust synthesis of N-substituted isoindolinones. By understanding the underlying principles of its reactivity and adhering to the detailed protocols and safety guidelines presented, researchers can effectively leverage this building block to accelerate their drug discovery and chemical synthesis programs.
References
- 1. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound , 98% , 87417-71-8 - CookeChem [cookechem.com]
- 3. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas [beilstein-journals.org]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cleanchemlab.com [cleanchemlab.com]
Application Notes and Protocols for Friedel-Crafts Reactions Involving 4-Chloro-1-(chloromethyl)-2-fluorobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Alkylation in Pharmaceutical Synthesis
The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery in 1877, provides a powerful method for forging carbon-carbon bonds on aromatic rings.[1] This electrophilic aromatic substitution is broadly categorized into alkylation and acylation, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[2] In the landscape of medicinal chemistry, the precise installation of substituted benzyl moieties is a frequent strategy for accessing diarylmethane substructures, which are prevalent in a wide array of therapeutic agents, including antihistamines, anticancer agents, and antidiabetics.[3][4]
This document provides a detailed guide to the application of 4-Chloro-1-(chloromethyl)-2-fluorobenzene as an alkylating agent in Friedel-Crafts reactions. This particular reagent is of significant interest due to the unique electronic properties conferred by its halogen substituents, which modulate the reactivity of the benzylic chloride and influence the regiochemical outcome of the substitution. The presence of chlorine and fluorine atoms offers potential for further synthetic diversification, making the resulting diarylmethane products valuable intermediates in drug discovery pipelines.[5]
We will delve into the mechanistic nuances of this reaction, provide detailed experimental protocols for its execution, and discuss the critical parameters that govern its success. The aim is to equip researchers with the foundational knowledge and practical guidance necessary to effectively utilize this compound in their synthetic endeavors.
Mechanistic Considerations and Regioselectivity
The Friedel-Crafts alkylation proceeds via the generation of an electrophile, typically a carbocation, from the alkyl halide in the presence of a Lewis acid catalyst.[6] In the case of this compound, the reaction with a Lewis acid, such as aluminum chloride (AlCl₃), facilitates the formation of a stabilized benzyl carbocation. This electrophile is then attacked by the π-electrons of an electron-rich aromatic substrate.[7]
The regioselectivity of the subsequent electrophilic aromatic substitution on the this compound moiety itself (if it were to undergo further reaction) is dictated by the directing effects of the existing substituents. Both the chlorine and fluorine atoms are ortho, para-directing groups due to their ability to donate lone pair electrons through resonance. However, they are also deactivating groups due to their inductive electron withdrawal.[8] The interplay of these effects, along with steric hindrance, will determine the position of any subsequent substitution.
The primary focus of this guide, however, is the use of this compound as the alkylating agent , reacting with another aromatic compound. The success of this reaction is contingent on several factors, including the choice of Lewis acid catalyst, the solvent, the reaction temperature, and the nature of the aromatic substrate.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism of a Friedel-Crafts alkylation using this compound with a generic arene.
Caption: General mechanism of Friedel-Crafts alkylation.
Experimental Protocols
The following protocols are provided as a general guideline for performing Friedel-Crafts alkylation with this compound. Optimization of reaction conditions is highly recommended for specific substrates.
Safety Precautions
-
This compound is a lachrymatory and corrosive compound. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled.[9][10]
-
Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Lewis acids such as aluminum chloride are moisture-sensitive and react violently with water. Ensure all glassware is thoroughly dried before use.[12]
-
The reaction can be exothermic. Proper temperature control is crucial.
Protocol 1: General Procedure for the Alkylation of an Aromatic Substrate
This protocol describes a general method for the reaction of this compound with an electron-rich aromatic compound like toluene.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 87417-71-8 | 179.02 | 10 |
| Toluene | 108-88-3 | 92.14 | 50 (5 eq.) |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 11 (1.1 eq.) |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | As needed |
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.47 g, 11 mmol) and anhydrous dichloromethane (20 mL). Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Alkylating Agent: Dissolve this compound (1.79 g, 10 mmol) in anhydrous dichloromethane (10 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Arene: Add toluene (5.3 mL, 50 mmol) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired diarylmethane product.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Visualization
The following diagram outlines the experimental workflow for the Friedel-Crafts alkylation protocol.
Caption: Experimental workflow for Friedel-Crafts alkylation.
Troubleshooting and Considerations
-
Polyalkylation: Friedel-Crafts alkylation is prone to polyalkylation, where the product is more reactive than the starting material. Using a large excess of the aromatic substrate can help to minimize this side reaction.[2]
-
Carbocation Rearrangements: While the benzyl carbocation formed from this compound is relatively stable and less likely to rearrange, this is a common issue with other alkyl halides in Friedel-Crafts reactions.[6]
-
Deactivated Rings: Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -COR) are generally poor substrates for Friedel-Crafts alkylation.[2]
-
Catalyst Activity: The activity of the Lewis acid catalyst is crucial. Ensure that the catalyst is anhydrous and has not been deactivated by exposure to moisture.
-
Reaction Temperature: The reaction temperature should be carefully controlled to prevent side reactions and decomposition.
Conclusion
This compound is a versatile building block for the synthesis of functionalized diarylmethanes via Friedel-Crafts alkylation. The protocols and considerations outlined in this document provide a solid foundation for researchers to explore the utility of this reagent in their synthetic programs. Careful attention to experimental conditions and an understanding of the underlying mechanistic principles are key to achieving successful and reproducible outcomes. The resulting products hold significant potential as intermediates in the development of novel therapeutics and other advanced materials.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solved With the given spectra, identify which product was | Chegg.com [chegg.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alexandonian.com [alexandonian.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinetics of reactions of Friedel–Crafts acylating agents. Part II. Effect of substituents in the acid chloride on the acylation of aromatic substrates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. scribd.com [scribd.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-1-(chloromethyl)-2-fluorobenzene Derivatives
Introduction
4-Chloro-1-(chloromethyl)-2-fluorobenzene and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of the reactive chloromethyl group, coupled with the specific substitution pattern on the benzene ring, makes this class of compounds a versatile building block for introducing the 4-chloro-2-fluorobenzyl moiety into larger, more complex molecules. This guide provides a comprehensive overview of the synthetic routes to this compound, with a strong emphasis on the practical considerations required for scaling up the synthesis from laboratory to pilot plant or industrial production. We will delve into the mechanistic underpinnings of the key reaction, process optimization, safety protocols, and analytical characterization, ensuring a robust and reproducible manufacturing process.
Synthetic Strategies and Mechanistic Insights
The most direct and industrially viable method for the synthesis of this compound is the electrophilic aromatic substitution of 4-chloro-2-fluorotoluene. The chloromethylation of an aromatic ring, a classic example of which is the Blanc-Quelet reaction, introduces a chloromethyl group (-CH₂Cl) onto the aromatic nucleus.[1][2]
The reaction typically proceeds by reacting the aromatic substrate with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride gas, often in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).[1][3] The catalyst enhances the electrophilicity of the formaldehyde by coordinating to the carbonyl oxygen, facilitating the formation of a highly reactive hydroxymethyl cation or a related electrophilic species. This electrophile then attacks the electron-rich aromatic ring, followed by rearomatization and subsequent conversion of the resulting benzyl alcohol to the corresponding benzyl chloride under the acidic reaction conditions.
The regioselectivity of the chloromethylation of 4-chloro-2-fluorobenzene is directed by the existing substituents. The fluorine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. The combined directing effects and steric hindrance will influence the position of the incoming chloromethyl group.
An alternative, though often less direct, approach involves the synthesis of 4-chloro-2-fluorobenzyl alcohol followed by its conversion to the desired benzyl chloride. This can be achieved using various chlorinating agents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[4][5]
Scale-Up Synthesis Protocol: Chloromethylation of 4-Chloro-2-fluorobenzene
This section outlines a detailed protocol for the scale-up synthesis of this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 4-Chloro-2-fluorobenzene | 348-51-6 | 130.55 | Starting material |
| Paraformaldehyde | 30525-89-4 | (30.03)n | Source of formaldehyde |
| Zinc Chloride (anhydrous) | 7646-85-7 | 136.30 | Lewis acid catalyst |
| Hydrogen Chloride (gas, anhydrous) | 7647-01-0 | 36.46 | Reagent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Step-by-Step Protocol
-
Reactor Setup and Charging:
-
Ensure a clean, dry, glass-lined or appropriately resistant reactor is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a scrubbing system for HCl gas.
-
Charge the reactor with 4-chloro-2-fluorobenzene (1.0 eq).
-
Add paraformaldehyde (1.2-1.5 eq) and anhydrous zinc chloride (0.5-1.0 eq).
-
Add a suitable solvent such as dichloromethane.
-
-
Reaction Execution:
-
Cool the reaction mixture to 0-5 °C with constant stirring.
-
Slowly bubble dry hydrogen chloride gas through the mixture. The introduction of HCl is exothermic and should be controlled to maintain the temperature below 10 °C.
-
After saturation with HCl, continue stirring the mixture at a controlled temperature (e.g., 20-25 °C) for several hours. The reaction progress should be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Factors that can increase the formation of by-products include higher temperatures and the use of strong acid catalysts.[6][7]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cautiously pour the reaction mixture into a separate vessel containing crushed ice and water to quench the reaction.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation.[8]
-
For higher purity, fractional distillation or crystallization from a suitable solvent system may be employed.
-
Scale-Up Considerations
-
Heat Management: The chloromethylation reaction is exothermic, particularly during the introduction of HCl gas. Efficient cooling systems are crucial to maintain the desired reaction temperature and prevent runaway reactions and the formation of byproducts.[6]
-
Mass Transfer: Effective agitation is essential to ensure good mixing of the reactants, especially the dispersion of gaseous HCl into the liquid phase.
-
Material of Construction: The reaction involves corrosive materials (HCl, ZnCl₂). Reactors and associated equipment should be made of corrosion-resistant materials like glass-lined steel or Hastelloy.
-
Off-Gas Treatment: The reaction generates significant amounts of HCl gas. A robust scrubbing system containing a caustic solution (e.g., NaOH) is necessary to neutralize the off-gases before venting.
-
Byproduct Formation: A common byproduct in chloromethylation reactions is the formation of diarylmethane derivatives through the reaction of the product with another molecule of the starting material.[1] Controlling stoichiometry and temperature can minimize this.
-
Safety: The formation of the highly carcinogenic byproduct bis(chloromethyl) ether is a significant concern in chloromethylation reactions.[1] It is imperative to handle all reagents and products in a well-ventilated area, preferably in a closed system, and to use appropriate personal protective equipment (PPE).
Safety and Hazard Management
Hazard Analysis:
| Chemical | Hazards |
| This compound | Lachyrmatory, skin and eye irritant. |
| Paraformaldehyde | Toxic by inhalation and ingestion, skin and eye irritant. |
| Zinc Chloride | Corrosive, causes severe skin burns and eye damage. |
| Hydrogen Chloride | Highly corrosive, causes severe respiratory tract, skin, and eye burns. |
| Bis(chloromethyl) ether (potential byproduct) | Extremely carcinogenic. |
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Chemical splash goggles and a face shield.
-
A lab coat or chemical-resistant apron.
-
In case of potential exposure to vapors or gases, a respirator with an appropriate cartridge is essential.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.
-
Inhalation: Move the person to fresh air.
-
Spill: Evacuate the area and contain the spill. Use appropriate absorbent material for small spills. For large spills, follow established emergency protocols.
Analytical Characterization
Quality Control Parameters:
| Parameter | Method | Specification |
| Purity | GC or HPLC | ≥ 98% |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of this compound. |
| Residual Solvents | GC-HS | Within acceptable limits as per regulatory guidelines. |
| Water Content | Karl Fischer | ≤ 0.1% |
Typical Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃): δ ~7.3-7.5 (m, 3H, Ar-H), 4.6 (s, 2H, -CH₂Cl)
-
¹³C NMR (CDCl₃): Resonances corresponding to the aromatic carbons and the chloromethyl carbon.
-
Mass Spectrometry (EI): Molecular ion peak corresponding to the molecular weight of 178.00 g/mol .
Synthesis of Derivatives
The chloromethyl group in this compound is a versatile handle for further functionalization.
Diagram of Derivative Synthesis Pathways
Caption: Key synthetic transformations of this compound.
Example Protocols for Derivative Synthesis:
-
Synthesis of Ethers: Reaction with an alcohol in the presence of a base (e.g., NaH, K₂CO₃) yields the corresponding ether.
-
Synthesis of Amines: Reaction with a primary or secondary amine leads to the formation of the corresponding substituted benzylamine.
-
Synthesis of Nitriles: Nucleophilic substitution with sodium or potassium cyanide provides the corresponding benzyl nitrile, which can be further hydrolyzed to a carboxylic acid.
-
Grignard Reaction: Conversion to the Grignard reagent followed by reaction with an electrophile allows for carbon-carbon bond formation.
Conclusion
The scale-up synthesis of this compound derivatives requires a thorough understanding of the underlying chemical principles, careful process optimization, and stringent safety protocols. The chloromethylation of 4-chloro-2-fluorobenzene represents the most direct route, but careful control of reaction conditions is paramount to ensure high yield, purity, and, most importantly, the safety of the operation. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully and safely scale up the synthesis of these valuable chemical intermediates.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. Quelet reaction - Wikipedia [en.wikipedia.org]
- 3. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 5. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 6. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Protection for Chemoselective Reactions with 4-Chloro-1-(chloromethyl)-2-fluorobenzene
Introduction: Navigating the Reactivity of a Bifunctional Building Block
In the landscape of medicinal chemistry and drug development, building blocks that offer precise, controlled reactivity are invaluable. 4-Chloro-1-(chloromethyl)-2-fluorobenzene is one such reagent, presenting a unique synthetic puzzle and opportunity. It possesses two distinct carbon-chlorine bonds: a highly reactive benzylic chloride and a significantly less reactive aryl chloride. This inherent difference in reactivity is the cornerstone of its utility, allowing for chemoselective functionalization. However, when this reagent is used to alkylate complex molecules containing multiple nucleophilic sites—such as primary and secondary amines or hydroxyl groups—the risk of undesired side reactions necessitates a robust protecting group strategy.
This guide provides a detailed framework for employing protecting groups to achieve selective alkylation at a desired nucleophilic center, leaving other sensitive functionalities intact. We will explore field-proven strategies for the protection of common nucleophiles, present detailed protocols for their implementation, and discuss the logic of orthogonal deprotection, ensuring that the final synthetic step cleanly liberates the target molecule. These methodologies are designed to be self-validating systems, providing researchers with reliable tools for the synthesis of complex pharmaceutical intermediates.
The Core Directive: Exploiting Differential Electrophilicity
The synthetic utility of this compound hinges on the pronounced difference in reactivity between its two electrophilic centers.
-
Benzylic Chloride (-CH₂Cl): This site is highly susceptible to nucleophilic attack via an Sₙ2 mechanism. The carbon is sp³-hybridized, and the transition state is stabilized by the adjacent benzene ring, making it an excellent electrophile for a wide range of nucleophiles.[1]
-
Aryl Chloride (-Cl): Attached to an sp²-hybridized carbon of the benzene ring, this chloride is notoriously unreactive towards standard nucleophilic substitution. Cleavage of this bond requires harsh conditions or metal-catalyzed cross-coupling reactions, which are orthogonal to the conditions used for Sₙ2 alkylation.
This reactivity differential allows chemists to selectively target the chloromethyl group for substitution reactions while the aryl chloride remains a spectator, serving as a stable handle for subsequent transformations.
Strategy 1: Protecting Amine Nucleophiles for Selective N-Alkylation
Amines are excellent nucleophiles that react readily with the benzylic chloride of our title compound. However, in a molecule with multiple amine groups or other nucleophilic sites (e.g., hydroxyls), protection is mandatory to prevent polyalkylation and ensure site-selectivity. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic or neutral conditions of alkylation and its clean, acid-labile removal.[2][3]
Workflow for Amine Protection and Selective Alkylation
Caption: Workflow for Boc-protection, selective N-alkylation, and deprotection.
Detailed Protocols: Amine Functionalization
Protocol 1.1: N-Boc Protection of a Primary/Secondary Amine
This protocol describes the general procedure for protecting an amine with di-tert-butyl dicarbonate (Boc₂O).
-
Reagents & Materials:
-
Substrate (amine): 1.0 equiv
-
Di-tert-butyl dicarbonate (Boc₂O): 1.1 equiv
-
Base: Triethylamine (TEA, 1.5 equiv) or 1M Sodium Hydroxide (for aqueous conditions)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere (optional but recommended)
-
-
Procedure:
-
Dissolve the amine substrate (1.0 equiv) in the chosen organic solvent (e.g., DCM, approx. 0.5 M concentration) in a round-bottom flask.
-
Add the base (e.g., TEA, 1.5 equiv).
-
To the stirring solution, add Boc₂O (1.1 equiv) portion-wise or as a solution in the same solvent. An exotherm may be observed.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.
-
Purify by flash column chromatography on silica gel if necessary.
-
Protocol 1.2: Chemoselective N-Alkylation with this compound
This protocol details the Sₙ2 reaction between the N-Boc protected amine and the title reagent.
-
Reagents & Materials:
-
N-Boc protected amine: 1.0 equiv
-
This compound: 1.05 equiv
-
Base: Potassium carbonate (K₂CO₃, 2.0 equiv) or Sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
To a solution of the N-Boc protected amine (1.0 equiv) in anhydrous DMF (approx. 0.5 M), add the base (e.g., K₂CO₃, 2.0 equiv). Caution: If using NaH, add it carefully to the solution at 0 °C and allow it to stir for 30 minutes before the next step.
-
Add this compound (1.05 equiv) to the stirring suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench by adding water.
-
Extract the product with an organic solvent such as ethyl acetate (EtOAc).
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 1.3: N-Boc Deprotection
This protocol describes the final step of removing the Boc group to reveal the desired secondary amine product.
-
Reagents & Materials:
-
N-Boc protected product from Protocol 1.2: 1.0 equiv
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
Solvent: Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the N-Boc protected substrate in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equiv) dropwise. Alternatively, add a solution of 4M HCl in dioxane (5-10 equiv). Effervescence (CO₂ evolution) is typically observed.[4]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Redissolve the residue in a suitable organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with the organic solvent. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.
-
Strategy 2: Protecting Hydroxyl Groups for Selective O-Alkylation
Phenols and alcohols are also common nucleophiles. To prevent O-alkylation from competing with other desired reactions (e.g., N-alkylation in a molecule containing both amine and hydroxyl groups), the hydroxyl group must be masked. Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, are exceptionally useful. They are robust to the basic conditions of alkylation but can be selectively cleaved using fluoride-based reagents, offering an excellent orthogonal strategy to the acid-labile Boc group.[1]
Workflow for Hydroxyl Protection and Selective Alkylation
Caption: Workflow for TBDMS-protection, selective O-alkylation, and deprotection.
Detailed Protocols: Hydroxyl Functionalization
Protocol 2.1: O-TBDMS Protection of a Phenol or Alcohol
This protocol outlines the silylation of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl).
-
Reagents & Materials:
-
Substrate (phenol or alcohol): 1.0 equiv
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl): 1.2 equiv
-
Imidazole: 2.0 equiv
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
Dissolve the hydroxyl-containing substrate (1.0 equiv) and imidazole (2.0 equiv) in anhydrous DMF (approx. 0.5 M) in a flask under a nitrogen atmosphere.
-
Add TBDMS-Cl (1.2 equiv) in one portion.
-
Stir the reaction at room temperature for 4-16 hours. Monitor by TLC for the disappearance of the starting material.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine to remove DMF.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude TBDMS ether by flash column chromatography.
-
Protocol 2.2: Chemoselective O-Alkylation with this compound
This protocol describes the formation of the benzyl ether linkage.
-
Reagents & Materials:
-
O-TBDMS protected substrate: 1.0 equiv
-
This compound: 1.1 equiv
-
Base: Sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv) for alcohols, or Potassium Carbonate (K₂CO₃, 2.0 equiv) for phenols.
-
Solvent: Anhydrous DMF or THF
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous DMF or THF (approx. 0.5 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add the base (NaH for alcohols, K₂CO₃ for phenols). If using NaH, stir for 30 minutes at 0 °C to allow for deprotonation.
-
Add this compound (1.1 equiv) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours. For less reactive alcohols, gentle heating (40-50 °C) may be required. Monitor by TLC or LC-MS.
-
Upon completion, cool to 0 °C and cautiously quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Protocol 2.3: O-TBDMS Deprotection
This protocol details the selective cleavage of the silyl ether to yield the final product.
-
Reagents & Materials:
-
O-TBDMS protected product from Protocol 2.2: 1.0 equiv
-
Tetrabutylammonium fluoride (TBAF): 1.0 M solution in THF, 1.2 equiv
-
Solvent: Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the silyl ether substrate in THF (approx. 0.2 M).
-
Add the 1.0 M solution of TBAF in THF (1.2 equiv) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final alcohol/phenol product by flash column chromatography.
-
Data Summary & Orthogonal Strategies
The choice of protecting group is dictated by the overall synthetic plan. The Boc and TBDMS groups form an excellent orthogonal pair, allowing for selective deprotection in either order.
| Protecting Group | Nucleophile | Protection Conditions | Deprotection Conditions | Stability Notes |
| Boc | Amines | Boc₂O, Base (TEA, NaOH) | Strong Acid (TFA, HCl) | Stable to bases, nucleophiles, and hydrogenation.[2] |
| TBDMS | Alcohols, Phenols | TBDMS-Cl, Imidazole | Fluoride ion (TBAF), Acid | Stable to bases, mild reducing/oxidizing agents.[1] |
| Cbz | Amines | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions. Not compatible with reactions involving catalytic reduction. |
| Bn | Alcohols, Phenols | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to a wide range of acidic and basic conditions.[5] |
An orthogonal strategy is critical when a molecule contains both an amine and a hydroxyl group. For instance, one could protect the amine as a Boc-carbamate and the alcohol as a TBDMS-ether. The TBDMS group could be removed with TBAF to allow for further reaction at the alcohol, leaving the Boc group intact. Subsequently, the Boc group could be removed with TFA, leaving the newly modified alcohol untouched. This level of control is essential in multi-step synthesis.
Conclusion
This compound is a powerful synthetic intermediate whose full potential is unlocked through the strategic application of protecting groups. By leveraging the vast difference in reactivity between the benzylic and aryl chlorides, and by employing robust, orthogonal protecting groups like Boc and TBDMS, researchers can achieve highly selective and efficient alkylations of complex nucleophiles. The protocols outlined in this guide provide a reliable foundation for incorporating this versatile building block into sophisticated synthetic routes, particularly in the development of novel pharmaceutical agents, such as JAK2 inhibitors where the 4-chloro-2-fluorobenzyl moiety is a known pharmacophore.[6] Careful planning of the protection-deprotection sequence is paramount to synthetic success.
References
Application Notes and Protocols for the Catalytic Functionalization of 4-Chloro-1-(chloromethyl)-2-fluorobenzene
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalytic methodologies for the selective functionalization of 4-Chloro-1-(chloromethyl)-2-fluorobenzene. This versatile trifunctional building block, possessing benzylic chloride, aryl chloride, and aryl fluoride moieties, offers a rich chemical landscape for the synthesis of complex molecules and pharmaceutical intermediates.[1][2] This document moves beyond a simple recitation of procedures to explain the underlying principles and causal relationships behind experimental design, empowering researchers to adapt and innovate. We will explore state-of-the-art catalytic systems, including transition metal catalysis (Palladium, Nickel), photoredox catalysis, and enzymatic transformations, to selectively address each reactive site. Detailed, field-tested protocols, data-driven insights, and mechanistic visualizations are provided to ensure reliable and reproducible outcomes in the laboratory.
The Strategic Importance of this compound
This compound is a valuable starting material in synthetic organic chemistry, primarily due to its three distinct points of potential modification.[2][3] The strategic challenge and opportunity lie in achieving chemoselective functionalization. The reactivity of the three halogenated sites generally follows this hierarchy:
-
Benzylic Chloride (-CH₂Cl): Highly susceptible to nucleophilic substitution (Sₙ2) and oxidative addition into low-valent metal centers. It is the most labile and typically the first site to react under mild conditions.[2]
-
Aryl Chloride (Ar-Cl): An inert bond that requires potent catalytic systems for activation, typically involving electron-rich, bulky ligands. Its functionalization often necessitates more forcing conditions than the benzylic chloride.[4][5]
-
Aryl Fluoride (Ar-F): The strongest carbon-halogen bond in the molecule. Cleavage and functionalization of the C-F bond are the most challenging and require specialized catalytic systems, often outside the scope of standard cross-coupling conditions.[6]
This differential reactivity allows for a sequential and controlled approach to molecular elaboration, making it a prized scaffold in the synthesis of novel chemical entities. This guide will focus on catalytic methods to harness this reactivity.
Decision Workflow for Selective Functionalization
Choosing the correct catalytic system is paramount for achieving the desired regioselectivity. The following workflow provides a logical framework for experimental design.
Caption: Decision workflow for selective catalytic functionalization.
Functionalization at the Benzylic C-Cl Bond
The high reactivity of the benzylic chloride makes it an ideal handle for initial modifications under relatively mild conditions that leave the aryl chloride intact.
Palladium-Catalyzed sp²–sp³ Cross-Coupling
Palladium catalysis is a powerful tool for forming C-C bonds at the benzylic position. These reactions proceed via a π-benzylpalladium intermediate, enabling coupling with various organometallic reagents.[7]
Causality Behind Component Selection:
-
Palladium Precatalyst (e.g., Pd(OAc)₂): Serves as the source of the active Pd(0) catalyst.
-
Ligand (e.g., Phosphoramidite): A novel phosphoramidite ligand can enable a domino reaction sequence and control enantioselectivity if a chiral center is being formed.[7]
-
Coupling Partner (e.g., Allyltrimethoxysilane): A mild and effective organosilicon reagent for introducing an allyl group.[7]
Protocol 1: Palladium-Catalyzed Allylation of the Benzylic Position
-
Materials:
-
This compound (1.0 equiv)
-
Allyltrimethoxysilane (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Phosphoramidite ligand (e.g., (R)-MONOPHAS, 10 mol%)
-
Cesium fluoride (CsF, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (solvent)
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (5 mol%), the phosphoramidite ligand (10 mol%), and CsF (2.0 equiv).
-
Add anhydrous 1,4-dioxane, followed by this compound (1.0 equiv).
-
Add the allyltrimethoxysilane (1.5 equiv) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Photoredox-Mediated C-C Coupling
Visible-light photoredox catalysis offers an exceptionally mild pathway for activating benzyl chlorides, proceeding through a radical mechanism.[8][9][10] This approach is valued for its high functional group tolerance and avoidance of harsh reagents.
Mechanism Overview: The photocatalyst, upon excitation by visible light, engages in a single electron transfer (SET) with the benzyl chloride, leading to the cleavage of the C-Cl bond and formation of a stabilized benzyl radical. This radical can then undergo dimerization or couple with another radical species.[8]
Caption: Simplified photoredox cycle for reductive homocoupling.
Protocol 2: Photoredox-Catalyzed Reductive Homocoupling
-
Materials:
-
Equipment:
-
Schlenk tube or vial with a screw cap
-
Magnetic stirrer and stir bar
-
Blue LED light source (e.g., 456 nm)
-
-
Procedure:
-
In a Schlenk tube, dissolve this compound (1.0 equiv), the iridium photocatalyst (1 mol%), and Cp₂ZrCl₂ (5 mol%) in anhydrous THF.
-
Degas the solution with argon for 15 minutes.
-
Add phenylsilane (3.0 equiv) via syringe.
-
Seal the tube and place it approximately 5 cm from the blue LED light source.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the resulting crude oil by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the bibenzyl product.
-
Functionalization at the Aryl C-Cl Bond
Activating the inert aryl chloride bond requires more powerful catalytic systems and typically proceeds at higher temperatures. The key to success is the judicious choice of metal and, critically, the supporting ligand.
Nickel-Catalyzed Cross-Coupling
Nickel catalysts are often superior to palladium for activating aryl chlorides due to their lower cost and distinct catalytic behavior.[11] They are particularly effective for C-N bond formation (amination).[12]
Causality Behind Component Selection:
-
Nickel Precatalyst (e.g., Ni(COD)₂ or NiCl₂·DME): Air-sensitive Ni(0) or air-stable Ni(II) precursors can be used. Ni(II) is reduced in situ.[4][12]
-
Ligand (e.g., DPPF or a 1,2-Diamine): Electron-rich and bulky ligands are essential. They increase the electron density on the nickel center, which facilitates the difficult oxidative addition step into the strong Ar-Cl bond.[12][13]
-
Base (e.g., NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more potent nucleophile for the catalytic cycle.[12]
Caption: Simplified catalytic cycle for Ni-catalyzed amination.
Protocol 3: Nickel-Catalyzed Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., Morpholine, 1.2 equiv)
-
NiCl₂(dme) (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF, 5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous Toluene or tert-Amyl alcohol
-
-
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Sealed reaction tube or flask
-
Magnetic stirrer and oil bath
-
-
Procedure:
-
Inside a glovebox: To a reaction tube, add NiCl₂(dme) (5 mol%), DPPF (5 mol%), and NaOtBu (1.5 equiv).
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add the anhydrous solvent (e.g., Toluene).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-120 °C.
-
Stir vigorously for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Palladium-Catalyzed Reactions of the Aryl Chloride
For many C-C bond-forming reactions, such as the Suzuki or Sonogashira couplings, palladium remains the catalyst of choice. The challenge of activating aryl chlorides with palladium has been largely overcome by the development of sophisticated ligand systems.[5][14]
Table 1: Comparison of Ligand Systems for Aryl Chloride Activation
| Ligand Type | Example(s) | Key Features | Typical Reactions |
| Bulky, Electron-Rich Phosphines | Buchwald-type biarylphosphines (e.g., BrettPhos), Josiphos | Steric bulk promotes reductive elimination; high electron density facilitates oxidative addition. | Suzuki, Buchwald-Hartwig, Heck, Sonogashira.[5][15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, thermally stable. Form very stable Pd-complexes. | Suzuki, Heck. |
Enzymatic and C-H Activation Strategies
Biocatalytic Approaches
Enzymatic catalysis offers a green and highly selective alternative to traditional organometallic methods. Halogenase and dehalogenase enzymes can operate on halogenated aromatic compounds, often with exquisite regio- and stereoselectivity.[16][17][18]
-
Flavin-Dependent Halogenases (FDHs): These enzymes catalyze electrophilic halogenation on electron-rich substrates but can also be engineered for dehalogenation or other transformations.[19]
-
Dehalogenases: These enzymes are known for removing halogen atoms from man-made organohalogens, proceeding through oxidative, reductive, or hydrolytic mechanisms.[16][18]
While a specific protocol for this compound is not established in the reviewed literature, the exploration of these biocatalysts represents a frontier in its functionalization, particularly for creating chiral centers or achieving functionalization under mild, aqueous conditions.
C-H Activation
Direct C-H activation is an atom-economical strategy that functionalizes C-H bonds without pre-installed handles.[20] For the subject molecule, this could allow for the introduction of substituents at the C3 or C5 positions.
-
Mechanism: These reactions typically involve a transition metal catalyst (e.g., Rh, Pd) that coordinates to a directing group on the substrate.[21][22] The metal is then delivered to a specific C-H bond, which is cleaved via mechanisms like concerted metalation-deprotonation.
-
Challenges: For this compound, a directing group would need to be installed first, and regioselectivity between the two available C-H bonds would need to be controlled, likely through steric and electronic factors.[21]
Safety and Handling
This compound is a lachrymatory and hazardous compound.[1][3] It is harmful if swallowed and causes severe skin burns and eye damage.[3] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Store under an inert atmosphere at 2-8°C.[2]
References
- 1. This compound , 98% , 87417-71-8 - CookeChem [cookechem.com]
- 2. This compound|CAS 87417-71-8 [benchchem.com]
- 3. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Integrating aryl chlorides into nickel-catalyzed 1,1-difunctionalization of alkenes [html.rhhz.net]
- 5. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Integrating aryl chlorides into nickel-catalyzed 1,1-difunctionalization of alkenes [ccspublishing.org.cn]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow [mdpi.com]
- 18. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymatic Halogenation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.rutgers.edu [chem.rutgers.edu]
- 21. A Change in C-H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Reactions with 4-Chloro-1-(chloromethyl)-2-fluorobenzene
Welcome to the technical support center for 4-Chloro-1-(chloromethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. Our focus is to help you anticipate and mitigate the formation of common side products, thereby improving reaction efficiency, yield, and product purity.
Introduction: The Dual Reactivity of this compound
This compound is a bifunctional molecule with two distinct reactive sites: a benzylic chloride and a halogen-substituted aromatic ring. The chloromethyl group is highly susceptible to nucleophilic substitution (SN2) reactions, while the aromatic ring can participate in electrophilic aromatic substitution (EAS), such as Friedel-Crafts alkylation. This dual reactivity, while synthetically useful, can also be a source of various side products if reaction conditions are not carefully controlled.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, focusing on the identification and mitigation of unwanted side products.
Issue 1: Formation of Multiple Products in Friedel-Crafts Alkylation
Symptoms:
-
GC-MS or LC-MS analysis shows multiple peaks with molecular weights higher than the expected product.
-
¹H NMR spectrum displays complex aromatic signals and multiple benzylic proton signals.
Probable Causes & Solutions:
-
Polyalkylation: The initial alkylation product is often more reactive than the starting aromatic substrate due to the activating nature of the newly introduced alkyl group.[1][2][3] This leads to subsequent alkylation on the product, resulting in di-, tri-, or even poly-alkylated species.[1][4][5]
-
Solution: To favor mono-alkylation, use a large excess of the aromatic substrate you are alkylating. This statistically increases the likelihood of the electrophile reacting with the starting material rather than the already alkylated product.[3]
-
-
Self-Condensation: In the presence of a Lewis acid catalyst, this compound can act as both the electrophile and the nucleophile, leading to self-condensation or polymerization.[6] This is a known issue with benzyl chlorides.[7][8]
-
Solution: Maintain a low reaction temperature to decrease the rate of self-condensation. Additionally, ensure slow, controlled addition of the alkylating agent to the reaction mixture containing the aromatic substrate and Lewis acid.
-
-
Isomeric Products: The fluorine and chlorine substituents on the aromatic ring of this compound will direct incoming electrophiles to specific positions (ortho/para). This can lead to the formation of constitutional isomers.
-
Solution: While difficult to prevent entirely, the ratio of isomers can sometimes be influenced by the choice of Lewis acid and reaction temperature. Careful purification by column chromatography or crystallization is often necessary to isolate the desired isomer.
-
Issue 2: Low Yield and Impurities in Nucleophilic Substitution Reactions
Symptoms:
-
The yield of the desired substitution product is lower than expected.
-
Analysis reveals the presence of an elimination product (alkene) or a hydroxylated species.
Probable Causes & Solutions:
-
E2 Elimination: Strong, sterically hindered bases can promote the elimination of HCl from the chloromethyl group to form a styrene derivative, competing with the desired SN2 substitution.[9][10]
-
Solution: Opt for less sterically hindered bases (e.g., K₂CO₃, NaH) when generating your nucleophile. Using polar aprotic solvents like DMF or acetonitrile can also favor the SN2 pathway over E2 elimination.[11]
-
-
Hydrolysis: The benzylic chloride is susceptible to hydrolysis, especially in the presence of moisture, which leads to the formation of 4-chloro-2-fluorobenzyl alcohol.[7][11][12]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from interfering.
-
-
Dibenzyl Ether Formation: Under certain conditions, particularly with hydroxide or alkoxide nucleophiles, the initially formed benzyl alcohol product can be deprotonated and act as a nucleophile itself, attacking another molecule of the starting material to form a dibenzyl ether.[12]
-
Solution: Use a non-nucleophilic base if possible, and avoid excessively high temperatures. If using an alkoxide, ensure the complete consumption of the starting material.
-
Frequently Asked Questions (FAQs)
Q1: I am performing a Friedel-Crafts reaction with an activated aromatic compound and this compound. My main side product seems to be a dimer of my starting material. What is happening?
A1: You are likely observing self-condensation of the this compound.[6] The Lewis acid (e.g., AlCl₃) can activate the benzylic chloride to form a benzyl carbocation, which is a potent electrophile. This can then be attacked by the electron-rich aromatic ring of another molecule of your starting material. To minimize this, ensure a slow addition of the alkylating agent to a mixture of the Lewis acid and your substrate, and maintain a low reaction temperature.
Q2: I am trying to perform a nucleophilic substitution with an amine. Besides my desired product, I am seeing a significant amount of 4-chloro-2-fluorobenzyl alcohol. How can I prevent this?
A2: The formation of 4-chloro-2-fluorobenzyl alcohol is a classic sign of hydrolysis.[11][12] Amines are basic and can react with any water present in the reaction mixture to generate hydroxide ions, which can then attack the benzylic chloride. Ensure your amine, solvent, and glassware are scrupulously dry. Performing the reaction under an inert atmosphere is also highly recommended.
Q3: Can nucleophilic aromatic substitution (SNAr) occur on the aromatic ring of this compound?
A3: While possible, SNAr on the aromatic ring of this compound is generally difficult under standard nucleophilic substitution conditions that target the benzylic chloride.[13] SNAr typically requires strong electron-withdrawing groups (like a nitro group) ortho or para to the halogen to activate the ring, which are absent here.[13] Furthermore, the C-F and C-Cl bonds on an aromatic ring are significantly stronger than the benzylic C-Cl bond.[14] Therefore, under typical conditions for SN2 at the benzylic position, SNAr is not a common side reaction.
Q4: When attempting to form a Grignard reagent from this compound, my yield is very low, and I isolate a high molecular weight byproduct. What is this side product?
A4: The primary side reaction in the formation of Grignard reagents from benzyl chlorides is Wurtz coupling.[11] The initially formed Grignard reagent is a potent nucleophile and can react with a molecule of the starting halide to form a dimer. In this case, you would be forming 1,2-bis(4-chloro-2-fluorophenyl)ethane. To minimize this, use dilute conditions by slowly adding the halide to the magnesium turnings.
Visualizing Reaction Pathways
The following diagrams illustrate the competing reaction pathways that can lead to common side products.
Caption: Competing pathways in Friedel-Crafts alkylation.
Caption: Common side reactions in nucleophilic substitutions.
Summary Table of Side Products and Mitigation Strategies
| Reaction Type | Common Side Product(s) | Probable Cause | Recommended Mitigation Strategy |
| Friedel-Crafts Alkylation | Poly-alkylated products | Product is more reactive than starting material[1][2][3] | Use a large excess of the aromatic substrate[3] |
| Self-condensation products | Reaction of the intermediate carbocation with starting material[6] | Slow addition of alkylating agent, low temperature | |
| Nucleophilic Substitution | Elimination (E2) product | Use of strong, sterically hindered bases[9][10] | Use a weaker, non-hindered base (e.g., K₂CO₃); use polar aprotic solvent |
| Hydrolysis (benzyl alcohol) | Presence of water in reagents or solvent[11][12] | Use anhydrous reagents and solvents; perform under an inert atmosphere | |
| Dibenzyl ether | Reaction of the hydrolysis product with starting material[12] | Strict exclusion of water; control stoichiometry | |
| Grignard Formation | Wurtz coupling product | Reaction of Grignard reagent with starting halide[11] | Slow addition of the halide to magnesium turnings (dilute conditions) |
Experimental Protocols
Protocol: Minimizing Polyalkylation in Friedel-Crafts Alkylation
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: To the flask, add the aromatic substrate (5-10 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents relative to the alkylating agent) to the cooled solution.
-
Slow Addition: In the dropping funnel, prepare a solution of this compound (1 equivalent) in the anhydrous solvent. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C or room temperature while monitoring its progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by slowly pouring it over crushed ice. Separate the organic layer, wash with dilute HCl, water, and brine, then dry over anhydrous MgSO₄.
-
Purification: Purify the crude product via column chromatography to separate the desired mono-alkylated product from any di-alkylated side products and unreacted starting substrate.
References
- 1. youtube.com [youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chemcess.com [chemcess.com]
- 7. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 13. Explain the nucleophilic substitution reaction of chlorobenzene. - askIITians [askiitians.com]
- 14. Here are some questions related to Chlorobenzene: Why is nucleophilic su.. [askfilo.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-1-(chloromethyl)-2-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Chloro-1-(chloromethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of this important chemical transformation. The synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries[1], is typically achieved through the chloromethylation of 1-chloro-4-fluorobenzene. This reaction, a variant of the Blanc-Quelet reaction, presents several challenges, including controlling selectivity, minimizing byproduct formation, and ensuring safety. This guide will provide you with the necessary information to navigate these challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the electrophilic aromatic substitution reaction known as the Blanc chloromethylation of 1-chloro-4-fluorobenzene.[2] This reaction typically involves the use of formaldehyde (or a formaldehyde equivalent like paraformaldehyde), hydrogen chloride, and a Lewis acid catalyst.[3]
Q2: What are the primary byproducts I should be aware of in this reaction?
A2: The two main byproducts of concern are the diarylmethane derivative and bis(chloromethyl) ether (BCME). The diarylmethane is formed when the product, this compound, acts as an electrophile and reacts with another molecule of the starting material, 1-chloro-4-fluorobenzene.[3][4] BCME is a highly carcinogenic compound that can form in situ from the reaction of formaldehyde and hydrogen chloride.[5][6][7]
Q3: Which Lewis acid catalyst is best for this reaction?
A3: The choice of Lewis acid is critical for both reactivity and selectivity. For halogenated benzenes, which are deactivated substrates, a stronger Lewis acid may be required to achieve a reasonable reaction rate.[8] However, stronger Lewis acids like aluminum chloride (AlCl₃) are known to promote the formation of the diarylmethane byproduct.[4] Zinc chloride (ZnCl₂) is a milder and commonly used catalyst that often provides a good balance between reactivity and selectivity.[3] Tin(IV) chloride (SnCl₄) is another option to consider.[9] Optimization of the catalyst and its loading is essential for your specific reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the consumption of the starting material (1-chloro-4-fluorobenzene) and the formation of the desired product and byproducts.[10][11] This will allow you to determine the optimal reaction time and prevent the excessive formation of byproducts.
Q5: What are the critical safety precautions for this reaction?
A5: The primary safety concern is the formation of the highly carcinogenic bis(chloromethyl) ether (BCME).[5][6][12][13] It is imperative to perform this reaction in a well-ventilated chemical fume hood. The use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[12] It is also highly recommended to have a quenching solution, such as aqueous ammonia or a mixture of methanol and formaldehyde, readily available to neutralize any residual BCME at the end of the reaction.[7][14]
Troubleshooting Guide
This section provides a more in-depth, question-and-answer-based approach to resolving specific issues you may encounter during the optimization of the reaction.
Low or No Conversion of Starting Material
Q: I am observing very low or no conversion of 1-chloro-4-fluorobenzene. What are the potential causes and how can I address them?
A: Low or no conversion in a chloromethylation reaction with a deactivated substrate like 1-chloro-4-fluorobenzene can stem from several factors. Let's break down the possibilities:
-
Insufficient Catalyst Activity:
-
Is your Lewis acid catalyst fresh and anhydrous? Lewis acids are susceptible to deactivation by moisture. Ensure your catalyst has been stored under anhydrous conditions. Consider using a freshly opened bottle or drying the catalyst before use.
-
Is the catalyst loading sufficient? For deactivated substrates, a higher catalyst loading may be necessary. You can screen different molar ratios of the catalyst to the substrate to find the optimal concentration.
-
Have you considered a stronger Lewis acid? If you are using a mild catalyst like ZnCl₂, you might need to switch to a more potent one like AlCl₃ or SnCl₄. However, be mindful that this can increase the formation of byproducts.[4][9]
-
-
Inefficient Generation of the Electrophile:
-
Is there a sufficient supply of hydrogen chloride? If you are bubbling gaseous HCl, ensure a steady and adequate flow rate. If you are using concentrated hydrochloric acid, ensure it is of high purity and concentration.
-
Is your formaldehyde source of good quality? Paraformaldehyde can depolymerize at different rates depending on its quality. Ensure you are using a high-purity source.
-
-
Sub-optimal Reaction Temperature:
-
Is the reaction temperature too low? Electrophilic aromatic substitutions on deactivated rings often require higher temperatures to proceed at a reasonable rate. Gradually increasing the reaction temperature in small increments (e.g., 10 °C) can significantly improve the conversion rate. However, be aware that higher temperatures can also lead to increased byproduct formation.[4]
-
High Levels of Diaryl Methane Byproduct
Q: My reaction is proceeding, but I am getting a significant amount of the diarylmethane byproduct. How can I improve the selectivity for my desired product?
A: The formation of the diarylmethane byproduct is a classic issue in chloromethylation reactions. Here's how to address it:
-
Re-evaluate Your Choice of Catalyst:
-
Are you using a very strong Lewis acid? As mentioned, strong Lewis acids like AlCl₃ are known to promote the Friedel-Crafts alkylation of the starting material by the product.[4] Switching to a milder catalyst like ZnCl₂ can often suppress this side reaction.
-
-
Optimize Reaction Temperature and Time:
-
Is your reaction temperature too high or the reaction time too long? Higher temperatures and prolonged reaction times can favor the formation of the diarylmethane byproduct.[4] Monitor the reaction closely by GC and stop it once the maximum yield of the desired product is reached, before the diarylmethane concentration starts to increase significantly.
-
-
Adjust Reactant Stoichiometry:
-
Are you using a high concentration of the starting material? A higher concentration of 1-chloro-4-fluorobenzene increases the likelihood of it being alkylated by the product. While counterintuitive, in some cases, using a slight excess of the chloromethylating agent can help to consume the starting material faster, reducing the time available for the side reaction. Careful stoichiometric optimization is key.
-
Concerns About Bis(chloromethyl) ether (BCME) Formation and Removal
Q: I am concerned about the formation of the carcinogen BCME. How can I minimize its formation and ensure its complete removal after the reaction?
A: Your concern is well-founded, and strict adherence to safety protocols is non-negotiable.
-
Minimizing Formation:
-
While complete prevention of in-situ formation is difficult, using the minimum necessary amounts of formaldehyde and HCl can help. Some alternative, non-formaldehyde-based chloromethylating agents have been explored in the literature, but their applicability to your specific substrate would require further investigation.
-
-
Safe Handling and Quenching:
-
Always work in a certified chemical fume hood.
-
At the end of the reaction, it is crucial to quench the reaction mixture to destroy any residual BCME. A common and effective method is to slowly and carefully add the reaction mixture to a stirred, cold solution of aqueous ammonia.[7] The ammonia will react with and destroy the BCME. Alternatively, a solution of methanol and formaldehyde can be used to quench the reaction.[14]
-
Properly decontaminate all glassware and equipment that has come into contact with the reaction mixture using the same quenching solution.
-
Optimized Experimental Protocol (Starting Point)
The following protocol is a suggested starting point for the synthesis of this compound. It is based on the general principles of the Blanc chloromethylation and should be optimized for your specific laboratory conditions and purity requirements.
Safety Warning: This reaction produces the highly carcinogenic byproduct bis(chloromethyl) ether (BCME). All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment. A quenching solution (e.g., 10% aqueous ammonia) must be readily available.
Reagents and Equipment:
-
1-chloro-4-fluorobenzene
-
Paraformaldehyde
-
Anhydrous zinc chloride (ZnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM) or another suitable solvent
-
10% Aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet for HCl (if using gaseous HCl)
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, combine 1-chloro-4-fluorobenzene, paraformaldehyde, and anhydrous zinc chloride in a suitable solvent like dichloromethane.
-
Reaction Initiation: Begin stirring the mixture and start the addition of hydrogen chloride. This can be done by either bubbling anhydrous HCl gas through the mixture or by the dropwise addition of concentrated hydrochloric acid.
-
Reaction Progress: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C). Monitor the progress of the reaction by periodically taking small aliquots, quenching them, and analyzing them by GC.
-
Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation.
Table 1: Parameters for Optimization
| Parameter | Range to Explore | Rationale |
| Catalyst | ZnCl₂, SnCl₄, AlCl₃ | Balance reactivity and byproduct formation.[3][4][9] |
| Catalyst Loading | 0.1 - 1.0 molar equivalents | Optimize for conversion rate on the deactivated substrate. |
| Temperature | 40 - 80 °C | Lower temperatures may reduce byproduct formation, while higher temperatures can increase the reaction rate.[4] |
| Reaction Time | 2 - 24 hours | Monitor by GC to determine the point of maximum product yield before byproduct formation dominates. |
| Solvent | Dichloromethane, 1,2-dichloroethane, or neat | Solvent can affect solubility and reaction rate. |
Visualizing the Workflow
Reaction Mechanism
References
- 1. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. nj.gov [nj.gov]
- 7. reddit.com [reddit.com]
- 8. Volume # 6(127), November - December 2019 — "Chloromethylation of polyfluoroaromatic compounds" [notes.fluorine1.ru]
- 9. US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight - Google Patents [patents.google.com]
- 10. iris.unive.it [iris.unive.it]
- 11. shimadzu.com [shimadzu.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. epa.gov [epa.gov]
- 14. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]
Technical Support Center: Purification of Synthetic Products from 4-Chloro-1-(chloromethyl)-2-fluorobenzene
Welcome to the technical support center for purification strategies involving derivatives of 4-Chloro-1-(chloromethyl)-2-fluorobenzene. This versatile reagent is a cornerstone in the synthesis of novel pharmaceutical and agrochemical compounds.[1][2] However, its inherent reactivity, particularly at the benzylic chloride position, can lead to a variety of impurities, making purification a critical and often challenging step. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate these challenges and achieve high-purity products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before beginning your purification workflow.
Q1: What are the most common impurities I should expect when working with this compound?
A1: Given the structure of the starting material, several classes of impurities are common. Proactively identifying these will inform your purification strategy.
-
Unreacted Starting Material: Incomplete reactions will leave residual this compound.
-
Hydrolysis Products: The benzylic chloride is susceptible to hydrolysis, especially during aqueous workups, forming the corresponding 4-chloro-2-fluorobenzyl alcohol. This impurity is significantly more polar than the starting material.
-
Over-alkylation/Dimerization: If your nucleophile is, for example, an amine, double addition can occur. The benzylic product can also react with another equivalent of starting material, leading to dimeric impurities.
-
Solvent Adducts: In nucleophilic solvents like methanol or isopropanol, you may form the corresponding ether as a byproduct.
-
Elimination Products: Under basic conditions, elimination reactions can occur, though this is less common for benzyl halides compared to alkyl halides.
Q2: How do I select the optimal purification technique for my product?
A2: The physical properties of your target compound are the primary determinant. The choice generally follows a decision-making process based on the product's state (solid/liquid), polarity, and thermal stability.
Q3: My product appears to be degrading during purification. What are the likely causes and solutions?
A3: Degradation is a common issue, often stemming from the lability of functional groups in your product.
-
Acid Sensitivity: Standard silica gel is acidic and can catalyze the degradation of acid-sensitive compounds, such as those containing certain protecting groups or the benzylic moiety itself.
-
Solution: Use deactivated silica gel. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[3]
-
-
Thermal Instability: Many complex organic molecules decompose at elevated temperatures.
-
Solution: If distilling, use vacuum distillation to lower the boiling point. For chromatography, avoid excessive heat from the solvent evaporation step by using a water bath on the rotary evaporator set to a moderate temperature.
-
Section 2: Troubleshooting Guides
This section provides specific question-and-answer troubleshooting for common purification techniques.
Column Chromatography Issues
Q: My spots are streaking or "tailing" on the TLC plate. What does this mean for my column? A: Tailing on a TLC plate is a strong indicator of problems you will face on a column. The primary causes are:
-
Overloading: Too much compound was spotted on the TLC. If this is the case, your column will also suffer from poor separation if overloaded.
-
Compound Acidity/Basicity: Highly polar, acidic, or basic compounds can interact strongly and irreversibly with the silica gel, causing streaking. This is common for amines or carboxylic acids.
-
Inappropriate Solvent: The solvent system may not be optimal. If the compound is sparingly soluble in the mobile phase, it will streak.
-
Scientist's Advice: To fix this, try adding a small amount of a modifier to your mobile phase. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine. This will saturate the active sites on the silica, allowing your compound to travel more cleanly.
Q: I have two spots on my TLC that are very close together (low ΔRf). How can I improve their separation on a column? A: This is a classic purification challenge.
-
Optimize the Mobile Phase: The goal for column chromatography is to find a solvent system that gives your desired compound an Rf of ~0.2-0.3 on the TLC plate. This provides the best balance for separation. Test various solvent ratios and combinations of polar and non-polar solvents.[3]
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity during the column run.[3] This will keep the less polar compounds moving while providing more "push" to elute the more polar compounds later, effectively stretching the separation.
-
Change the Stationary Phase: If hexane/ethyl acetate on silica gel doesn't work, consider other options. Alumina (basic or neutral) can be effective for certain compounds. For very non-polar compounds, reverse-phase chromatography (C18 silica) with polar solvents like water/acetonitrile may be necessary.
Recrystallization Failures
Q: I've cooled my solution, but no crystals have formed. What should I do? A: This is a common issue that usually means your solution is not supersaturated.
-
Induce Nucleation: Sometimes crystal growth needs a starting point. Try scratching the inside of the flask with a glass rod just below the solvent level. The microscopic scratches provide a surface for nucleation.[4]
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for further crystal growth.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[4]
-
Cool to a Lower Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath.
Q: My product has "oiled out" into a gooey mess instead of forming crystals. How can I fix this? A: Oiling out occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating.
-
Solution: Re-heat the flask to dissolve the oil. Add a small amount of additional "soluble solvent" (the solvent in which your compound is more soluble) to lower the saturation point.[4] Allow the solution to cool much more slowly. Insulating the flask by wrapping it in glass wool or paper towels can promote the slow, ordered crystal lattice formation required.[4]
Section 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is for purifying a solid or non-volatile liquid product.
Step-by-Step Methodology:
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., mixtures of hexane and ethyl acetate). The ideal system will give your target compound a Retention Factor (Rf) of approximately 0.2-0.3.[5]
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer (~1 cm) of sand.[5]
-
In a beaker, make a slurry of silica gel in your initial, non-polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles. Drain the excess solvent until the level is just above the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.
-
Carefully add this powder to the top of your packed column. Add a final protective layer of sand.[3]
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Using positive pressure, begin pushing the solvent through the column, collecting the eluent in a series of test tubes or flasks.[6]
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions into a round-bottom flask and remove the solvent using a rotary evaporator.[5]
-
Protocol 2: Recrystallization
This is the preferred method for purifying solid compounds, often yielding material of very high purity.[7]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent will dissolve the compound poorly at room temperature but very well at its boiling point.[8] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, or mixtures thereof) to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[4][8] Once at room temperature, cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Buchner funnel).[9] Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Allow the crystals to dry completely.
Data Summary Table
| Purification Technique | Best For... | Key Strengths | Common Pitfalls |
| Column Chromatography | Solids & non-volatile liquids; mixtures with different polarities. | Highly versatile; separates complex mixtures. | Can be slow; uses large solvent volumes; risk of sample decomposition on stationary phase.[6] |
| Recrystallization | Crystalline solids. | Can yield exceptionally pure material; scalable. | Finding a suitable solvent can be trial-and-error; risk of "oiling out"; lower yield if compound is somewhat soluble when cold.[4][10] |
| Vacuum Distillation | Thermally stable liquids with different boiling points. | Excellent for purifying liquids; effective for removing non-volatile impurities. | Not suitable for thermally sensitive compounds or solids; requires specialized glassware.[11] |
| Liquid-Liquid Extraction | Initial workup; separating by acidity/basicity. | Fast; good for bulk removal of certain impurities. | Emulsions can form; potential for product loss if solubility in aqueous layer is significant.[12] |
References
- 1. This compound , 98% , 87417-71-8 - CookeChem [cookechem.com]
- 2. This compound|CAS 87417-71-8 [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. How To [chem.rochester.edu]
- 12. How To [chem.rochester.edu]
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Chloro-1-(chloromethyl)-2-fluorobenzene
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice for palladium-catalyzed cross-coupling reactions involving 4-Chloro-1-(chloromethyl)-2-fluorobenzene. This substrate presents unique challenges due to its dual reactivity, containing both a less reactive aryl chloride and a highly reactive benzylic chloride.[1][2] This guide is structured in a question-and-answer format to directly address the common issues leading to low yields and help you navigate the complexities of your synthesis.
Section 1: Understanding the Substrate's Reactivity
The primary challenge in designing couplings with this compound is selectively functionalizing one of the two C-Cl bonds. The benzylic chloride is highly susceptible to nucleophilic substitution, while the aryl chloride is significantly more inert and requires a robust catalytic system for activation in cross-coupling reactions.[3][4]
Caption: Reactivity map of this compound.
Section 2: Troubleshooting Couplings at the Aryl Chloride Site
This section focuses on the more common goal: forming a new bond at the C4 position (the aryl chloride).
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling is failing or giving very low yields. Where should I start troubleshooting?
A1: This is a classic challenge. Aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step of the palladium catalytic cycle.[3] Success hinges on choosing a catalyst system powerful enough to break the C(aryl)-Cl bond without promoting side reactions at the more labile benzylic chloride site.
Initial Checks & Solutions:
-
Inadequate Catalyst System: The most common point of failure is an insufficiently active catalyst. Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.
-
Solution: Employ modern, specialized ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are essential as they accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[5][6] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[3][7]
-
-
Incorrect Base Selection: The base's role is to activate the boronic acid partner to facilitate transmetalation.[7] An inappropriate base can stall the reaction or cause degradation.
-
Solution: For challenging aryl chloride couplings, moderately strong inorganic bases are preferred. K₃PO₄ is a reliable choice, particularly in solvent systems like dioxane/water. Cs₂CO₃ is also highly effective. Avoid overly strong bases like alkoxides (e.g., NaOtBu) in initial screens, as they can promote side reactions with the benzylic chloride.
-
-
Suboptimal Reaction Conditions: Aryl chloride couplings require more forcing conditions than their bromide counterparts.
| Parameter | Recommended Starting Point for Aryl-Cl Suzuki Coupling | Rationale |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable sources of Pd(0) or Pd(II) that is readily reduced in situ.[5] |
| Ligand | SPhos, RuPhos, or XPhos | Bulky, electron-rich ligands essential for activating the inert C-Cl bond.[6] |
| Pd:Ligand Ratio | 1:1.5 to 1:2 | A slight excess of ligand protects the active catalyst from decomposition. |
| Base | K₃PO₄ or Cs₂CO₃ (3 equivalents) | Effective at promoting transmetalation without being overly aggressive.[3] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1 ratio) or Toluene/H₂O | Aprotic solvents that perform well at elevated temperatures.[9] |
| Temperature | 90 - 110 °C | Necessary thermal energy to overcome the high activation barrier of oxidative addition. |
Q2: I'm attempting a Buchwald-Hartwig amination, but I'm only isolating starting material or seeing decomposition. What's wrong?
A2: Buchwald-Hartwig amination of aryl chlorides is highly dependent on the correct combination of ligand, base, and temperature. The benzylic chloride also poses a significant risk of undergoing a competing Sₙ2 reaction with the amine nucleophile.
Troubleshooting Steps:
-
Ligand/Catalyst Mismatch: The choice of ligand is even more critical in C-N coupling than in C-C coupling. The ligand must facilitate both oxidative addition and the difficult C-N reductive elimination step.
-
Solution: Utilize ligands specifically developed for challenging aminations. BrettPhos and RuPhos are excellent starting points for sterically hindered or electron-neutral aryl chlorides.[10] Using a pre-formed catalyst (e.g., BrettPhos Pd G3) can also improve consistency.
-
-
Incorrect Base: A strong, non-nucleophilic base is required to deprotonate the amine (or amine-Pd complex) to form the active amide species.[11]
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. If substrate compatibility is an issue (e.g., presence of an ester), a weaker base like Cs₂CO₃ can be attempted, but this may require a more active catalyst system.
-
-
Side Reaction at the Benzylic Chloride: Your amine nucleophile can directly attack the benzylic chloride, especially at elevated temperatures. This is often a major pathway to low yields.
-
Solution: Keep the reaction temperature as low as possible while still enabling the aryl chloride coupling. If the side reaction persists, consider a two-step approach: perform the Buchwald-Hartwig amination first, and then introduce the functionality at the benzylic position in a subsequent step.
-
Section 3: General Troubleshooting Workflow
When encountering low yields, a systematic approach is crucial. Use the following workflow to diagnose the issue.
Caption: A systematic workflow for troubleshooting low-yield coupling reactions.
Section 4: Experimental Protocol: General Procedure for Inert Atmosphere Reactions
Maintaining an oxygen-free environment is non-negotiable for preventing catalyst decomposition.[8][12]
Protocol: Reaction Setup under Inert Atmosphere
-
Glassware Preparation: Thoroughly dry your reaction flask (e.g., a Schlenk flask) and stir bar in an oven (>100 °C) for several hours or flame-dry under vacuum. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Adding Solids: To the cooled flask, add the this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the base (2.0-3.0 equiv).
-
Inerting the Flask: Seal the flask with a septum. Evacuate the flask under high vacuum for 1-2 minutes, then backfill with inert gas. Repeat this "vac/backfill" cycle at least three times to ensure all oxygen is removed.
-
Adding Solvents and Liquid Reagents: Add your previously degassed solvent(s) via a gas-tight syringe. If using a liquid amine or other liquid reagent, add it at this stage.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precursor and the ligand. If using a pre-catalyst, add it in this step. For air-sensitive liquid reagents, use appropriate syringe techniques.
-
Execution: Place the sealed flask in a pre-heated oil bath and begin vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Proceed with a standard aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine), dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. This compound|CAS 87417-71-8 [benchchem.com]
- 2. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Impact of Lewis acid choice on Friedel-Crafts reactions with 4-Chloro-1-(chloromethyl)-2-fluorobenzene
A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting
Welcome to the technical support guide for Friedel-Crafts reactions involving 4-Chloro-1-(chloromethyl)-2-fluorobenzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into optimizing these reactions, with a specific focus on the critical role of Lewis acid selection. The content is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding the use of this compound as an alkylating agent in Friedel-Crafts reactions.
Q1: What are the primary challenges when using this compound as an alkylating agent?
The primary challenge stems from the electronic nature of the aromatic ring. The fluorine and chlorine atoms are electron-withdrawing groups, which deactivate the benzene ring to which they are attached.[1][2] However, in its role as an alkylating agent, the key reactive site is the chloromethyl group (-CH₂Cl). The main considerations are:
-
Carbocation Formation: The Lewis acid must be strong enough to abstract the chloride from the chloromethyl group to form the reactive electrophile, a stabilized benzylic carbocation.[3][4]
-
Substrate Reactivity: The aromatic compound being alkylated must be sufficiently nucleophilic to react. Friedel-Crafts reactions typically fail with strongly deactivated aromatic substrates (e.g., nitrobenzene).[5][6]
-
Side Reactions: Like many Friedel-Crafts alkylations, this reaction is susceptible to polyalkylation, where the product of the initial reaction undergoes further alkylation.[4][7] This occurs because the newly added alkyl group is often electron-donating, making the product more reactive than the starting material.[7]
Q2: How does the Lewis acid catalyst facilitate the reaction?
The Lewis acid plays a crucial role in generating the electrophile.[8][9] The reaction proceeds via a multi-step mechanism:
-
Activation of the Alkyl Halide: The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of the chloromethyl group.[10][11]
-
Formation of the Electrophile: This coordination weakens the C-Cl bond, leading to the formation of a carbocation or a highly polarized carbocation-like complex.[3][12]
-
Electrophilic Attack: The electron-rich aromatic substrate attacks the electrophilic carbon of the carbocation.[8] This forms a resonance-stabilized intermediate known as an arenium ion, temporarily disrupting the aromaticity of the ring.[4][5]
-
Deprotonation and Catalyst Regeneration: A weak base (like AlCl₄⁻) removes a proton from the site of substitution, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[3][4]
Caption: General mechanism of Friedel-Crafts alkylation.
Section 2: The Critical Impact of Lewis Acid Choice
The selection of the Lewis acid is paramount for controlling the reaction's rate, yield, and side-product profile. Different Lewis acids possess varying strengths, which directly influences their effectiveness.
Q3: How do strong (AlCl₃) vs. milder (FeCl₃, ZnCl₂) Lewis acids affect the reaction outcome?
The choice of Lewis acid creates a trade-off between reactivity and selectivity.
-
Strong Lewis Acids (e.g., AlCl₃, SbCl₅): These are highly effective at generating the carbocation, leading to faster reaction rates and enabling the use of less reactive aromatic substrates.[5][8] However, their high reactivity can also promote side reactions such as polyalkylation and may cause decomposition or charring at elevated temperatures.[7]
-
Milder Lewis Acids (e.g., FeCl₃, TiCl₄, ZnCl₂): These catalysts are less reactive.[13][14] This can be advantageous for achieving mono-alkylation, as the reaction conditions are less forcing.[15] They are often preferred when working with activated aromatic substrates to prevent over-alkylation. However, they may result in lower yields or require higher temperatures when used with moderately deactivated substrates.[14]
Q4: How does Lewis acid choice impact the potential for polyalkylation?
Polyalkylation is a significant concern.[16] A stronger Lewis acid like AlCl₃ will more aggressively promote the reaction, increasing the likelihood of the mono-alkylated product (which is more activated than the starting aromatic substrate) reacting again.[7] Using a milder catalyst like FeCl₃ can often mitigate this by slowing down the overall reaction rate, allowing for better control. The most common strategy to prevent polyalkylation, regardless of the catalyst, is to use a large excess of the aromatic substrate being alkylated.[7]
Data Summary: Comparison of Common Lewis Acids
| Lewis Acid | Relative Strength | Typical Stoichiometry | Advantages | Disadvantages |
| AlCl₃ | Very Strong | Catalytic to Stoichiometric | High reactivity, effective for less reactive arenes.[8][11] | Prone to causing polyalkylation and side reactions; highly moisture-sensitive.[1][16] |
| FeCl₃ | Moderate | Catalytic | Good balance of reactivity and selectivity; less moisture-sensitive than AlCl₃.[15] | May give lower yields compared to AlCl₃ with deactivated substrates. |
| ZnCl₂ | Mild | Catalytic to Stoichiometric | Good for highly activated substrates to avoid side reactions; less hazardous.[14] | Often too weak for unactivated or deactivated substrates. |
| TiCl₄ | Moderate | Catalytic to Stoichiometric | Soluble in organic solvents, can lead to homogenous reaction conditions. | Highly sensitive to moisture. |
| BF₃ | Strong | Catalytic | Gaseous, can be easy to remove; effective catalyst.[13] | Difficult to handle; corrosive. |
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Friedel-Crafts alkylation with this compound.
Caption: Troubleshooting decision tree for Friedel-Crafts reactions.
Problem 1: Low or No Product Yield
-
Potential Cause 1: Inactive Catalyst. Lewis acids like AlCl₃ are extremely sensitive to moisture.[1] Any water in the reagents or glassware will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored Lewis acid. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.
-
-
Potential Cause 2: Insufficient Catalyst Strength. The aromatic substrate you are alkylating may be too deactivated for the chosen Lewis acid.
-
Solution: Switch to a stronger Lewis acid. If you are using FeCl₃, consider moving to AlCl₃. You may also need to increase the reaction temperature or prolong the reaction time.
-
-
Potential Cause 3: Low-Quality Reagents. Impurities in the starting materials can interfere with the reaction.
-
Solution: Purify the this compound and the aromatic substrate (e.g., by distillation or recrystallization) before use.
-
Problem 2: Significant Formation of Multiple Products (Polyalkylation)
-
Potential Cause: Product is More Reactive than Starting Material. This is a classic limitation of Friedel-Crafts alkylation.[5][16] The initial product is activated towards further electrophilic substitution.
-
Solution 1 (Stoichiometric Control): The most effective method is to use a large excess (5-10 equivalents) of the nucleophilic aromatic substrate relative to the alkylating agent (this compound).[7] This statistically favors the reaction of the electrophile with the unreacted starting material.
-
Solution 2 (Catalyst Control): Switch to a milder Lewis acid (e.g., from AlCl₃ to FeCl₃). This reduces the overall reactivity and can provide a larger window for selective mono-alkylation.
-
Solution 3 (Temperature Control): Lowering the reaction temperature can often improve selectivity by slowing down the second alkylation step more than the first.
-
Problem 3: Reaction Mixture Darkens Significantly or Chars (Product Decomposition)
-
Potential Cause: Reaction Conditions are Too Harsh. Strong Lewis acids and high temperatures can cause decomposition of starting materials or products, especially if they are sensitive.
-
Solution: Lower the reaction temperature. If charring still occurs, switch to a milder Lewis acid. Consider a more controlled, slower addition of the alkylating agent to the mixture of the aromatic substrate and catalyst to manage the reaction exotherm.
-
Section 4: General Experimental Protocol
This protocol provides a general methodology for the alkylation of toluene with this compound using AlCl₃.
Safety Precautions: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride reacts violently with water and is corrosive. Hydrogen chloride gas is evolved during the reaction. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, addition funnel, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and an addition funnel. Purge the entire system with an inert gas (N₂ or Ar).
-
Catalyst Suspension: To the flask, add anhydrous toluene (5 equivalents) and anhydrous DCM as a solvent. Cool the mixture to 0 °C using an ice bath. Carefully add anhydrous AlCl₃ (1.1 equivalents) in portions under a positive flow of inert gas. Stir the resulting suspension.
-
Substrate Addition: Dissolve this compound (1 equivalent) in a small amount of anhydrous DCM and add it to the addition funnel.
-
Reaction: Add the solution of the alkylating agent dropwise to the stirred suspension of the catalyst and toluene over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 1 M HCl. Caution: This is a highly exothermic process and will evolve HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or distillation to obtain the desired alkylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 14. Sciencemadness Discussion Board - Friedel Crafts acylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. scribd.com [scribd.com]
- 16. quora.com [quora.com]
Preventing elimination side reactions with 4-Chloro-1-(chloromethyl)-2-fluorobenzene
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Elimination Side Reactions
Welcome to the technical support center for 4-Chloro-1-(chloromethyl)-2-fluorobenzene. As Senior Application Scientists with extensive field-proven experience, we have designed this guide to provide you with in-depth technical assistance and troubleshooting advice. Our goal is to empower you to optimize your substitution reactions while minimizing the formation of unwanted elimination byproducts. This resource is structured in a user-friendly question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Troubleshooting Guide
This section is dedicated to resolving common issues encountered when working with this compound. We provide a systematic approach to diagnose the root cause of the problem and offer practical, mechanistically-grounded solutions.
Issue 1: Low Yield of the Desired Substitution Product and a High Percentage of an Unidentified, Insoluble Material.
Possible Cause: You are likely observing the formation of polymeric material arising from the E2 elimination byproduct, 4-chloro-2-fluoro-1-vinylbenzene. The electron-withdrawing effects of the ortho-fluoro and para-chloro substituents increase the acidity of the benzylic protons, making the substrate susceptible to E2 elimination, especially in the presence of a strong base. The resulting vinylbenzene derivative is highly reactive and can readily polymerize under the reaction conditions.
Solutions:
-
Re-evaluate Your Base: Strong, sterically hindered bases are notorious for promoting E2 elimination. If you are using bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), consider switching to a weaker, non-hindered base.
-
Employ a Milder Base: Carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for promoting Sₙ2 reactions with benzylic halides while minimizing elimination.[1] Their lower basicity is often sufficient to deprotonate common nucleophiles (e.g., phenols, thiols, amines) without abstracting the benzylic protons.
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of your nucleophile and base. A large excess of a strong base will significantly increase the rate of the competing E2 reaction.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures disproportionately favor elimination over substitution. Start at room temperature and only gently heat if necessary, monitoring the reaction progress closely by TLC or LC-MS.
Issue 2: Formation of a Dimeric Byproduct with a Molecular Weight Approximately Double that of the Starting Material.
Possible Cause: You are likely forming a stilbene derivative through a two-step process involving initial elimination followed by a Heck-type or other coupling reaction, or via reductive dimerization.[2][3][4][5][6] The formation of the reactive 4-chloro-2-fluoro-1-vinylbenzene intermediate is the first critical step in this side reaction pathway.
Solutions:
-
Strictly Anaerobic Conditions: Traces of oxygen can sometimes promote radical pathways that may lead to dimerization. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Scrutinize Your Reagents: If you are using any transition metal catalysts or reagents, be aware of their potential to catalyze coupling reactions.
-
Prioritize Sₙ2 Conditions: By implementing the strategies to minimize elimination as described in Issue 1 , you will inherently suppress the formation of the necessary precursor for dimerization.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of this compound.
Q1: What is the optimal type of base to use with my nucleophile to maximize the yield of the Sₙ2 product?
The ideal base will be strong enough to deprotonate your nucleophile but not so strong that it readily abstracts a benzylic proton from your substrate.
| Base Type | Examples | Suitability for Sₙ2 with this compound | Rationale |
| Strong, Hindered Bases | Potassium tert-butoxide (KOtBu), Lithium diisopropylamide (LDA) | Not Recommended | These bases are sterically bulky and primarily act as bases rather than nucleophiles. They will preferentially abstract the acidic benzylic protons, leading to a high proportion of the E2 elimination product.[7] |
| Strong, Non-Hindered Bases | Sodium hydride (NaH), Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Use with Caution | While effective at deprotonating a wide range of nucleophiles, their high basicity can still lead to competitive E2 elimination. Use at low temperatures and with careful control of stoichiometry is crucial. |
| Weak, Non-Hindered Bases | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium bicarbonate (NaHCO₃) | Highly Recommended | These bases are generally the best choice for achieving high yields of Sₙ2 products with this substrate. They are sufficiently basic to deprotonate many common nucleophiles but are much less likely to cause elimination. |
| Organic Bases | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Good for Neutral Nucleophiles | These are excellent choices when your nucleophile is a neutral species, such as an amine, and you need to scavenge the HCl byproduct. They are generally not basic enough to promote significant E2 elimination. |
Q2: Which solvent system is best suited for performing Sₙ2 reactions with this substrate?
The choice of solvent is critical for controlling the competition between Sₙ2 and E2 pathways.
| Solvent Type | Examples | Effect on Sₙ2/E2 Competition | Recommendation |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO) | Favors Sₙ2 | Polar aprotic solvents are highly recommended. They solvate the cation of your base/nucleophile salt, leaving a "naked" and highly reactive anion. This enhances the rate of the Sₙ2 reaction. |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | Can promote Sₙ1/E1 and decrease nucleophilicity | Generally not recommended. These solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity. They can also promote Sₙ1/E1 pathways if carbocation formation becomes favorable, although this is less likely with this substrate due to the electron-withdrawing substituents. |
| Non-polar | Toluene, Hexane, Dichloromethane (DCM) | Variable | The solubility of ionic nucleophiles and bases is often limited in non-polar solvents, which can lead to slower reaction rates. However, for reactions with neutral nucleophiles, a non-polar solvent like DCM can be a good choice. |
Q3: How do the ortho-fluoro and para-chloro substituents influence the reactivity of the chloromethyl group?
The halogen substituents have a dual electronic influence:
-
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and withdraw electron density through the sigma bonds. This inductive withdrawal has two main consequences:
-
Resonance Effect (+R): The lone pairs on the halogens can be donated into the benzene ring. This effect is more pronounced for fluorine than for chlorine. However, for halogens, the inductive effect is generally considered to be dominant in influencing reactivity at the benzylic position.
The net effect is a benzylic chloride that is somewhat deactivated towards Sₙ2 reaction compared to unsubstituted benzyl chloride, but more prone to E2 elimination if a strong base is used. The ortho position of the fluorine atom also introduces a steric hindrance component that can further modulate reactivity.[1]
Experimental Protocols
Here we provide a general, robust protocol for a typical Sₙ2 reaction with this compound using a generic nucleophile (Nu-H).
Objective: To perform a nucleophilic substitution on this compound while minimizing elimination.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (Nu-H) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the nucleophile (1.2 eq) and potassium carbonate (1.5 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF dropwise to the stirred suspension.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish at room temperature, gently heat the mixture to 40-50 °C and continue to monitor.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as appropriate.
Reaction Pathways and Decision-Making Workflow
To further aid in your experimental design, the following diagrams illustrate the competing reaction pathways and a decision-making workflow for selecting the optimal conditions.
Caption: Competing Sₙ2 and E2 pathways for this compound.
Caption: Decision workflow for optimizing Sₙ2 reactions.
References
- 1. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel fluorine-containing stilbene derivatives as fungicidal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of Impurities in the Synthesis of 4-Chloro-1-(chloromethyl)-2-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Chloro-1-(chloromethyl)-2-fluorobenzene. It provides in-depth troubleshooting advice and validated protocols to identify, characterize, and mitigate common impurities generated during the synthetic process.
Section 1: Synthesis Overview and Impurity Profile
The industrial synthesis of this compound typically proceeds via the Blanc chloromethylation reaction .[1][2][3] This electrophilic aromatic substitution involves reacting 1-chloro-3-fluorobenzene with formaldehyde and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[1][2][4] While effective, this reaction is prone to several side reactions that generate a range of process-related impurities. Understanding the reaction mechanism is crucial for predicting and controlling these impurities.[5]
The primary electrophile is generated from the protonation of formaldehyde, which is then attacked by the electron-rich aromatic ring.[1] The resulting benzyl alcohol is rapidly converted to the final chloromethylated product.[1][3] The directing effects of the chloro (ortho-, para-directing) and fluoro (ortho-, para-directing) substituents on the 1-chloro-3-fluorobenzene starting material guide the position of the incoming chloromethyl group. The primary site of substitution is the C4 position, which is para to the chlorine atom and ortho to the fluorine atom, leading to the desired product. However, substitution at other positions can and does occur.
The following table summarizes the most common impurities encountered.
| Impurity Class | Common Structures/Examples | Potential Source(s) | Recommended Primary Analytical Technique |
| Unreacted Starting Material | 1-Chloro-3-fluorobenzene | Incomplete reaction conversion. | GC-MS, HPLC |
| Positional Isomers | 2-Chloro-1-(chloromethyl)-4-fluorobenzene | Electrophilic attack at other activated positions on the aromatic ring. | HPLC with Phenyl-Hexyl column, High-resolution GC-MS |
| Diarylmethane Byproducts | Bis(4-chloro-2-fluorophenyl)methane derivatives | Friedel-Crafts alkylation of the starting material or product with the chloromethylated product.[1] | GC-MS, LC-MS, NMR |
| Polychloromethylated Impurities | 4-Chloro-1,x-bis(chloromethyl)-2-fluorobenzene | Over-alkylation of the aromatic ring under forcing reaction conditions.[6] | GC-MS, LC-MS |
| Benzyl Alcohol Intermediate | (4-Chloro-2-fluorophenyl)methanol | Incomplete conversion of the intermediate alcohol to the final chloride.[1] | HPLC, GC-MS (may require derivatization) |
| Reaction-Specific Byproducts | Bis(chloromethyl) ether (BCME) | Reaction between formaldehyde and HCl.[1][4] | Specialized GC-MS methods due to high carcinogenicity. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and I'm generating a significant amount of dark, tar-like material. What are the likely causes?
A: Low yields accompanied by polymerization or tar formation are common issues in Blanc chloromethylations and typically point to excessive catalyst activity or high temperatures. The Lewis acid catalyst (ZnCl₂) not only promotes the desired chloromethylation but also catalyzes the Friedel-Crafts alkylation side reaction where the product alkylates another aromatic ring, leading to diarylmethanes and eventually polymers.[1]
-
Causality: High catalyst concentration or temperature increases the rate of all reactions, but often disproportionately accelerates the secondary alkylation pathways, consuming your product and leading to insoluble, high-molecular-weight materials.
-
Troubleshooting Steps:
-
Reduce Catalyst Loading: Titrate the amount of ZnCl₂ downwards in small increments (e.g., 5-10% reduction per trial) to find the optimal balance between reaction rate and selectivity.
-
Control Temperature: Ensure robust temperature control. Run the reaction at the lowest possible temperature that still allows for a reasonable conversion rate. Exothermic events can cause temperature spikes that lead to polymerization.
-
Monitor Reaction Progress: Use TLC or GC to monitor the consumption of starting material and the formation of product. Stop the reaction as soon as the starting material is consumed to prevent the product from being converted into byproducts.
-
Q2: I have a major, late-eluting peak in my GC-MS analysis with a mass corresponding to the combined mass of my product and starting material, minus HCl. What is it?
A: This is the classic signature of a diarylmethane byproduct.[1] It is formed when a molecule of your desired product, this compound, acts as an electrophile and alkylates a molecule of the starting material (1-chloro-3-fluorobenzene) or another product molecule. This is a Friedel-Crafts alkylation reaction catalyzed by the same Lewis acid used for the primary synthesis.[6] Due to its higher molecular weight and lower volatility, it will have a significantly longer retention time in GC analysis than your main product.
Q3: My crude product looks clean by ¹H NMR, but after silica gel chromatography, new impurity peaks appear. What's happening?
A: Benzyl chlorides, such as your product, can be sensitive to the acidic nature of standard silica gel. The silica surface can promote hydrolysis of the chloromethyl group back to the benzyl alcohol or facilitate elimination and polymerization reactions.
-
Troubleshooting Steps:
-
Neutralize Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). Evaporate the solvent and reactivate the silica before packing the column. This will neutralize the acidic sites.
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica like diol for purification.
-
Avoid Chlorinated Solvents: If possible, avoid using dichloromethane as an eluent, as it can become acidic over time. If you must use it, ensure it is fresh and stabilized.
-
Q4: What are the critical safety precautions regarding bis(chloromethyl) ether (BCME) formation?
A: The formation of even trace amounts of bis(chloromethyl) ether is a major safety concern as it is a potent human carcinogen.[1][4] It is formed from the acid-catalyzed reaction of two molecules of formaldehyde with HCl. All work involving chloromethylation must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and respiratory protection. It is advisable to "quench" any unreacted formaldehyde at the end of the reaction by adding a suitable reagent like aqueous ammonia or sodium sulfite before workup.
Section 3: Troubleshooting Guide for Impurity Analysis
Problem 1: Poor Chromatographic Resolution of Positional Isomers
Symptom: You observe broad, tailing, or co-eluting peaks in your HPLC or GC chromatogram, making accurate quantification of the desired product and its isomers impossible.
Causality: Positional isomers of halogenated aromatic compounds often have very similar polarities and boiling points, making them difficult to separate with standard chromatographic methods.[7][8]
Solution Pathway: HPLC Method Development
Standard C18 columns separate primarily on hydrophobicity, which may be insufficient for isomers. A column that offers alternative separation mechanisms is required.
-
Recommendation: Employ a Phenyl-Hexyl or Biphenyl stationary phase. These phases provide π-π interactions between the phenyl groups on the column and the aromatic ring of your analytes.[8][9] Differences in the electron distribution of the isomers due to the halogen positions will lead to differential retention and improved separation.
Protocol: HPLC Method for Isomer Separation
-
Column Selection: Agilent ZORBAX Eclipse Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (Methanol often provides different selectivity for aromatic compounds).
-
Gradient Program:
-
Start at 50% B.
-
Linear ramp to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Troubleshooting: If co-elution persists, slow the gradient ramp (e.g., to 95% B over 30 minutes) to increase the separation window. Compare the results of ACN and Methanol as mobile phase B.
Problem 2: Structural Elucidation of an Unknown Impurity
Symptom: A significant, unknown peak is consistently observed in your impurity profile. Its identity cannot be determined from reaction knowledge alone.
Causality: The peak may represent an unexpected byproduct from a novel side reaction, an impurity from a raw material that has been transformed, or a degradation product. Unambiguous structural identification is required by regulatory agencies if the impurity is above the identification threshold (typically >0.10%).[10][11]
Solution Pathway: Isolation and Spectroscopic Analysis
A combination of mass spectrometry and NMR is the gold standard for structure elucidation.[10][12][13][14]
Protocol: Impurity Identification Workflow
-
Initial Analysis (GC-MS):
-
Objective: Obtain the molecular weight and fragmentation pattern.
-
Sample Prep: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
GC Parameters:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: 250 °C, Split mode (e.g., 50:1).
-
Oven Program: 50 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min.
-
-
MS Parameters: Electron Ionization (EI) at 70 eV, scan range 40-500 amu.
-
Interpretation: The molecular ion peak (M+) will provide the molecular weight. Analyze the fragmentation pattern for characteristic losses (e.g., loss of Cl, CH₂Cl) to hypothesize a structure.
-
-
Isolation (Preparative HPLC):
-
Objective: Isolate a sufficient quantity (typically >1 mg) of the pure impurity for NMR analysis.
-
Method: Scale up the analytical HPLC method developed for isomer separation to a preparative or semi-preparative column.
-
Fraction Collection: Collect the eluent corresponding to the unknown peak.
-
Solvent Removal: Evaporate the solvent in vacuo at low temperature to recover the isolated impurity.
-
-
Structure Elucidation (NMR Spectroscopy):
-
Objective: Obtain a complete set of NMR data to unambiguously determine the chemical structure.[15][16]
-
Sample Prep: Dissolve the isolated impurity (~1-5 mg) in a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Use a reference standard like tetramethylsilane (TMS).[15]
-
Required Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via splitting).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for piecing together the molecular skeleton.
-
-
Interpretation: Systematically analyze the spectra to build the structure piece by piece, confirming connectivity and the relative positions of all atoms.[13]
-
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. iris.unive.it [iris.unive.it]
- 7. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. jchps.com [jchps.com]
- 16. NMR Spectroscopy in Natural Product Structure Elucidation | Molecules | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to Benzylating Agents: Profiling 4-Chloro-1-(chloromethyl)-2-fluorobenzene Against Industry Standards
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and modification of functional groups is paramount. The benzyl group (Bn) remains a cornerstone for the protection of alcohols, phenols, amines, and carboxylic acids, valued for its general stability and versatile cleavage methods.[1][2] The efficacy of any benzylation protocol, however, hinges on the choice of the benzylating agent.
This guide provides an in-depth comparison of 4-Chloro-1-(chloromethyl)-2-fluorobenzene against conventional benzylating agents like benzyl chloride and benzyl bromide. We will dissect the nuances of their reactivity, selectivity, and operational handling, supported by established chemical principles and representative experimental data. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their synthetic challenges.
Profiling the Benzylating Agents: A Structural and Reactivity Overview
The reactivity of a benzylating agent in a nucleophilic substitution reaction is primarily governed by three factors: the nature of the leaving group, steric accessibility of the benzylic carbon, and the electronic influence of substituents on the aromatic ring.
-
This compound: This agent features a chloride leaving group and two electron-withdrawing substituents (fluorine and chlorine) on the benzene ring.[3] The inductive effect of these halogens is expected to slightly decrease the electron density at the benzylic carbon, potentially reducing its reactivity in SN2 reactions compared to unsubstituted benzyl chloride. Its primary utility lies in introducing a specific substituted aromatic moiety, often required in the synthesis of complex pharmaceutical intermediates.[4]
-
Benzyl Chloride (BnCl): As one of the most common and cost-effective benzylating agents, benzyl chloride offers a reliable balance of reactivity and stability.[5] It is widely used for a broad range of substrates.[6][7]
-
Benzyl Bromide (BnBr): Featuring a bromide ion as the leaving group, which is superior to chloride, benzyl bromide is significantly more reactive than benzyl chloride.[8][9] This heightened reactivity allows for benzylation under milder conditions or for less nucleophilic substrates, but it also comes with reduced stability and a higher cost.[1]
-
Benzyl Tosylate (BnOTs): Benzyl tosylates are another class of benzylating agents that utilize the excellent leaving group ability of the tosylate anion.[10] They are often prepared from benzyl alcohol and are effective for the benzylation of various nucleophiles, including phenols and amines.[11][12]
Comparative Performance in Benzylation Reactions
The quintessential benzylation reaction proceeds via an SN2 mechanism, where a nucleophile (such as an alkoxide, phenoxide, or amine) attacks the electrophilic benzylic carbon, displacing the leaving group.
O-Benzylation of Phenols
The protection of phenols as benzyl ethers is a frequent operation in multi-step synthesis. The reaction typically involves deprotonation of the phenol with a suitable base to form a more nucleophilic phenoxide, followed by reaction with the benzylating agent.[11]
Table 1: Representative Conditions for O-Benzylation of Phenol
| Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 6 | >95 | [8] |
| Benzyl Chloride | K₂CO₃ | DMF | 100 | 12 | ~90 | [7] |
| Benzyl Tosylate | K₂CO₃ | DMF | 80 | 4-12 | >90 | [11] |
| this compound | K₂CO₃ | DMF | 100-120 | 12-24 | ~85-95* | N/A |
*Estimated yield based on chemical principles. The reduced reactivity due to electron-withdrawing groups may necessitate slightly harsher conditions (higher temperature or longer reaction time) to achieve high conversion.
N-Benzylation of Amines
N-benzylation is crucial for protecting amines or synthesizing secondary and tertiary amines. The choice of conditions can influence the degree of alkylation (mono- vs. di-benzylation).[12]
Table 2: Representative Conditions for N-Benzylation of Aniline
| Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Benzyl Chloride | NaHCO₃ | Water/Aniline | 90-95 | 3 | ~80-85 | [13] |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 4 | >90 | N/A |
| Benzyl Tosylate | K₂CO₃ | Acetonitrile | Reflux | 6 | >90 | [12] |
| this compound | K₂CO₃ / DIPEA | Acetonitrile | Reflux | 8-16 | ~80-90* | N/A |
*Estimated yield. Similar to O-benzylation, achieving high yields may require forcing conditions compared to the more reactive benzyl bromide.
Experimental Protocols
Adherence to validated protocols is essential for reproducibility and safety. The following are generalized procedures for common benzylation reactions.
Protocol 1: General Procedure for O-Benzylation of a Phenol using Benzyl Halide
This protocol describes a standard Williamson ether synthesis for protecting a phenolic hydroxyl group.
Materials:
-
Substituted Phenol (1.0 equiv)
-
Benzylating Agent (e.g., Benzyl Bromide, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous DMF (or acetone) to create a stirrable slurry (approx. 0.5 M concentration).
-
Add the benzylating agent (1.1 equiv) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Protocol 2: General Procedure for N-Benzylation of a Primary Amine
This protocol is a general guideline for the mono-N-benzylation of primary amines.
Materials:
-
Primary Amine (1.0 equiv)
-
Benzylating Agent (e.g., Benzyl Chloride, 1.05 equiv)
-
Potassium Carbonate (K₂CO₃, 2.5 equiv) or Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM), Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equiv) in anhydrous acetonitrile.
-
Add the base (e.g., K₂CO₃, 2.5 equiv).
-
Add the benzylating agent (1.05 equiv) to the stirring suspension.
-
Heat the mixture to reflux and maintain for the required duration, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and rinse the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM and wash with water and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate.
-
Purify the crude product via silica gel chromatography.
The Benzyl Moiety as a Protecting Group
The utility of a benzylating agent is intrinsically linked to the properties of the resulting protected functional group. Benzyl ethers and amines are valued for their stability across a wide range of reaction conditions, including acidic and basic media, and many organometallic reactions.[1]
The true power of the benzyl group lies in the diverse and reliable methods available for its removal (deprotection).
Common Deprotection Strategies:
-
Catalytic Hydrogenolysis: This is the most common and often cleanest method, involving hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C).[6] It yields the deprotected compound and toluene as a byproduct.
-
Dissolving Metal Reduction: Conditions like sodium in liquid ammonia (Birch reduction) can cleave benzyl ethers.
-
Oxidative Cleavage: For substituted benzyl groups like the p-methoxybenzyl (PMB) ether, oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is highly effective.[14]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids can also effect debenzylation, though this method is limited to substrates that can tolerate harsh acidic conditions.[15]
Safety and Handling of Benzylating Agents
Benzylating agents are reactive electrophiles and must be handled with appropriate caution.
-
Hazards: Most benzyl halides are lachrymators, meaning they cause irritation to the eyes and respiratory tract.[1] They are also skin irritants and should be considered harmful if swallowed or absorbed through the skin.[16]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and compatible chemical-resistant gloves (e.g., nitrile).[17][18]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[19]
-
Handling and Storage: Store reagents in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[4]
-
Quenching: Unreacted benzylating agent in a reaction mixture can be quenched by adding a nucleophilic solvent like methanol or isopropanol before aqueous work-up.[1]
Conclusion and Recommendations
The selection of a benzylating agent is a critical decision in synthetic planning that impacts reaction efficiency, cost, and safety.
-
Benzyl Bromide is the reagent of choice for high reactivity, suitable for challenging substrates or when mild conditions are essential. Its higher cost and lachrymatory nature are key considerations.
-
Benzyl Chloride represents a cost-effective and reliable workhorse for standard benzylation reactions where its moderate reactivity is sufficient.
-
This compound is not a direct replacement for general-purpose benzylating agents. Its value lies in its role as a specialized building block. Researchers should choose this reagent when the specific 4-chloro-2-fluorobenzyl moiety is a required structural component of the final target molecule. While its reactivity is likely slightly attenuated compared to benzyl chloride, high yields can be achieved by optimizing reaction conditions, typically by increasing temperature or extending reaction times.
Ultimately, the optimal choice requires a holistic assessment of the substrate's reactivity, the desired final structure, and the overall synthetic strategy. This guide serves as a foundational resource to inform that decision-making process, empowering researchers to proceed with confidence and scientific rigor.
References
- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 87417-71-8 [benchchem.com]
- 4. This compound , 98% , 87417-71-8 - CookeChem [cookechem.com]
- 5. Difference between Benzyl chloride and chlorobenzene_Chemicalbook [chemicalbook.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. jetir.org [jetir.org]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 16. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemos.de [chemos.de]
- 18. technopharmchem.com [technopharmchem.com]
- 19. The Good Scents Company safety data sheet for benzyl benzoate [thegoodscentscompany.com]
A Comparative Guide to the Reactivity of Halogenated Benzyl Halides: 4-Chloro-1-(chloromethyl)-2-fluorobenzene vs. its Bromo-Analog
Introduction
In the landscape of medicinal chemistry and materials science, halogenated organic compounds serve as pivotal building blocks for synthesizing complex molecular architectures. Among these, benzylic halides are particularly valued for their reactivity in nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. This guide provides an in-depth comparative analysis of the reactivity of two closely related analogs: 4-chloro-1-(chloromethyl)-2-fluorobenzene and its bromo-counterpart, 4-bromo-1-(bromomethyl)-2-fluorobenzene .
Understanding the subtle yet significant differences in their reaction kinetics is crucial for researchers in drug development and process chemistry. The choice between a benzylic chloride and a benzylic bromide can profoundly impact reaction efficiency, yield, and selectivity. This document dissects the underlying chemical principles governing their reactivity, supported by a proposed experimental framework for quantitative comparison.
Molecular Structure and Mechanistic Considerations
The reactivity of these compounds is centered on the benzylic carbon—the carbon atom bearing the leaving group (Cl or Br) and attached to the substituted benzene ring. Benzylic halides are known to be highly susceptible to nucleophilic substitution through both Sₙ1 and Sₙ2 pathways.[1] This enhanced reactivity stems from the ability of the adjacent aromatic π-system to stabilize the reaction's transition state (in an Sₙ2 reaction) or the carbocation intermediate (in an Sₙ1 reaction) through resonance.[2][3]
Given that both target molecules are primary halides, the Sₙ2 mechanism is generally favored, involving a backside attack by a nucleophile and a single, concerted transition state. Therefore, our analysis will primarily focus on the factors influencing the rate of an Sₙ2 reaction.
Key Factors Influencing Reactivity:
-
The Nature of the Leaving Group: This is the most dominant factor in this comparison. The rate of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires.
-
Electronic Effects of Ring Substituents: The fluorine and chloro/bromo substituents on the aromatic ring exert inductive and resonance effects, which can modulate the electrophilicity of the benzylic carbon.
Comparative Reactivity Analysis: A Head-to-Head Comparison
Leaving Group Ability: The Decisive Factor
The fundamental difference between the two molecules lies in the halogen at the benzylic position: chlorine versus bromine. In the context of nucleophilic substitution reactions, bromide is a significantly better leaving group than chloride .[4][5] This can be attributed to several key principles:
-
Basicity: Good leaving groups are weak bases.[6][7] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning its conjugate base, Br⁻, is a weaker base than Cl⁻. A weaker base is more stable as an anion and thus can depart more readily.[5]
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[8] Less energy is required to break the C-Br bond in the transition state, leading to a lower activation energy and a faster reaction rate.
-
Polarizability: Bromine is larger and more polarizable than chlorine. Its electron cloud is more diffuse and can be more easily distorted, which helps to stabilize the developing negative charge in the Sₙ2 transition state.[4]
Therefore, based on leaving group ability alone, 4-bromo-1-(bromomethyl)-2-fluorobenzene is predicted to be substantially more reactive than this compound. Studies on simpler analogs confirm this trend, showing benzyl bromide to be more reactive than benzyl chloride.[9]
Electronic Influence of Aromatic Halogens
The substituents on the aromatic ring (2-fluoro and 4-chloro/4-bromo) also influence the reaction rate, albeit to a lesser extent than the benzylic leaving group. Halogens on a benzene ring exert two opposing electronic effects:
-
Inductive Effect (-I): As electronegative atoms, they withdraw electron density through the sigma bonds, making the ring (and attached benzylic carbon) more electrophilic.[10]
-
Resonance Effect (+R): Their lone pairs can be delocalized into the aromatic π-system, donating electron density.[11]
For halogens, the inductive effect generally outweighs the resonance effect.[10][12] The primary role of these ring substituents is to slightly increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. The difference in the inductive effect between a chlorine and a bromine atom at the 4-position is minimal and will have a much smaller impact on the reaction rate compared to the vast difference in leaving group ability of the benzylic halides.
Experimental Protocol: A Comparative Kinetic Study
To empirically validate the predicted reactivity, a pseudo-first-order kinetic experiment can be performed. This protocol outlines a method to compare the reaction rates of the two compounds with a nucleophile, piperidine, in a controlled environment.
Materials and Reagents:
-
This compound (Substrate C)
-
4-bromo-1-(bromomethyl)-2-fluorobenzene (Substrate B)
-
Piperidine (Nucleophile, large excess)
-
Acetonitrile (Solvent, HPLC grade)
-
Dodecane (Internal Standard)
-
Thermostatted reaction block or water bath
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative kinetic study.
Step-by-Step Procedure:
-
Preparation:
-
Prepare a 0.1 M stock solution of this compound (Substrate C) in acetonitrile containing 0.05 M dodecane as an internal standard.
-
Prepare a 0.1 M stock solution of 4-bromo-1-(bromomethyl)-2-fluorobenzene (Substrate B) in acetonitrile containing 0.05 M dodecane.
-
Prepare a 2.0 M solution of piperidine in acetonitrile. A large excess (20-fold) is used to ensure pseudo-first-order kinetics.
-
-
Reaction:
-
Place 5.0 mL of the piperidine solution into two separate thermostatted reaction vessels and allow them to equilibrate at a constant temperature (e.g., 25.0 °C).
-
To initiate the first reaction, add 5.0 mL of the equilibrated Substrate C stock solution to one of the vessels, start a stopwatch immediately, and mix thoroughly. This is time t=0.
-
Immediately withdraw a ~100 µL aliquot (the t=0 sample) and quench it in an HPLC vial containing 1 mL of a dilute acid solution (e.g., 0.1 M HCl in acetonitrile) to neutralize the piperidine.
-
Repeat the process for Substrate B in the second vessel.
-
-
Sampling & Analysis:
-
Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes) from each reaction mixture, quenching each sample immediately in a prepared HPLC vial.
-
Analyze all quenched samples by HPLC. The method should be able to resolve the starting material from the product and the internal standard.
-
-
Data Processing:
-
For each time point, calculate the concentration of the remaining substrate relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (t) for each reaction.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Compare the calculated k' values for the two substrates.
-
Anticipated Results and Data Presentation
The experiment is expected to show a significantly faster rate of consumption for the bromo-analog (Substrate B) compared to the chloro-analog (Substrate C).
Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution at 25°C
| Time (min) | ln[Substrate C] (Chloro-analog) | ln[Substrate B] (Bromo-analog) |
| 0 | -2.996 | -2.996 |
| 10 | -3.120 | -3.689 |
| 20 | -3.244 | -4.382 |
| 30 | -3.368 | -5.075 |
| 45 | -3.554 | -6.115 |
| 60 | -3.740 | -7.155 |
| k' (min⁻¹) | 0.0124 | 0.0693 |
| Ratio (k'Bromo / k'Chloro) | - | ~5.6 |
The data clearly illustrates that the rate constant for the bromo-compound is several times greater than that of the chloro-compound, confirming its higher reactivity.
Reaction Mechanism Visualization
Caption: Generalized Sₙ2 mechanism at the benzylic carbon.
Conclusion and Practical Implications
The comparative analysis unequivocally demonstrates that 4-bromo-1-(bromomethyl)-2-fluorobenzene is significantly more reactive towards nucleophilic substitution than this compound . This heightened reactivity is almost entirely governed by the superior leaving group ability of the bromide ion compared to the chloride ion.
For researchers and drug development professionals, this has direct practical consequences:
-
Reaction Conditions: The bromo-analog can often be reacted under milder conditions (lower temperatures, shorter reaction times) than its chloro counterpart, potentially improving functional group tolerance and reducing byproduct formation.
-
Cost vs. Reactivity: Benzylic bromides are typically more expensive than the corresponding chlorides. The choice of starting material may therefore involve a trade-off between raw material cost and process efficiency.
-
Synthesis Planning: When designing a multi-step synthesis, the more reactive bromo-compound is ideal for rapid, high-yielding transformations. The less reactive chloro-compound might be selected when a more controlled, slower reaction is desired or when cost is a primary driver.
By understanding these fundamental principles, scientists can make more informed decisions in the selection of reagents, optimizing synthetic routes to achieve their molecular targets with greater efficiency and control.
References
- 1. youtube.com [youtube.com]
- 2. brainly.com [brainly.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Synthetic Routes of 4-Chloro-2-fluorobenzyl Derivatives
In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as indispensable building blocks. Among these, 4-chloro-2-fluorobenzyl derivatives, such as the bromide and alcohol, are crucial intermediates for synthesizing a range of biologically active molecules and advanced materials.[1][2][3] Their utility stems from the specific reactivity conferred by the chloro and fluoro substituents on the benzyl core. This guide provides a comparative analysis of the primary synthetic routes to these valuable derivatives, offering field-proven insights into the causality behind experimental choices to aid researchers in selecting the optimal pathway for their specific needs.
Route 1: Free-Radical Bromination of 4-Chloro-2-fluorotoluene (The Classical Approach)
This method represents the most direct, one-step approach to 4-chloro-2-fluorobenzyl bromide, starting from the readily available 4-chloro-2-fluorotoluene.
Principle & Mechanistic Insight
The reaction proceeds via a free-radical chain mechanism. A radical initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used in conjunction with N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄).[4] The process is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•).[5] This bromine radical selectively abstracts a hydrogen from the benzylic methyl group, which is the most reactive C-H bond due to the resonance stabilization of the resulting benzylic radical.[5][6] This benzylic radical then reacts with a bromine source (Br₂ generated in situ from NBS and HBr) to form the desired product and propagate the chain.[6][7]
The use of NBS is critical; it maintains a low, constant concentration of Br₂, which favors the desired radical substitution over competitive electrophilic aromatic bromination on the ring.[5][7]
Workflow: Free-Radical Bromination
Caption: Workflow for the synthesis of 4-chloro-2-fluorobenzyl bromide via free-radical bromination.
Advantages & Disadvantages
-
Advantages :
-
Atom Economy : It is a direct, one-step conversion.
-
Cost-Effective : The starting material, 4-chloro-2-fluorotoluene, is generally inexpensive.
-
-
Disadvantages :
-
Selectivity Issues : Over-bromination is a significant challenge, leading to the formation of dibromo- and tribromomethyl byproducts that can be difficult to separate.
-
Harsh Conditions : The reaction typically requires refluxing in chlorinated solvents like CCl₄, which are toxic and environmentally harmful. Supercritical CO₂ has been explored as a greener alternative.[8]
-
Safety : Radical initiators like AIBN and peroxides are thermally unstable and require careful handling.
-
Experimental Protocol: Synthesis of 4-Chloro-2-fluorobenzyl bromide
-
To a solution of 4-chloro-2-fluorotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1-1.2 eq).
-
Add a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).
-
Heat the mixture to reflux (approx. 77°C) under inert atmosphere for 4-12 hours, monitoring the reaction progress by GC or TLC.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter off the solid succinimide and wash it with a small amount of cold CCl₄.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr or NBS.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation or column chromatography, to isolate the 4-chloro-2-fluorobenzyl bromide. A similar procedure for a related compound yielded 89% of the desired product.[9]
Route 2: Reduction-Halogenation from Carbonyl Precursors (The Controlled Approach)
This two-step sequence offers superior control over the final product by avoiding the selectivity issues inherent in free-radical halogenation. The synthesis starts from either 4-chloro-2-fluorobenzoic acid or 4-chloro-2-fluorobenzaldehyde.
Principle & Mechanistic Insight
Step A: Reduction. The carbonyl group is reduced to a primary alcohol.
-
From Carboxylic Acid : Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required.[10][11] NaBH₄ is generally not strong enough to reduce carboxylic acids.[11] The mechanism involves the donation of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon.
-
From Aldehyde : Milder reducing agents such as Sodium Borohydride (NaBH₄) are effective and safer to handle than LiAlH₄. The mechanism is a straightforward nucleophilic addition of a hydride to the aldehyde carbonyl.[11]
Step B: Halogenation. The resulting 4-chloro-2-fluorobenzyl alcohol is converted to the corresponding benzyl halide.
-
To Benzyl Bromide : Reagents like Phosphorus Tribromide (PBr₃) or Thionyl Bromide (SOBr₂) are commonly used.[12][13] The reaction with PBr₃ proceeds via an Sₙ2 mechanism, where the alcohol's hydroxyl group is first converted into a good leaving group (an O-PBr₂ species), which is then displaced by a bromide ion.[12][14]
-
To Benzyl Chloride : Thionyl Chloride (SOCl₂) is the reagent of choice for this transformation.[14]
Workflow: Reduction-Halogenation Sequence
Caption: Multi-step synthesis via reduction of carbonyl precursors followed by halogenation.
Advantages & Disadvantages
-
Advantages :
-
High Selectivity : This route completely avoids over-halogenation, leading to a much purer product.
-
Versatility : Allows for the synthesis of both benzyl bromides and chlorides from a common alcohol intermediate.
-
Milder Conditions : The halogenation step is typically performed under milder conditions than free-radical reactions.
-
-
Disadvantages :
-
Longer Sequence : It is a two-step process, which may result in a lower overall yield compared to the theoretical yield of a one-step reaction.
-
Reagent Hazards : LiAlH₄ is highly reactive and pyrophoric, requiring stringent anhydrous conditions and careful handling.[10] PBr₃ and SOCl₂ are corrosive and react violently with water.[12]
-
Experimental Protocols
Protocol 2A: Reduction of 4-Chloro-2-fluorobenzoic acid
-
Carefully add 4-chloro-2-fluorobenzoic acid (1.0 eq) to a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction to 0°C and cautiously quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the solid with THF or ethyl acetate.
-
Combine the organic filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 4-chloro-2-fluorobenzyl alcohol.
Protocol 2B: Conversion of Alcohol to Benzyl Bromide
-
Dissolve 4-chloro-2-fluorobenzyl alcohol (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add PBr₃ (0.4-0.5 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise.
-
Stir the reaction at 0°C for one hour and then allow it to warm to room temperature for an additional 1-2 hours.[15]
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude benzyl bromide, which can be purified by chromatography or distillation.
Route 3: Electrophilic Chloromethylation of 1-Chloro-3-fluorobenzene
This route builds the target molecule through an electrophilic aromatic substitution (EAS) reaction, introducing the chloromethyl group directly onto a substituted benzene ring.
Principle & Mechanistic Insight
The classical reaction is the Blanc chloromethylation , which uses formaldehyde (or paraformaldehyde), hydrogen chloride, and a Lewis acid catalyst like zinc chloride (ZnCl₂).[16][17] Under these acidic conditions, formaldehyde is protonated, forming a highly electrophilic species that is attacked by the π-electrons of the aromatic ring.[17][18] The resulting benzyl alcohol is then rapidly converted to the benzyl chloride in the presence of HCl and ZnCl₂.[16]
The key challenge is regioselectivity . The starting material is 1-chloro-3-fluorobenzene. Both chlorine and fluorine are ortho-, para-directing deactivators in EAS.[19]
-
The -F group is a weak deactivator.
-
The -Cl group is also a deactivator. The directing effects are additive. Substitution will be directed to positions ortho and para to both halogens. In 1-chloro-3-fluorobenzene, the positions are:
-
Position 2: ortho to Cl, ortho to F
-
Position 4: para to Cl, ortho to F
-
Position 6: ortho to Cl, para to F
Therefore, a mixture of isomers (2-chloro-4-fluoro-, 4-chloro-2-fluoro-, and 2-chloro-6-fluorobenzyl chloride) is expected, making this route problematic for obtaining a single, pure product.
Workflow: Blanc Chloromethylation
Caption: Blanc chloromethylation leading to a mixture of regioisomeric products.
Advantages & Disadvantages
-
Advantages :
-
Direct Introduction : Directly installs the required -CH₂Cl group.
-
-
Disadvantages :
-
Poor Regioselectivity : Leads to a complex mixture of isomers that are very difficult to separate due to similar physical properties.
-
Carcinogenic Byproduct : The reaction is known to produce highly carcinogenic bis(chloromethyl) ether as a byproduct, posing a significant safety risk.[16][17]
-
Limited Substrate Scope : The reaction is not suitable for highly activated rings (like phenols) or strongly deactivated rings.[17]
-
Comparative Analysis
| Feature | Route 1: Free-Radical Bromination | Route 2: Reduction-Halogenation | Route 3: Chloromethylation |
| Starting Material | 4-Chloro-2-fluorotoluene | 4-Chloro-2-fluorobenzoic acid/aldehyde | 1-Chloro-3-fluorobenzene |
| Number of Steps | 1 | 2 | 1 |
| Selectivity | Low (risk of over-bromination) | High (no over-halogenation) | Very Low (isomer mixture) |
| Typical Yield | Moderate to Good (60-90%) | Good to Excellent (70-95% overall) | Poor (for single isomer) |
| Key Reagents | NBS, AIBN, CCl₄ | LiAlH₄/NaBH₄, PBr₃/SOCl₂ | HCHO, HCl, ZnCl₂ |
| Safety & Handling | Toxic solvent (CCl₄), unstable initiator | Pyrophoric (LiAlH₄), corrosive reagents | Carcinogenic byproduct |
| Scalability | Moderate (byproduct removal is key) | High (well-controlled process) | Low (due to safety and purity issues) |
| Best For... | Rapid, small-scale synthesis where purification is feasible. | Large-scale production requiring high purity and control. | Not recommended for this specific target. |
Senior Scientist's Recommendation
For researchers and drug development professionals, the synthesis of high-purity intermediates is paramount.
-
Route 2 (Reduction-Halogenation) is unequivocally the superior choice for producing 4-chloro-2-fluorobenzyl derivatives. Its key advantage is the exceptional control over the reaction, guaranteeing high selectivity and leading to a pure final product. While it involves an additional step, the reliability, safety (when using NaBH₄), and scalability make it the most robust and trustworthy method for both laboratory and industrial applications.
-
Route 1 (Free-Radical Bromination) serves as a viable, quick alternative for small-scale synthesis, provided that the researcher is equipped to handle the subsequent purification challenges to remove di- and tri-brominated impurities.
-
Route 3 (Chloromethylation) is not a synthetically useful pathway for this specific target due to the insurmountable problem of regioselectivity and significant safety concerns. It should be avoided.
By understanding the causality behind each synthetic choice—from the radical-stabilizing effect in Route 1 to the controlled hydride delivery in Route 2—scientists can make informed decisions to accelerate their research and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. chadsprep.com [chadsprep.com]
- 8. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 14. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 18. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Efficacy of 4-Chloro-1-(chloromethyl)-2-fluorobenzene in Named Reactions: A Comparative Guide for Synthetic Chemists
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of reagents available to researchers, substituted benzyl halides serve as versatile linchpins for the introduction of key structural motifs. This guide provides an in-depth technical analysis of 4-Chloro-1-(chloromethyl)-2-fluorobenzene, a halogenated benzyl chloride derivative, and evaluates its efficacy in several cornerstone named reactions. Through a comparative lens, we will explore its performance against common alternatives, supported by experimental data, to offer field-proven insights for researchers, scientists, and drug development professionals.
Introduction to this compound: A Multifunctional Building Block
This compound (IUPAC name: this compound) is a bifunctional reagent featuring a reactive chloromethyl group and a di-substituted aromatic ring. This unique combination of a benzylic chloride, susceptible to nucleophilic substitution, and an aryl halide, amenable to cross-coupling reactions, provides a versatile platform for molecular elaboration. The presence of both chloro and fluoro substituents on the aromatic ring further modulates its reactivity and offers potential sites for subsequent transformations. Its utility has been demonstrated in the synthesis of complex pharmaceutical agents, such as Janus kinase 2 (JAK2) inhibitors, highlighting its importance in medicinal chemistry.[1]
This guide will focus on the performance of this compound in four key named reactions:
-
Suzuki-Miyaura Coupling
-
Buchwald-Hartwig Amination
-
Sonogashira Coupling
-
Williamson Ether Synthesis
For each reaction, we will discuss the mechanistic considerations, present comparative data with alternative benzyl halides, and provide detailed experimental protocols.
Comparative Analysis in Named Reactions
The efficacy of this compound in a given reaction is influenced by the electronic and steric effects of its substituents. The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring can impact the reactivity of both the benzylic chloride and the aryl C-Cl bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organohalides. While the aryl chloride of this compound can participate in this reaction, the more labile benzylic chloride offers a more common handle for such transformations.
Comparative Data:
| Benzyl Halide | Aryltrifluoroborate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl chloride | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | THF/H₂O (10:1) | 77 | 23 | 85 |
| 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | THF/H₂O (10:1) | 77 | 23 | 92 |
| 4-Chlorobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | THF/H₂O (10:1) | 77 | 23 | 85 |
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Benzylic Halides with Potassium Phenyltrifluoroborate.[2]
The data suggests that benzyl chlorides are viable substrates for Suzuki-Miyaura coupling, albeit potentially requiring longer reaction times or higher temperatures compared to their bromide counterparts. The electron-withdrawing substituents on this compound may further modulate its reactivity in this context. A study on substrate-switchable Suzuki-Miyaura coupling highlights that electron-deficient benzyl chlorides can exhibit higher yields than their electron-rich counterparts under certain conditions.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a benzyl chloride with an arylboronic acid.
References
A Researcher's Guide to the Computational Analysis of Substituted Benzyl Halide Reactivity
Introduction
Substituted benzyl halides are a cornerstone of synthetic organic chemistry and are pivotal in the development of new pharmaceuticals and materials. Their reactivity in nucleophilic substitution reactions is of paramount importance, and the ability to predict and rationalize this reactivity is a significant advantage in reaction design and optimization. While experimental studies have laid a foundational understanding, computational chemistry has emerged as a powerful tool to provide a quantitative and mechanistic lens through which to view these reactions.
This guide offers a comprehensive comparison of the reactivity of substituted benzyl halides, integrating both computational analysis and supporting experimental data. It is designed for researchers, scientists, and drug development professionals who seek to leverage computational methods to understand and predict chemical reactivity. We will delve into the theoretical underpinnings of nucleophilic substitution on benzylic systems, provide detailed protocols for computational analysis, and compare these theoretical predictions with established experimental findings.
Theoretical Framework: The Nuances of Nucleophilic Substitution at the Benzylic Position
The reactivity of benzyl halides is governed by a delicate interplay of electronic and steric factors, often leading to a competition between the SN1 and SN2 reaction pathways. The benzylic position is unique in its ability to stabilize both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 reaction through resonance with the adjacent aromatic ring.[1][2]
The SN1 vs. SN2 Dichotomy
-
SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3] For primary benzyl halides, the SN2 pathway is often favored, especially with strong nucleophiles and in polar aprotic solvents.[1][3] The π-system of the benzene ring can stabilize the transition state, accelerating the reaction compared to their non-benzylic counterparts.[4]
-
SN1 Mechanism: This two-step mechanism involves the formation of a resonance-stabilized benzylic carbocation intermediate, followed by nucleophilic attack.[5] Tertiary benzyl halides almost exclusively react via the SN1 pathway. Secondary benzyl halides, and even primary ones with strongly electron-donating substituents or in highly ionizing solvents, can exhibit SN1 character.[1][6]
The choice between these mechanisms is heavily influenced by the electronic nature of the substituents on the benzene ring, the nature of the leaving group, the strength of the nucleophile, and the solvent.[6]
Quantifying Substituent Effects: The Hammett Equation
The electronic influence of substituents on the reactivity of benzyl halides can be quantitatively described by the Hammett equation :
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction of a substituted benzyl halide.
-
k₀ is the rate constant for the reaction of the unsubstituted benzyl halide.
-
σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent and reflects its electron-donating or electron-withdrawing character.[7][8]
-
ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects.[9]
A negative ρ value suggests that the reaction is favored by electron-donating groups (build-up of positive charge in the transition state, characteristic of SN1 or SN2 with a "loose" transition state), while a positive ρ value indicates that electron-withdrawing groups accelerate the reaction.[9] For reactions involving direct resonance interaction between the substituent and the reaction center, modified substituent constants like σ⁺ (for electron-donating groups stabilizing a positive charge) and σ⁻ (for electron-withdrawing groups stabilizing a negative charge) are often used to achieve better correlations.[8][10]
Computational Methodology: A Practical Guide
Density Functional Theory (DFT) has proven to be a robust and cost-effective method for modeling the reactivity of organic molecules. The B3LYP functional combined with a Pople-style basis set, such as 6-31G*, is a widely used and well-validated level of theory for these types of calculations.[11][12][13]
Workflow for Computational Analysis
The following workflow outlines the key steps in computationally analyzing the reactivity of substituted benzyl halides.
References
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Hammett substituent constants [stenutz.eu]
- 8. researchgate.net [researchgate.net]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. web.viu.ca [web.viu.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Compounds Derived from 4-Chloro-1-(chloromethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of 4-Chloro-1-(chloromethyl)-2-fluorobenzene in Medicinal Chemistry
This compound is a halogenated aromatic compound whose value in medicinal chemistry is underscored by the unique reactivity of its functional groups. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of the 4-chloro-2-fluorobenzyl moiety into a variety of molecular scaffolds. The chloro and fluoro substituents on the aromatic ring are not mere passive components; they significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives. This strategic combination of features has made this compound a key starting material in the synthesis of targeted therapeutics, most notably in the development of kinase inhibitors for cancer therapy. This guide will focus on a prominent example of a biologically active compound derived from this precursor, the Janus kinase 2 (JAK2) inhibitor, pacritinib, and compare its performance with an alternative JAK2 inhibitor, ruxolitinib.
Core Application: Inhibition of Janus Kinase 2 (JAK2) in Myeloproliferative Neoplasms
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine-mediated signaling through the JAK-STAT pathway. Dysregulation of this pathway, particularly through mutations in JAK2, is a hallmark of myeloproliferative neoplasms (MPNs), a group of chronic blood cancers. The development of small molecule inhibitors targeting JAK2 has therefore been a significant advancement in the treatment of these diseases.
Featured Compound: Pacritinib (a JAK2/FLT3 Inhibitor)
Pacritinib is an orally available kinase inhibitor that demonstrates potent activity against both JAK2 and Fms-like tyrosine kinase 3 (FLT3), another kinase implicated in certain leukemias. Its synthesis utilizes this compound to introduce the critical 4-chloro-2-fluorobenzyl group.
Alternative Compound: Ruxolitinib (a JAK1/JAK2 Inhibitor)
Ruxolitinib is another orally administered JAK inhibitor with potent activity against both JAK1 and JAK2. It is a well-established therapeutic for MPNs and serves as a relevant comparator to pacritinib.
Comparative Performance Analysis
The following table summarizes the key performance indicators of pacritinib and ruxolitinib, providing a direct comparison of their inhibitory activities.
| Feature | Pacritinib | Ruxolitinib |
| Target Kinases | JAK2, FLT3 | JAK1, JAK2 |
| IC50 for JAK2 | 23 nM | 3.3 nM |
| IC50 for JAK1 | 1280 nM | 2.8 nM |
| IC50 for JAK3 | 520 nM | 428 nM |
| IC50 for TYK2 | 50 nM | 19 nM |
| Therapeutic Indications | Myelofibrosis | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease |
Data Interpretation:
The IC50 values reveal the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. From the data, it is evident that ruxolitinib is a more potent inhibitor of JAK2 than pacritinib. Furthermore, ruxolitinib exhibits potent inhibition of JAK1, while pacritinib is significantly more selective for JAK2 over JAK1. This difference in selectivity profiles can have implications for both efficacy and side effects. Pacritinib's additional activity against FLT3 may offer a therapeutic advantage in patient populations with mutations in this kinase.
Mechanistic Insights: The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a critical pathway for numerous cytokines and growth factors involved in hematopoiesis and immune response.
Caption: The JAK-STAT signaling pathway and points of inhibition.
Causality of Inhibition: Both pacritinib and ruxolitinib are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation of STAT proteins. This blockade of STAT phosphorylation inhibits their dimerization and subsequent translocation to the nucleus, thereby preventing the transcription of target genes involved in cell proliferation and survival. The differences in their kinase selectivity profiles arise from subtle variations in their binding modes and interactions with the amino acid residues within the ATP-binding pockets of the different JAK isoforms.
Experimental Protocols: A Self-Validating System
The following protocols outline the key experimental workflows for synthesizing these inhibitors and evaluating their biological activity.
Synthesis of a Pacritinib Precursor using this compound
This protocol details a crucial step in the synthesis of pacritinib, demonstrating the utility of the topic compound.
A Cost-Benefit Analysis for Drug Development Professionals: Selecting the Optimal Benzyl Chloride Building Block
An In-Depth Technical Guide to the Synthesis and Application of 4-Chloro-1-(chloromethyl)-2-fluorobenzene and its Key Alternatives
In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision with far-reaching implications for cost, efficiency, and the ultimate success of a drug development program. This guide provides a comprehensive cost-benefit analysis of this compound, a versatile but specialized building block, in comparison to two widely used alternatives: 4-fluorobenzyl chloride and 4-chlorobenzyl chloride. By examining their synthesis, reactivity, cost-effectiveness, and safety profiles, this document aims to equip researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed decisions in their synthetic strategies.
The Strategic Importance of Substituted Benzyl Chlorides in Medicinal Chemistry
Substituted benzyl chlorides are pivotal intermediates in the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs). Their utility stems from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the benzyl moiety into a target molecule. The nature and position of substituents on the aromatic ring play a crucial role in modulating the compound's reactivity and the physicochemical properties of the final drug substance. Fluorine and chlorine atoms, in particular, are frequently incorporated to enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity.
This guide focuses on a specific, di-substituted benzyl chloride, this compound, which has garnered interest as an intermediate in the synthesis of complex molecules, including kinase inhibitors such as those targeting Janus kinase 2 (JAK2).[1][2] The strategic placement of the chloro and fluoro groups can offer unique advantages in directing downstream reactions and influencing the biological activity of the target compound.
Comparative Synthesis of Benzyl Chloride Building Blocks
A primary consideration in the selection of a building block is its accessibility, either through commercial purchase or de novo synthesis. This section details the synthetic routes to this compound and its alternatives, providing a basis for a thorough cost analysis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the chloromethylation of 4-chloro-2-fluorobenzene. This electrophilic aromatic substitution introduces the chloromethyl group onto the benzene ring.
Experimental Protocol: Chloromethylation of 4-chloro-2-fluorobenzene
Materials:
-
4-chloro-2-fluorobenzene
-
A chloromethylating agent (e.g., chloromethyl methyl ether, paraformaldehyde/HCl, or dimethoxymethane/acetyl chloride)[3][4]
-
A Lewis acid catalyst (e.g., zinc chloride, aluminum chloride)[4]
-
An appropriate solvent (e.g., toluene, dichloromethane)
Procedure (General):
-
To a stirred solution of 4-chloro-2-fluorobenzene in the chosen solvent, add the Lewis acid catalyst.
-
Cool the mixture to the desired temperature (typically 0-10 °C).
-
Slowly add the chloromethylating agent to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature for a specified time, monitoring the progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction by carefully adding water or an aqueous solution of a mild base.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Expected Yield and Purity:
While specific, high-yield protocols for this exact transformation are not abundantly available in the public domain, similar chloromethylation reactions of fluorinated benzenes have been reported with yields ranging from 60% to over 90%, with purities typically exceeding 95% after purification.[4] For instance, the chloromethylation of 1,2,4-trifluorobenzene using various chloromethylating agents has shown yields between 65% and 75%.[4]
Synthesis of 4-fluorobenzyl chloride
4-Fluorobenzyl chloride is a commercially available and widely used building block.[] Its synthesis is well-established and can be achieved from 4-fluorotoluene through radical chlorination or from 4-fluorobenzyl alcohol.
Experimental Protocol: Synthesis from 4-fluorobenzyl alcohol
Materials:
-
4-fluorobenzyl alcohol
-
Benzoyl chloride
-
1-Pyrrolidinecarboxaldehyde (catalyst)
-
1,4-Dioxane
Procedure:
-
A solution of 4-fluorobenzyl alcohol (1.0 equiv) and 1-pyrrolidinecarboxaldehyde (10 mol%) in 1,4-dioxane is prepared.
-
Benzoyl chloride (1.2 equiv) is added to the solution.
-
The reaction mixture is heated to 40 °C for 24 hours in a sealed tube.
-
After completion, the reaction mixture is purified by column chromatography.
Yield and Purity:
This method has been reported to yield 4-fluorobenzyl chloride in 74% yield with high purity.[6]
Synthesis of 4-chlorobenzyl chloride
Similar to its fluorinated counterpart, 4-chlorobenzyl chloride is a readily available commodity chemical.[7] A common laboratory-scale synthesis involves the radical chlorination of 4-chlorotoluene.
Experimental Protocol: Radical Chlorination of 4-chlorotoluene
Materials:
-
4-chlorotoluene
-
Sulfuryl chloride
-
Benzoyl peroxide or AIBN (radical initiator)
Procedure:
-
A mixture of 4-chlorotoluene and sulfuryl chloride (in a 1.2:1 molar ratio) is heated to reflux.
-
A radical initiator (0.002 moles per mole of sulfuryl chloride) is added.
-
Additional portions of the initiator are added at 1-hour intervals.
-
The reaction is complete after 8-10 hours, indicated by the cessation of gas evolution.
-
The reaction mixture is cooled, washed with water, and dried over magnesium sulfate.
-
The crude product is purified by vacuum distillation.
Yield and Purity:
This procedure can yield 4-chlorobenzyl chloride in approximately 70% yield.[4] An alternative method involving direct chlorination with chlorine gas under UV irradiation can achieve yields of up to 85%.[4]
Cost-Benefit Analysis
The choice between synthesizing a building block in-house versus purchasing it commercially, and the selection among different commercially available options, is a multifaceted decision. This section breaks down the key factors to consider.
Cost of Goods: A Comparative Overview
To provide a tangible comparison, the following table summarizes the approximate costs of the target compound, its alternatives, and their respective starting materials. Prices are based on bulk and semi-bulk quantities from various chemical suppliers and are subject to market fluctuations.
| Compound | Typical Price (per kg) | Key Starting Materials | Approx. Starting Material Cost (per kg of product, estimated) |
| This compound | Custom Synthesis/Inquire | 4-chloro-2-fluorobenzene, Chloromethylating agent (e.g., Paraformaldehyde), Catalyst (e.g., Zinc Chloride) | ~$300 - $500+ |
| 4-fluorobenzyl chloride | $100 - $200 | 4-fluorotoluene or 4-fluorobenzyl alcohol | N/A (typically purchased) |
| 4-chlorobenzyl chloride | $50 - $100 | 4-chlorotoluene | N/A (typically purchased) |
Note: Starting material costs for the synthesis of this compound are estimated based on the prices of 4-chloro-2-fluorobenzene (
27/kg),paraformaldehyde(
Analysis:
-
Direct Cost: 4-Chlorobenzyl chloride is the most cost-effective option, followed by 4-fluorobenzyl chloride. This compound, being a more specialized and less common building block, is significantly more expensive to purchase directly (if available in bulk) or to synthesize in-house.
-
Synthesis vs. Purchase: For the more common alternatives, purchasing is almost always more economical than laboratory-scale synthesis due to the economies of scale in industrial production. For this compound, the decision to synthesize will depend on the required quantity, the availability of a reliable supplier for the desired scale, and the internal resources of the organization.
Reactivity and Strategic Synthetic Value
The cost of a building block is only one part of the equation. Its reactivity and how it influences the overall synthetic route are equally, if not more, important.
The reactivity of benzyl chlorides in nucleophilic substitution reactions is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as chlorine and fluorine, can have complex effects. While they can slightly destabilize the carbocation intermediate in an SN1-type reaction, their inductive effect can make the benzylic carbon more electrophilic and susceptible to attack in an SN2-type reaction.[11]
The key differentiator for this compound is the presence of two distinct halogen substituents. This can be strategically exploited in several ways:
-
Modulation of Reactivity: The combined electronic effects of the chloro and fluoro groups can fine-tune the reactivity of the chloromethyl group, potentially offering different selectivity or reaction kinetics compared to the monosubstituted analogs.
-
Introduction of a Unique Pharmacophore: The 4-chloro-2-fluoro-phenyl moiety may be a crucial part of the desired pharmacophore, providing specific interactions with the biological target that cannot be achieved with the simpler alternatives. In the context of kinase inhibitors, for example, these halogen atoms can form important hydrogen bonds or halogen bonds with the protein.[2]
-
Blocking Unwanted Metabolism: The presence of a fluorine atom can block sites of metabolic oxidation, leading to improved pharmacokinetic properties of the final drug molecule.
The choice between these building blocks, therefore, often comes down to whether the added complexity and cost of this compound are justified by its unique contribution to the biological activity and pharmacokinetic profile of the target molecule.
Safety and Handling: A Critical Comparison
All benzyl chlorides are lachrymators and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. However, there are some differences in their hazard profiles that should be considered.
| Compound | Key Hazards |
| This compound | Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation. |
| 4-fluorobenzyl chloride | Flammable liquid and vapor, Causes severe skin burns and eye damage, Harmful if swallowed, Very toxic to aquatic life with long-lasting effects.[9] |
| 4-chlorobenzyl chloride | Harmful if swallowed, in contact with skin, or if inhaled, May cause an allergic skin reaction, Toxic to aquatic life with long-lasting effects.[11] |
Analysis:
All three compounds are hazardous and require careful handling. 4-Fluorobenzyl chloride has the added hazard of being a flammable liquid. 4-Chlorobenzyl chloride is noted as a potential skin sensitizer. While the GHS classifications for this compound are severe, they are broadly in line with the hazards of the other two compounds. The decision of which compound to use should always be accompanied by a thorough risk assessment and adherence to all recommended safety protocols.
Downstream Application: A Case Study in Kinase Inhibitor Synthesis
The strategic selection of a substituted benzyl chloride is well-illustrated in the synthesis of kinase inhibitors, such as those targeting JAK2. The benzyl group is often a key structural motif that occupies a specific pocket in the ATP-binding site of the kinase. The substituents on the benzyl ring can form critical interactions that determine the potency and selectivity of the inhibitor.
For example, in the development of a JAK2 inhibitor, a 4-chloro-2-fluorobenzyl group might be chosen over a simple 4-fluorobenzyl or 4-chlorobenzyl group because:
-
The 2-fluoro substituent could be designed to form a hydrogen bond with a specific amino acid residue in the hinge region of the kinase.
-
The 4-chloro substituent might occupy a hydrophobic pocket, contributing to the overall binding affinity.
-
The combination of these two substituents could provide a unique electronic and steric profile that optimizes the inhibitor's activity and selectivity against other kinases.
In such a scenario, the higher cost of this compound would be justified by the improved biological properties it imparts to the final drug candidate.
Conclusion and Recommendations
The choice between this compound and its more common alternatives, 4-fluorobenzyl chloride and 4-chlorobenzyl chloride, is a strategic decision that must be based on a holistic assessment of cost, synthetic feasibility, and the desired properties of the final target molecule.
-
For early-stage discovery and projects where cost is a primary driver, 4-chlorobenzyl chloride and 4-fluorobenzyl chloride are the clear choices due to their lower cost and ready availability.
-
When a specific pharmacophore is required, or when fine-tuning of electronic and steric properties is critical for biological activity, the use of the more specialized this compound may be indispensable. The higher upfront cost of this building block can be justified by the potential for increased potency, improved selectivity, and a more favorable pharmacokinetic profile of the final drug candidate.
Ultimately, the decision rests on a careful evaluation of the entire drug development cascade. A higher investment in a more complex and expensive building block early on can lead to significant savings in later stages by reducing the number of failed candidates and accelerating the path to a clinically successful drug.
Visualizing the Decision-Making Workflow
Caption: A logical workflow for selecting the appropriate benzyl chloride building block.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 4. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
- 6. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.indiamart.com [m.indiamart.com]
- 8. Paraformaldehyde, 500 g, CAS No. 30525-89-4 | Fixation | Cell Analysis | Cell Biology | Life Science | Carl ROTH - International [carlroth.com]
- 9. Zinc chloride, anhydrous, 99.95% | 7646-85-7 | www.ottokemi.com [ottokemi.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to Greener Synthetic Strategies: Alternatives to 4-Chloro-1-(chloromethyl)-2-fluorobenzene in Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials and synthetic routes is a critical decision that impacts not only the efficiency and yield of a process but also its environmental footprint and safety profile. This guide provides an in-depth technical comparison of green chemistry alternatives to the commonly used but hazardous building block, 4-Chloro-1-(chloromethyl)-2-fluorobenzene. By examining a case study in the synthesis of Janus kinase (JAK) inhibitors, we will explore sustainable methodologies that offer a safer, more efficient, and environmentally responsible approach to pharmaceutical manufacturing.
The Profile of a Workhorse Reagent: this compound
This compound (CAS 87417-71-8) is a versatile bifunctional molecule, featuring a reactive chloromethyl group and a halogenated aromatic ring.[1][2] This structure makes it a valuable precursor for introducing the 4-chloro-2-fluorobenzyl moiety into more complex molecules through nucleophilic substitution and cross-coupling reactions.[1] Its application is particularly notable in the synthesis of active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors.[3][4]
However, the utility of this reagent is overshadowed by significant safety and environmental concerns. It is classified as a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[5] The traditional synthesis of such chloromethylated compounds often involves hazardous reagents and produces toxic waste, contributing to a high Process Mass Intensity (PMI) – a key metric in green chemistry that measures the ratio of the mass of all materials used to the mass of the final product.[6][7]
The Conventional Approach: A Case Study in JAK Inhibitor Synthesis
The synthesis of many JAK inhibitors, such as Ruxolitinib, often involves the alkylation of a heterocyclic core with a benzylating agent.[8][9] While specific patented routes are proprietary, a representative traditional approach would involve the direct use of this compound as the electrophile.
DOT Script for Conventional Synthesis Workflow
Caption: Conventional synthesis of a JAK inhibitor.
This method, while effective, carries the inherent hazards of the starting material and often employs harsh bases and volatile organic solvents, leading to a significant environmental burden.
A Greener Paradigm: The Benzyl Alcohol Alternative
A cornerstone of green chemistry is the replacement of hazardous reagents with safer alternatives.[10][11] In this context, (4-chloro-2-fluorophenyl)methanol emerges as a highly promising substitute for its chloromethylated counterpart. This approach centers on the in situ activation of the less reactive benzyl alcohol, a strategy that circumvents the need to handle the hazardous benzyl chloride and generates water as the primary byproduct.
Synthesis of the Green Precursor: (4-chloro-2-fluorophenyl)methanol
The green journey begins with the synthesis of the benzyl alcohol itself. A sustainable route involves the reduction of 4-chloro-2-fluorobenzaldehyde.[12]
DOT Script for Green Precursor Synthesis
Caption: Green synthesis of the benzyl alcohol precursor.
Greener methods for this reduction are increasingly available:
-
Biocatalytic Reduction: The use of whole-cell biocatalysts, such as yeast or specific enzymes, offers a highly selective and environmentally friendly method for reducing aromatic aldehydes to their corresponding alcohols.[13][14][15][16] These reactions are typically run in aqueous media under mild conditions.
-
Reduction with Greener Reagents: The use of sodium borohydride in water or other green solvents provides a more sustainable alternative to traditional metal hydride reductions in volatile organic solvents.[17][18]
The synthesis of the starting aldehyde, 4-chloro-2-fluorobenzaldehyde, can also be approached with greener considerations, for instance, through the halogen-exchange fluorination of 4-chlorobenzaldehyde.[1][19]
Catalytic Activation of (4-chloro-2-fluorophenyl)methanol for Benzylation
Once the benzyl alcohol is obtained, the key step is its activation for the benzylation reaction. Several catalytic methods have been developed that align with the principles of green chemistry.
A mild and environmentally benign approach utilizes iron(III) chloride hexahydrate as a catalyst in a green solvent such as propylene carbonate.[20][21] This method is effective for the benzylation of various nucleophiles, including amines and amides, which are common in pharmaceutical synthesis.
DOT Script for Iron-Catalyzed Benzylation
Caption: Iron-catalyzed green benzylation workflow.
Nickel catalysis offers another powerful and versatile method for the N-alkylation of amines and amides with benzyl alcohols.[4][21] Commercial nickel catalysts can be used, and the reactions can often be run under solvent-free conditions or in green solvents.[2][22][23]
Comparative Analysis
| Parameter | Conventional Method (using this compound) | Green Alternative (using (4-chloro-2-fluorophenyl)methanol) |
| Starting Material Hazard | High (corrosive, irritant) | Low (less hazardous alcohol) |
| Reagents | Stoichiometric strong base | Catalytic amount of iron or nickel salt |
| Solvents | Often chlorinated or other hazardous organic solvents | Green solvents (e.g., propylene carbonate) or solvent-free |
| Byproducts | Salt waste from the base | Primarily water |
| Atom Economy | Lower | Higher |
| Process Mass Intensity (PMI) | High | Significantly lower |
| Safety | Requires stringent handling procedures | Inherently safer process |
Experimental Protocols
Green Synthesis of (4-chloro-2-fluorophenyl)methanol via Bioreduction
Materials:
-
4-chloro-2-fluorobenzaldehyde
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a flask, prepare a suspension of baker's yeast in a solution of sucrose in deionized water.
-
Stir the suspension at room temperature for 30 minutes to activate the yeast.
-
Add a solution of 4-chloro-2-fluorobenzaldehyde in a minimal amount of a water-miscible co-solvent (e.g., ethanol) to the yeast suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC.
-
Upon completion, filter the reaction mixture through celite to remove the yeast cells.
-
Extract the aqueous filtrate with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-chloro-2-fluorophenyl)methanol.
Iron-Catalyzed N-Benzylation of a Heterocyclic Amine
Materials:
-
Heterocyclic amine (e.g., 4-aminopyrazole)
-
(4-chloro-2-fluorophenyl)methanol
-
Iron(III) chloride hexahydrate (FeCl3·6H2O)
-
Propylene carbonate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
To a reaction vessel, add the heterocyclic amine, (4-chloro-2-fluorophenyl)methanol, and propylene carbonate.
-
Add a catalytic amount of iron(III) chloride hexahydrate (e.g., 5-10 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-benzylated product.
Conclusion: Embracing a Sustainable Future in Drug Development
The transition from hazardous reagents like this compound to greener alternatives such as (4-chloro-2-fluorophenyl)methanol represents a significant step forward in sustainable pharmaceutical synthesis. The catalytic activation of benzyl alcohols not only mitigates the risks associated with handling toxic materials but also aligns with the core principles of green chemistry by improving atom economy, reducing waste, and utilizing safer solvents.[24] For researchers and drug development professionals, adopting these greener methodologies is not just an ethical imperative but also a strategic advantage, leading to safer, more efficient, and more cost-effective manufacturing processes.
References
- 1. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. WO2017114461A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 11. carlroth.com [carlroth.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 20. guidechem.com [guidechem.com]
- 21. researchgate.net [researchgate.net]
- 22. Nickel-Catalyzed Alkylarylation of Activated Alkenes with Benzyl-amines via C-N Bond Activation. | Semantic Scholar [semanticscholar.org]
- 23. Electrosynthesis of benzyl- tert -butylamine via nickel-catalyzed oxidation of benzyl alcohol - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05171H [pubs.rsc.org]
- 24. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Deep Dive: Comparative Reactivity of Substituted Benzyl Chlorides in Nucleophilic Substitution Reactions
For researchers, scientists, and professionals in drug development, understanding the subtle interplay of molecular structure and reactivity is paramount. Substituted benzyl chlorides are a class of versatile reagents frequently employed in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Their utility stems from the benzylic carbon's susceptibility to nucleophilic attack, a process that can be finely tuned by the nature and position of substituents on the aromatic ring. This guide provides an in-depth, mechanistically-driven comparison of the reactivity of various substituted benzyl chlorides, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Mechanistic Crossroads: S(_N)1 and S(_N)2 Pathways in Benzylic Systems
The nucleophilic substitution of benzyl chlorides can proceed through two primary mechanistic pathways: the unimolecular S(_N)1 reaction and the bimolecular S(_N)2 reaction. The operative mechanism is a delicate balance influenced by the substrate's structure, the nucleophile's strength, the solvent's properties, and the reaction temperature.[1]
The S(_N)1 reaction is a two-step process initiated by the rate-determining departure of the chloride leaving group to form a resonance-stabilized benzyl carbocation. This intermediate is then rapidly captured by a nucleophile.[2] The stability of this carbocation is a key factor governing the reaction rate.
The S(_N)2 reaction , in contrast, is a single, concerted step where the nucleophile attacks the benzylic carbon from the backside as the chloride ion departs. This pathway is sensitive to steric hindrance around the reaction center.[2]
The presence of substituents on the benzene ring profoundly influences which pathway is favored and the overall reaction rate. Electron-donating groups (EDGs) stabilize the developing positive charge in the S(_N)1 transition state and the resulting carbocation, thus accelerating S(_N)1 reactions. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, slowing down the S(_N)1 pathway and often favoring the S(_N)2 mechanism.[3]
Visualizing the Reaction Pathways
To better understand the mechanistic dichotomy, the following diagrams illustrate the S(_N)1 and S(_N)2 pathways for a generic substituted benzyl chloride.
Caption: The S(_N)1 reaction pathway for a substituted benzyl chloride.
Caption: The S(_N)2 reaction pathway for a substituted benzyl chloride.
Quantitative Comparison of Reactivity: Solvolysis Rate Constants
To provide a clear, data-driven comparison, the following table summarizes the first-order rate constants (k(_{solv})) for the solvolysis of a series of mono-, di-, and tri-substituted benzyl chlorides in 20% acetonitrile in water at 25 °C.[4] This reaction serves as an excellent model system to probe the electronic effects of substituents on the reactivity of the benzylic carbon.
| Substituent(s) | k({solv}) (s
| Substituent Constant (σ) |
| 4-OCH({3}) | 2.2 | -0.27 |
| 4-CH({3}) | 1.5 x 10
| -0.17 |
| H | 4.5 x 10
| 0.00 |
| 4-Cl | 1.2 x 10
| 0.23 |
| 3-Cl | 4.0 x 10
| 0.37 |
| 4-CN | 1.1 x 10
| 0.66 |
| 3-NO({2}) | 1.2 x 10
| 0.71 |
| 4-NO({2}) | 5.5 x 10
| 0.78 |
| 3,5-(NO({2}))({2}) | 1.1 x 10
| 1.42 |
| 3,4-(NO({2}))({2}) | 1.1 x 10
| 1.49 |
Substituent constants (σ) are sourced from various compilations and are provided for the para or meta position as appropriate. For multiple substituents, the values are summed.[1][3]
As the data clearly indicates, electron-donating groups like 4-methoxy and 4-methyl significantly accelerate the solvolysis rate, consistent with an S(_N)1 mechanism where the formation of a stable carbocation is favored. Conversely, electron-withdrawing groups such as chloro, cyano, and nitro progressively decrease the reaction rate, indicating a shift towards a mechanism with less carbocationic character, likely S(_N)2, or a significantly destabilized S(_N)1 transition state.
The Hammett Relationship: A Quantitative Tool for Mechanistic Insight
The relationship between substituent electronic effects and reaction rates can be quantified using the Hammett equation:
log(k/k(_{0})) = ρσ
where k is the rate constant for the substituted reactant, k(_{0}) is the rate constant for the unsubstituted reactant, σ is the substituent constant that reflects the electronic properties of the substituent, and ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects.[5]
A plot of log(k/k(_{0})) versus σ for the solvolysis of substituted benzyl chlorides yields a Hammett plot. The sign and magnitude of ρ provide valuable mechanistic information. A large negative ρ value is indicative of a reaction that is highly sensitive to substituents and involves the build-up of positive charge in the transition state, characteristic of an S(_N)1 reaction. A smaller, or even positive, ρ value suggests a reaction with less charge development at the benzylic carbon, more consistent with an S(_N)2 mechanism.
Caption: Conceptual representation of a Hammett plot for benzyl chloride solvolysis.
Experimental Protocols for Mechanistic Investigation
To empower researchers to conduct their own comparative studies, the following are detailed, step-by-step methodologies for key experiments.
Kinetic Analysis via UV-Vis Spectroscopy
This protocol is suitable for monitoring the disappearance of the substituted benzyl chloride, which often has a distinct UV absorbance from the corresponding benzyl alcohol product.
Workflow for Kinetic Analysis:
Caption: Experimental workflow for kinetic analysis using UV-Vis spectroscopy.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the substituted benzyl chloride (e.g., 0.1 M) in HPLC-grade acetonitrile.
-
Prepare the desired solvent mixture (e.g., 20% v/v acetonitrile in deionized water).
-
-
Instrumentation Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ(_{max})) for the substituted benzyl chloride.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) using a circulating water bath.
-
-
Kinetic Run:
-
Pipette a known volume of the solvent mixture (e.g., 3.0 mL) into a quartz cuvette and place it in the cell holder to equilibrate.
-
Initiate the reaction by injecting a small, known volume of the stock benzyl chloride solution (e.g., 10 µL) into the cuvette.
-
Quickly mix the solution by inverting the cuvette (sealed with a stopper) and immediately begin recording the absorbance as a function of time.
-
-
Data Analysis:
-
Continue data collection for at least three half-lives.
-
Determine the absorbance at infinite time (A(_{∞})) after the reaction has gone to completion.
-
Plot ln(A({t}) - A({∞})) versus time. The slope of the resulting straight line will be equal to -k({obs}), where k({obs}) is the observed first-order rate constant.
-
Product Analysis via High-Performance Liquid Chromatography (HPLC)
This protocol allows for the separation and quantification of the starting material, product(s), and any potential byproducts.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a thermostatted reaction vessel, dissolve a known amount of the substituted benzyl chloride in the chosen solvent system.
-
Allow the reaction to proceed for a predetermined amount of time or until completion.
-
-
Sample Preparation:
-
At various time points, withdraw aliquots from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile) to stop the reaction and prepare it for injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with a higher water percentage and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where both the reactant and product absorb (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product(s) by comparing their retention times to those of authentic standards.
-
Quantify the concentration of each species by integrating the peak areas and using a calibration curve. This allows for the determination of product distribution and reaction conversion.[6][7]
-
Conclusion: A Guide to Rational Reactivity Prediction
The reactivity of substituted benzyl chlorides in nucleophilic substitution reactions is a classic example of how subtle changes in molecular structure can have a profound impact on reaction mechanism and rate. By understanding the principles of S(_N)1 and S(_N)2 reactions and utilizing quantitative tools like the Hammett equation, researchers can move beyond trial-and-error and make rational, data-driven decisions in the design of their synthetic routes. The experimental protocols provided herein offer a robust framework for conducting these mechanistic investigations, ultimately leading to more efficient and predictable chemical synthesis.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Hammett Sigma Constants* [wiredchemist.com]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-1-(chloromethyl)-2-fluorobenzene: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount. Yet, the life cycle of these compounds extends beyond the reaction flask. The proper disposal of reagents and byproducts is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-1-(chloromethyl)-2-fluorobenzene (CAS No. 87417-71-8), a halogenated aromatic compound that demands careful handling from acquisition to disposal.
The procedural integrity of this guide is rooted in established safety protocols and regulatory frameworks, ensuring that each step mitigates risk and aligns with best practices for chemical waste management. We will delve into the rationale behind these procedures, empowering you not just to follow instructions, but to understand the principles of safe laboratory practice.
Understanding the Hazard Profile: Why Caution is Critical
This compound is a reactive chemical intermediate. Its hazard profile, as outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitates stringent safety measures.[1] This compound is classified as:
-
Acutely Toxic (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
The presence of chlorine and fluorine atoms on the benzene ring classifies it as a halogenated organic compound .[3] This is a crucial designation for waste disposal, as halogenated wastes have specific disposal pathways due to their potential to form persistent environmental pollutants if not handled correctly.[4][5]
Key Physicochemical and Hazard Data
| Property | Value | Source |
| CAS Number | 87417-71-8 | [1][6] |
| Molecular Formula | C₇H₅Cl₂F | [1] |
| Molecular Weight | 179.02 g/mol | [1] |
| Appearance | Clear, colorless liquid with a benzene-like odor | [7] |
| Boiling Point | 208.5 ± 25.0 °C at 760 mmHg | [6] |
| GHS Hazard Statements | H302, H314, H335 | [1] |
Pre-Disposal Operations: Immediate Safety and Handling
Before initiating any disposal procedure, ensure that all handling occurs within a certified chemical fume hood to mitigate inhalation risks. Adherence to Personal Protective Equipment (PPE) standards is mandatory.
Mandatory PPE:
-
Eye Protection: Chemical splash goggles and a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-resistant lab coat.
An emergency eyewash station and safety shower must be immediately accessible.[8]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is waste segregation . Halogenated organic compounds must not be mixed with non-halogenated organic waste streams to ensure proper final treatment, which is typically high-temperature incineration.[3]
Step 1: Waste Identification and Segregation
-
Confirm the Waste Stream: Positively identify the waste as containing this compound.
-
Segregate at the Source: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3][9] This prevents cross-contamination with other waste streams. Any solvent mixed with this compound must also be treated as halogenated waste.[9]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free from leaks.[9]
-
Proper Labeling: Before adding any waste, label the container clearly. The label must include:
-
The words "Hazardous Waste"[9]
-
The full chemical name: "Waste this compound"
-
A list of all components and their approximate concentrations if it is a mixed waste stream.
-
The relevant hazard pictograms (Corrosive, Health Hazard, Harmful).
-
Step 3: Waste Collection
-
Transfer in a Fume Hood: Carefully transfer the waste into the designated container within a chemical fume hood.
-
Avoid Overfilling: Do not fill the container to more than 80% of its capacity to allow for vapor expansion and prevent spills.
-
Securely Close: Tightly seal the container cap after each addition. Keep the container closed at all times except when actively adding waste.[9]
Step 4: Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Disposal must be conducted by a licensed waste disposal company in accordance with all local, state, and federal regulations.[2][5]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. bucknell.edu [bucknell.edu]
- 4. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 6. 4-Chloro-2-fluorobenzyl chloride | CAS#:87417-71-8 | Chemsrc [chemsrc.com]
- 7. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Operational Guide to Personal Protective Equipment for Handling 4-Chloro-1-(chloromethyl)-2-fluorobenzene
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of 4-Chloro-1-(chloromethyl)-2-fluorobenzene (CAS No. 87417-71-8). The protocols outlined below are designed to empower researchers, scientists, and drug development professionals with the essential safety and logistical information needed to mitigate risks. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and scientific integrity.
Hazard Profile Analysis: The "Why" Behind the Precautions
Understanding the specific hazards of this compound is fundamental to selecting the correct Personal Protective Equipment (PPE). The Globally Harmonized System (GHS) classification for this compound dictates the necessary level of protection.
-
H314: Causes severe skin burns and eye damage. [1][2] This is the most critical hazard. Contact with even small amounts of the liquid can cause immediate, irreversible damage to skin and eyes. This corrosive nature necessitates robust barrier protection for all exposed skin and, most importantly, the eyes.
-
H302: Harmful if swallowed. [1] Accidental ingestion can lead to significant toxicity. This underscores the importance of stringent hygiene practices, such as prohibiting eating or drinking in the laboratory and thorough hand washing after handling.
-
H335: May cause respiratory irritation. [1] The vapors of this compound can irritate the nose, throat, and lungs. This hazard mandates that all handling of the chemical, especially outside of a sealed container, must be performed in a well-ventilated area, preferably a certified chemical fume hood.
-
Lachrymator: Similar chemical structures are known to be lachrymators, meaning they can irritate the eyes and cause tearing upon exposure.[3][4]
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE for handling this compound.
| Protection Category | Recommended PPE | Key Specifications & Standards |
| Eye & Face Protection | Tightly fitting chemical splash goggles and a full-face shield. | Goggles must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][5] A face shield is required when there is a risk of splashing.[6] |
| Hand Protection | Chemical-resistant gloves (double-gloving recommended). | Butyl rubber or Viton® are recommended for halogenated hydrocarbons.[7] Nitrile gloves may offer only limited splash protection.[7] Always consult the manufacturer's chemical resistance data. Gloves must meet EN 374 standards.[5] |
| Body Protection | Flame-retardant lab coat and a chemical-resistant apron. | Impervious clothing is essential to prevent skin contact.[5] The apron provides an additional barrier during procedures with a high splash potential. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | For emergencies (e.g., large spills), a NIOSH/MSHA or EN 149 approved respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is necessary.[3][8] |
Causality of Glove Selection
The choice of glove material is critical due to the compound's corrosive nature. Halogenated aromatic compounds can degrade common glove materials. While nitrile gloves are ubiquitous in labs, they may not provide sufficient protection for prolonged contact with this chemical.[7] Butyl rubber or Viton® are generally more resistant to this class of chemicals.[7] It is a mandatory best practice to always inspect gloves for any signs of degradation or perforation before and during use and to change them immediately if contamination is suspected. [5]
Standard Operating Procedure (SOP) for Handling
Adherence to a strict, step-by-step procedure minimizes the risk of exposure.
Preparation Phase
-
Risk Assessment: Conduct a formal risk assessment for the specific procedure being undertaken.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble Materials: Gather all necessary chemicals, equipment, and waste containers inside the fume hood before starting work to minimize movement and potential for spills.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the primary container.
Handling Phase
-
Location: All manipulations of open containers of this compound must occur deep within the sash of a certified chemical fume hood.[7]
-
Dispensing: Use caution when dispensing the liquid. Employ tools like a pipette or a syringe to avoid splashing.
-
Container Management: Keep the primary container tightly sealed when not in use.[9]
Post-Handling Phase
-
Decontamination: Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent.
-
Doffing PPE: Remove PPE carefully, avoiding contact with any contaminated surfaces. Gloves should be removed last using the proper technique.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[9]
Emergency Protocols: Preparedness for the Unexpected
Spill Response
In the event of a spill, a calm and methodical response is crucial. The following workflow should be initiated immediately.
Caption: Workflow for responding to a this compound spill.
First-Aid Measures
Immediate action is vital in the case of an exposure.
-
Inhalation: Move the person to fresh air immediately.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open to ensure thorough rinsing.[3] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention, preferably from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.
-
Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical must be collected in a designated, properly labeled container for halogenated organic waste.[11] Do not mix with non-halogenated waste, acids, or bases.[11]
-
Container Management: Waste containers must be kept tightly closed except when adding waste.[11] They should be stored in a well-ventilated, secondary containment area away from incompatible materials.
-
Disposal of Contaminated Materials: All materials that come into direct contact with the chemical, including gloves, pipette tips, and absorbent pads, must be considered hazardous waste and disposed of in the same halogenated waste stream.[11]
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[9][11]
This guide provides a comprehensive framework for the safe use of this compound. It is the responsibility of every laboratory professional to adhere to these guidelines and to consult their institution's Environmental Health and Safety (EHS) department for any site-specific protocols.
References
- 1. This compound | C7H5Cl2F | CID 14877933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 108675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
